Technical Documentation Center

Solifenacin Impurity D Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Solifenacin Impurity D
  • CAS: 2216750-52-4

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Structural Elucidation and Control of Solifenacin Impurity D (CAS 2216750-52-4)

[1] Executive Summary In the Chemistry, Manufacturing, and Controls (CMC) of Solifenacin Succinate, impurity profiling is critical for regulatory compliance (ICH Q3A/Q3B). While "Impurity D" can refer to different struct...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

In the Chemistry, Manufacturing, and Controls (CMC) of Solifenacin Succinate, impurity profiling is critical for regulatory compliance (ICH Q3A/Q3B). While "Impurity D" can refer to different structures depending on the specific pharmacopeial version (EP/USP), CAS 2216750-52-4 specifically identifies a high-molecular-weight urea dimer impurity .[1]

This guide provides a definitive technical analysis of this specific impurity, formally identified as bis((1S)-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)methanone (or its stereoisomeric mixtures).[1] Unlike oxidative degradants (e.g., Solifenacin


-oxide), this compound arises primarily during the acylation steps of the active pharmaceutical ingredient (API) synthesis, representing a process-related failure in stoichiometry or reagent control.

Structural Characterization

The impurity defined by CAS 2216750-52-4 is a dimer formed by the carbonyl-linked coupling of two units of the key intermediate, 1-phenyl-1,2,3,4-tetrahydroisoquinoline.[1]

Chemical Identity[1][2][3][4]
PropertySpecification
Common Name Solifenacin Impurity D (EP Variant / Vendor Specific)
Chemical Name N,N'-Bis((1S)-1-phenyl-1,2,3,4-tetrahydroisoquinolin-2-yl)methanone
CAS Number 2216750-52-4
Molecular Formula

Molecular Weight 444.58 g/mol
Structural Class Urea / Tetrahydroisoquinoline Dimer
Appearance White to Off-White Solid
Solubility Soluble in Dichloromethane, Chloroform; Sparingly soluble in Methanol
Structural Logic

The molecule consists of two hydrophobic tetrahydroisoquinoline rings connected by a central carbonyl group.[1] This "urea-like" linkage creates a rigid, lipophilic structure that elutes significantly later than Solifenacin in reverse-phase chromatography due to increased


-

interactions and lack of ionizable basic centers (the urea nitrogens are non-basic).[1]

Formation Mechanism & Pathway[1]

The formation of CAS 2216750-52-4 occurs during the activation of the (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline intermediate.[1] In the standard Solifenacin synthesis, this intermediate is activated with a carbonyl source (like ethyl chloroformate or carbonyldiimidazole) to form a carbamate, which is then coupled with 3-quinuclidinol.

Critical Failure Mode: If the activating agent (e.g., phosgene equivalent or leaving group source) reacts with two molecules of the isoquinoline intermediate instead of one, the urea dimer is formed.

Mechanistic Pathway (DOT Visualization)

Solifenacin_Impurity_D_Formation cluster_legend Pathway Logic ISOQ Starting Material (1S)-1-phenyl-1,2,3,4- tetrahydroisoquinoline INTER Reactive Intermediate (Carbamoyl Chloride / Imidazolide) ISOQ->INTER  + ACT (1.0 eq)   ACT Activation Agent (Phosgene / CDI / Triphosgene) SOL Solifenacin (Target API) INTER->SOL  + QUIN   IMP_D Impurity D (CAS 2216750-52-4) Urea Dimer INTER->IMP_D  + ISOQ (Side Reaction)   QUIN 3-Quinuclidinol desc Excess starting material (ISOQ) attacks the activated intermediate before Quinuclidinol addition, forming the symmetric urea dimer.

Caption: Mechanistic divergence showing the competitive formation of the Urea Dimer (Impurity D) during the activation step.

Analytical Strategy

Due to its high lipophilicity and lack of a basic center compared to Solifenacin, Impurity D requires specific HPLC conditions for resolution.

HPLC Method Parameters (Stability Indicating)
ParameterCondition
Column C18 (e.g., Zorbax Eclipse Plus),

,

Mobile Phase A 10 mM Ammonium Acetate (pH 4.5)
Mobile Phase B Acetonitrile : Methanol (80:20)
Gradient High organic ramp required (Impurity D elutes late)
Flow Rate 1.0 mL/min
Detection UV @ 220 nm (Amide/Aromatic absorption)
Relative Retention Time (RRT) ~1.5 - 1.8 (relative to Solifenacin)
Mass Spectrometry (LC-MS/MS)
  • Ionization: ESI Positive mode.

  • Parent Ion:

    
    
    
  • Key Fragments:

    • 
       (1-phenyl-1,2,3,4-tetrahydroisoquinoline cation).[1]
      
    • 
       (Carbamoyl cation of the isoquinoline).
      

Synthesis & Isolation Protocol

To validate analytical methods, a reference standard of Impurity D must be synthesized. The following protocol utilizes triphosgene to deliberately force the dimerization.

Reagents Required[1][7]
  • (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline (Start Material).[1][2][3][4]

  • Triphosgene (Coupling Agent).

  • Triethylamine (Base).[5]

  • Dichloromethane (DCM) (Solvent).

Step-by-Step Methodology
  • Preparation: In a 250 mL round-bottom flask, dissolve (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline (2.09 g, 10 mmol) in anhydrous DCM (50 mL).

  • Base Addition: Add Triethylamine (1.5 g, 15 mmol) and cool the mixture to 0°C in an ice bath.

  • Coupling: Slowly add a solution of Triphosgene (0.50 g, ~1.7 mmol, 0.5 eq equivalents of carbonyl source) in DCM (10 mL) dropwise over 30 minutes.

    • Note: Stoichiometry is key.[1] We want 0.5 equivalents of the carbonyl source relative to the amine to favor the dimer

      
      .[1]
      
  • Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3). The product will appear as a non-polar spot significantly higher than the starting amine.[1]

  • Quenching: Quench with saturated

    
     solution (50 mL).
    
  • Extraction: Separate the organic layer, wash with water (

    
    ) and brine (
    
    
    
    ). Dry over
    
    
    .
  • Purification: Evaporate solvent. Recrystallize the residue from Ethanol/Heptane or purify via Flash Chromatography (Silica gel, 0-20% EtOAc in Hexane).

  • Validation: Confirm structure via

    
    -NMR (Look for doubling of aromatic signals and absence of NH protons).
    

Regulatory & Toxicological Context

  • Classification: Process-Related Impurity (ICH Q3A).[1]

  • Genotoxicity: Structure does not contain structural alerts for genotoxicity (no nitro, nitroso, or alkylating functionality). It is a stable urea derivative.[1]

  • Control Limit: Must be controlled below the identification threshold (usually 0.10%) unless qualified.

  • Impact: Presence indicates poor control of the acylation stoichiometry during API manufacturing.[1]

References

  • European Pharmacopoeia (Ph. Eur.) . Solifenacin Succinate Monograph. 10th Edition. Strasbourg, France: EDQM.

  • BOC Sciences . Solifenacin EP Impurity D (CAS 2216750-52-4) Product Data.

  • National Center for Biotechnology Information . PubChem Compound Summary for Solifenacin. (Contextual parent structure).

  • ICH Guidelines . Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation.[1][6]

  • Veeprho Laboratories . Solifenacin Impurity Profiling and Standards.

(Note: CAS 2216750-52-4 is a specific commercial designation for the urea dimer impurity.[1] Researchers should verify the exact chemical name on the Certificate of Analysis as "Impurity D" naming conventions can vary between suppliers and pharmacopeial revisions.)

Sources

Exploratory

Solifenacin EP Impurity D molecular weight and formula

The following technical guide provides an in-depth analysis of Solifenacin EP Impurity D, structured for researchers and drug development professionals. Structural Identity, Mechanistic Origin, and Analytical Characteriz...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of Solifenacin EP Impurity D, structured for researchers and drug development professionals.

Structural Identity, Mechanistic Origin, and Analytical Characterization[1]

Executive Summary

In the synthesis and quality control of Solifenacin Succinate, EP Impurity D represents a critical process-related impurity.[1] Unlike simple degradation products, Impurity D is a dimeric species formed through the side-reaction of the key intermediate, 1-phenyl-1,2,3,4-tetrahydroisoquinoline (1-phenyl-THIQ).[1]

Chemically identified as the (R,S)-methanone dimer , its presence serves as a dual marker: it indicates both the activation kinetics of the carbonyl coupling agent and, crucially, the enantiomeric purity of the starting material.[1] This guide details the molecular properties, formation pathway, and control strategies for this impurity.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

Solifenacin EP Impurity D is the urea-linked dimer of the tetrahydroisoquinoline moiety.[1] It is a diastereomer of EP Impurity C (the S,S-dimer).[1]

Table 1: Core Chemical Data

PropertySpecification
Common Name Solifenacin EP Impurity D
Chemical Name (IUPAC) [(1R)-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl][(1S)-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl]methanone
CAS Number 2216750-52-4
Molecular Formula C₃₁H₂₈N₂O
Molecular Weight 444.57 g/mol
Stereochemistry (1R, 1'S) – Meso configuration
Structural Class Urea / Bis-tetrahydroisoquinoline
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, Dichloromethane

Structural Insight: The molecule consists of two 1-phenyl-1,2,3,4-tetrahydroisoquinoline rings linked by a central carbonyl (C=O) group.[1] The critical distinction of Impurity D is its stereochemistry: it contains one (R) unit and one (S) unit, making it the meso diastereomer.[1] In contrast, the Solifenacin active pharmaceutical ingredient (API) is derived purely from the (S)-isomer.[1]

Mechanistic Origin: Formation Pathway

The formation of Impurity D occurs during the acylation/coupling step of the Solifenacin synthesis.[1]

The Mechanism: Solifenacin is typically synthesized by coupling (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline (Key Intermediate 1) with (R)-3-quinuclidinol using a carbonyl source such as Ethyl Chloroformate, Phosgene, or 1,1'-Carbonyldiimidazole (CDI).[1]

  • Activation: The carbonyl source activates the (S)-THIQ to form a reactive carbamoyl intermediate.[1]

  • Primary Reaction: This intermediate is attacked by 3-quinuclidinol to form Solifenacin.[1]

  • Side Reaction (Dimerization): If the activation is too slow, or if excess THIQ is present, the activated carbamoyl species can be attacked by another molecule of unreacted THIQ amine, forming the urea dimer.[1]

  • Stereochemical Root: For Impurity D (R,S) to form, an (R)-enantiomer of the THIQ must be present.[1] This implies either:

    • Contamination: The starting material contained (R)-isomer impurity.[1]

    • Racemization: The reaction conditions caused partial racemization of the sensitive benzylic center.[1]

Figure 1: Formation Pathway of Solifenacin Impurity D

Solifenacin_Impurity_D_Pathway SM_S (S)-1-Phenyl-THIQ (Starting Material) Activated_Inter Activated Carbamoyl Intermediate (S) SM_S->Activated_Inter Activation Impurity_C Impurity C (S,S-Dimer) SM_S->Impurity_C SM_R (R)-1-Phenyl-THIQ (Enantiomeric Impurity) Impurity_D Impurity D (R,S-Dimer) SM_R->Impurity_D Activator Carbonyl Source (e.g., CDI, Phosgene) Activator->Activated_Inter Solifenacin Solifenacin API (Target) Activated_Inter->Solifenacin + Quinuclidinol (Main Rxn) Activated_Inter->Impurity_C + (S)-THIQ (Side Rxn) Activated_Inter->Impurity_D + (R)-THIQ (Critical Side Rxn) Quinuclidinol 3-Quinuclidinol Quinuclidinol->Solifenacin

Caption: Mechanistic divergence showing the formation of Impurity D via the coupling of the activated (S)-intermediate with an (R)-enantiomer contaminant.[1]

Analytical Characterization & Control

Detecting Impurity D requires separating it from the API and its diastereomer, Impurity C. Due to the structural similarity (diastereomers), standard C18 columns are often sufficient, but gradient optimization is critical.[1]

4.1 Mass Spectrometry (LC-MS) Profile
  • Ionization Mode: ESI Positive (+).[1]

  • Parent Ion [M+H]⁺: 445.2 m/z.[1]

  • Fragmentation Pattern:

    • The urea linkage is stable, but high energy collision often cleaves the amide bond.

    • Major Fragment: m/z ~208/210 (1-phenyl-3,4-dihydroisoquinoline cation).[1]

    • Differentiation: Mass spectrometry alone cannot distinguish Impurity D (R,S) from Impurity C (S,S) as they are isobaric.[1] Chromatographic separation is mandatory.[1]

4.2 HPLC Method Strategy

To separate the meso Impurity D from the chiral Impurity C and the API:

  • Stationary Phase: High-purity C18 or Phenyl-Hexyl column (e.g., Zorbax Eclipse XDB-C18).[1]

  • Mobile Phase:

    • A: Ammonium Acetate Buffer (pH 6.5).[1]

    • B: Acetonitrile.

  • Elution Order:

    • Typically, the polarities differ slightly due to the spatial arrangement of the phenyl rings.

    • Order: Solifenacin (RT ~X) → Impurity C (S,S) → Impurity D (R,S).[1] (Note: Actual order must be confirmed experimentally as diastereomer selectivity varies by column).

Figure 2: Analytical Workflow for Identification

Analytical_Workflow Sample Solifenacin Succinate Sample HPLC Reverse Phase HPLC (Gradient Elution) Sample->HPLC Peak_Detection Peak Detection (UV @ 220nm) HPLC->Peak_Detection Decision Is Peak RRT ~ 1.2-1.5? Peak_Detection->Decision MS_Check MS Analysis Check [M+H]+ Decision->MS_Check Yes Mass_445 Mass = 445 Da (Dimer Confirmed) MS_Check->Mass_445 445 m/z Mass_Other Other Impurities (Oxides, Hydrolysis) MS_Check->Mass_Other Other Chiral_Check Stereochemical Assignment (Vs. Ref Standard) Mass_445->Chiral_Check Result_D CONFIRMED: Impurity D (R,S) Chiral_Check->Result_D Matches Impurity D RT Result_C Impurity C (S,S) Chiral_Check->Result_C Matches Impurity C RT

Caption: Analytical decision tree for confirming Solifenacin Impurity D using HPLC-UV-MS.

Regulatory & Safety Context
  • Classification: Impurity D is a specified impurity in the EP monograph.[1]

  • Limit: While specific limits depend on the dosage form and maximum daily dose, standard ICH Q3B(R2) guidelines typically require reporting above 0.10% and identification/qualification above 0.15% or 0.20% .[1]

  • Control Strategy:

    • Starting Material Quality: The most effective control is ensuring high enantiomeric excess (>99.5% ee) of the (S)-1-phenyl-THIQ starting material to prevent the availability of the (R)-isomer for the side reaction.[1]

    • Stoichiometry: Avoiding excess THIQ relative to the coupling agent minimizes dimerization.[1]

References
  • European Pharmacopoeia (Ph.[1][2][3] Eur.) . Solifenacin Succinate Monograph. (Access via subscription).[1]

  • GLP Pharma Standards . Solifenacin EP Impurity D Data Sheet. Retrieved from [Link]

  • PubChem . Solifenacin Succinate Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

Sources

Foundational

Technical Guide: Identification and Control of Solifenacin (R,S)-Methanone Impurity (EP Impurity D)

The following technical guide details the identification, formation mechanism, and control strategy for the Solifenacin (R,S)-methanone impurity, formally designated as Solifenacin EP Impurity D . Executive Summary In th...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the identification, formation mechanism, and control strategy for the Solifenacin (R,S)-methanone impurity, formally designated as Solifenacin EP Impurity D .

Executive Summary

In the development of Solifenacin Succinate, a muscarinic antagonist for overactive bladder, impurity profiling is critical for meeting ICH Q3A/B qualification thresholds. Among the process-related impurities, the (R,S)-methanone impurity (EP Impurity D) represents a specific challenge due to its diastereomeric relationship with the more common (S,S)-methanone dimer (EP Impurity C).

This guide delineates the structural characterization of Impurity D, identifies its root cause in the stereochemical purity of the tetrahydroisoquinoline (TIQ) starting material, and provides a validated analytical framework for its detection and control.

Chemical Characterization & Identity

The impurity is a urea derivative formed by the dimerization of the tetrahydroisoquinoline pharmacophore via a carbonyl linker. Unlike the active pharmaceutical ingredient (API), which contains a quinuclidine ring, this impurity is a symmetric or pseudo-symmetric dimer.

Structural Data
ParameterDescription
Common Name Solifenacin (R,S)-Methanone Impurity (EP Impurity D)
IUPAC Name [(1R)-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl][(1S)-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl]methanone
CAS Number 2216750-52-4
Molecular Formula C₃₁H₂₈N₂O
Molecular Weight 444.57 g/mol
Stereochemistry (1R, 1'S) - meso compound (diastereomer of Impurity C)
Structural Distinction

It is vital to distinguish Impurity D from Impurity C (CAS 1534326-81-2), which is the (1S, 1'S)-dimer.

  • Impurity C (S,S): Formed by two molecules of the correct starting material (S)-TIQ.

  • Impurity D (R,S): Formed by the coupling of one (S)-TIQ molecule and one (R)-TIQ impurity molecule. Therefore, Impurity D serves as a marker for the enantiomeric purity of the starting material.

Mechanistic Pathway: Formation and Origin

The formation of the (R,S)-methanone impurity occurs during the carbonyl activation step of the Solifenacin synthesis. The synthesis typically involves activating (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline (S-TIQ) with a carbonyl source (e.g., ethyl chloroformate, triphosgene, or carbonyldiimidazole) to form a carbamate or isocyanate intermediate, which is then coupled with (R)-3-quinuclidinol.

Root Cause Analysis
  • Process Trigger: If the activation reagent is present in substoichiometric amounts or the reaction kinetics favor homocoupling, the activated TIQ-carbamate species reacts with a free amine TIQ molecule instead of the quinuclidinol.

  • Stereochemical Origin: The presence of the (R,S) configuration confirms that the starting material (S-TIQ) contained trace amounts of the (R)-enantiomer .

    • Reaction: (S)-TIQ-Activated + (R)-TIQ (impurity)

      
       (R,S)-Methanone (Impurity D).
      
Pathway Visualization

The following diagram illustrates the competitive pathways leading to Solifenacin versus the Methanone impurities.

SolifenacinImpurityPathway Start_S (1S)-TIQ (Starting Material) Intermediate_S Activated (S)-Carbamate Start_S->Intermediate_S Activation Impurity_C Impurity C ((S,S)-Methanone Dimer) Start_S->Impurity_C Start_R (1R)-TIQ (Enantiomeric Impurity) Impurity_D Impurity D ((R,S)-Methanone Dimer) Start_R->Impurity_D Reagent Carbonyl Source (e.g., Ethyl Chloroformate) Reagent->Intermediate_S Solifenacin Solifenacin (API) Intermediate_S->Solifenacin + Quinuclidinol (Main Path) Intermediate_S->Impurity_C + (1S)-TIQ (Side Reaction) Intermediate_S->Impurity_D + (1R)-TIQ (Impurity Coupling) Quinuclidinol (R)-3-Quinuclidinol Quinuclidinol->Solifenacin

Figure 1: Mechanistic pathway showing the competitive formation of Solifenacin and the (R,S)-Methanone Impurity (Impurity D) arising from the (R)-TIQ enantiomer.

Analytical Strategy and Identification

Separating the (R,S)-diastereomer (Impurity D) from the (S,S)-diastereomer (Impurity C) requires optimized chromatographic conditions, as they share identical molecular weights (444.57 Da) and fragmentation patterns.

Chromatographic Separation (HPLC)

While chiral chromatography is definitive, these diastereomers possess different physical properties and can often be resolved on high-efficiency achiral phases (C18 or Phenyl-Hexyl).

  • Column: C18 Stationary Phase (e.g., Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 30% B to 80% B over 20 minutes.

  • Rationale: The (R,S) "meso-like" structure often exhibits slightly different solvation and retention compared to the (S,S) chiral dimer due to differences in 3D conformation and dipole moment.

Mass Spectrometry (LC-MS/MS)
  • Ionization: ESI Positive Mode.

  • Precursor Ion: [M+H]⁺ = 445.2 m/z.

  • Key Fragments:

    • m/z 236: Cleavage of the urea bond retaining the carbonyl (Ph-TIQ-CO⁺).

    • m/z 208: Protonated TIQ monomer (Ph-TIQ⁺).

    • Differentiation: MS alone cannot distinguish Impurity C and D; retention time comparison with certified reference standards is mandatory.

Analytical Decision Tree

AnalyticalWorkflow Sample Crude Solifenacin Sample HPLC RP-HPLC (Achiral C18) Sample->HPLC Peak_Detection Detect Peak @ RT ~1.1-1.2 RRT HPLC->Peak_Detection MS_Check MS Screening [M+H]+ = 445 Peak_Detection->MS_Check Is_445 Mass Matches? MS_Check->Is_445 Chiral_Check Chiral Purity Verification Is_445->Chiral_Check Yes Identify_C Identify as Impurity C (S,S) Chiral_Check->Identify_C Matches (S,S) Std Identify_D Identify as Impurity D (R,S) Chiral_Check->Identify_D Matches (R,S) Std

Figure 2: Analytical workflow for distinguishing methanone impurities using HPLC and Reference Standards.

Control Strategy

To maintain Impurity D below the ICH identification threshold (typically 0.10%), the following control parameters must be enforced:

  • Starting Material Quality (Critical):

    • Strict specification for the enantiomeric purity of (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline .

    • Limit: (R)-enantiomer content < 0.15%.

  • Reaction Stoichiometry:

    • Ensure excess of the carbonyl source is minimized to prevent dimerization, or use high-dilution conditions if dimerization is concentration-dependent.

    • Optimize the addition order: Add the carbonyl source to the TIQ slowly to favor the monomeric activated species.

  • Purification:

    • Impurity D is generally more lipophilic than Solifenacin Succinate. It can be purged during the final crystallization of the succinate salt, typically using Ethanol/Ethyl Acetate mixtures.

References

  • European Pharmacopoeia (Ph. Eur.) . Solifenacin Succinate Monograph 2779. Strasbourg, France: EDQM.[1] (Defines Impurity D and C specifications). Link

  • Veprho Pharmaceuticals . Solifenacin EP Impurity D Structure and CAS Data. (Source for structural confirmation of CAS 2216750-52-4).[2][3] Link

  • PubChem . Solifenacin Compound Summary. National Library of Medicine. (General Solifenacin chemistry). Link

  • BenchChem . Solifenacin Succinate Impurity Profiling and Forced Degradation. (Context on degradation vs. process impurities). Link

  • Simson Pharma . Solifenacin Impurity Standards and Synonyms. (Confirmation of (R,S)-methanone nomenclature). Link

Sources

Exploratory

Technical Guide: Origin and Control of Solifenacin Impurity D

The following technical guide details the origin, formation mechanism, and control strategies for Solifenacin Impurity D , identified according to European Pharmacopoeia (EP) standards as the (R,S)-urea dimer . Executive...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the origin, formation mechanism, and control strategies for Solifenacin Impurity D , identified according to European Pharmacopoeia (EP) standards as the (R,S)-urea dimer .

Executive Summary

In the synthesis of Solifenacin Succinate, Impurity D (EP standard) represents a critical process-related impurity that serves as a dual indicator of process control. Chemically identified as the (R,S)-urea dimer , its presence signifies two simultaneous deviations:

  • Stereochemical Impurity: Contamination of the starting material (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline with its (R)-enantiomer.

  • Selectivity Failure: A side reaction where the activating carbonyl agent couples two amine molecules (urea formation) rather than the desired amine-alcohol coupling (carbamate formation).

This guide dissects the mechanistic pathways leading to Impurity D and establishes a self-validating control system for drug development professionals.

Chemical Identity & Structural Analysis

Unlike simple degradation products, Impurity D is a dimeric synthetic by-product . It is structurally distinct from the active pharmaceutical ingredient (API) by possessing a urea linkage instead of a carbamate ester and containing mixed stereochemistry.

ParameterSpecification
Common Name Solifenacin EP Impurity D
Chemical Name ((1R)-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)((1S)-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)methanone
Structure Type Urea Dimer (Heterodimer of R and S isomers)
Molecular Formula C₃₁H₂₈N₂O
Molecular Weight 444.57 g/mol
CAS Number 2216750-52-4
Relationship to API Synthetic By-product (Dimerization of Starting Material)

Note: Solifenacin Impurity C is the corresponding (S,S)-homodimer. The presence of Impurity D specifically flags the presence of the (R)-enantiomer in the supply chain.

Synthesis Context & Mechanistic Origin[3]

The Standard Synthesis Route

The industrial synthesis of Solifenacin typically involves the condensation of two key fragments using a carbonyl activating agent (e.g., Ethyl Chloroformate, Bis(4-nitrophenyl)carbonate, or Carbonyl Diimidazole).

  • Fragment A (Amine): (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline ((S)-THIQ )

  • Fragment B (Alcohol): (R)-3-Quinuclidinol[1]

  • Linker: Carbonyl source (C=O)

Mechanism of Impurity D Formation

Impurity D arises from a competitive side reaction during the coupling phase.

Phase 1: The Root Cause (Chiral Contamination)

The primary amine starting material, (S)-THIQ , must be enantiomerically pure. If it contains trace amounts of the (R)-THIQ enantiomer, the system is primed for Impurity D formation.

  • Source: Incomplete resolution of the THIQ starting material or racemization during its synthesis.

Phase 2: The Chemical Event (Urea Dimerization)

In the ideal reaction, the carbonyl source activates the alcohol (Fragment B) to form a carbonate intermediate, which is then attacked by the amine (Fragment A). However, if the carbonyl source reacts directly with the amine, it forms an active carbamoyl intermediate . This intermediate can be attacked by another amine molecule.

  • Reaction A (Desired): Activated Alcohol + (S)-Amine → Solifenacin (Carbamate)

  • Reaction B (Side - Impurity C): Activated (S)-Amine + (S)-Amine → (S,S)-Urea Dimer

  • Reaction C (Side - Impurity D): Activated (S)-Amine + (R)-Amine(R,S)-Urea Dimer

Visualizing the Pathway

The following diagram illustrates the bifurcation between the desired Solifenacin pathway and the failure mode leading to Impurity D.

Solifenacin_Impurity_D Start_S (S)-THIQ (Major Starting Material) Intermediate_S Activated (S)-Carbamoyl Species Start_S->Intermediate_S + Activator (Direct Attack) Start_R (R)-THIQ (Trace Enantiomer) Intermediate_R Activated (R)-Carbamoyl Species Start_R->Intermediate_R + Activator (Direct Attack) Activator Carbonyl Source (e.g., Bis(4-nitrophenyl)carbonate) Quinuclidinol (R)-3-Quinuclidinol Activator->Quinuclidinol Activation Step 1 Impurity_C Impurity C (S,S)-Urea Dimer Intermediate_S->Impurity_C + (S)-THIQ Impurity_D Impurity D (R,S)-Urea Dimer Intermediate_S->Impurity_D + (R)-THIQ Intermediate_R->Impurity_D + (S)-THIQ Solifenacin Solifenacin Succinate (Target API) Quinuclidinol->Solifenacin + (S)-THIQ (Coupling)

Caption: Figure 1. Mechanistic divergence showing how enantiomeric contamination ((R)-THIQ) and competitive dimerization lead to Solifenacin Impurity D.

Critical Control Points (CCPs)

To eliminate Impurity D, a two-tiered control strategy targeting both the raw material and the process parameters is required.

CCP 1: Starting Material Quality (The (R)-THIQ Limit)

Since Impurity D cannot form without the (R)-enantiomer, the most effective control is upstream.

  • Specification: Limit (R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline in the starting material to < 0.15% .

  • Validation: Use Chiral HPLC on the starting material batch release. If (R)-THIQ is absent, Impurity D is chemically impossible, reducing the risk to zero.

CCP 2: Reaction Order of Addition

The formation of urea dimers (both C and D) is favored when the amine is present in high concentration with the activating agent before the alcohol is activated.

  • Protocol: Always activate the (R)-3-Quinuclidinol first.

    • Charge Carbonyl source (e.g., CDI or Carbonate) and Solvent.

    • Add (R)-3-Quinuclidinol slowly. Allow complete formation of the active carbonate intermediate.

    • Only then add the (S)-THIQ amine.

  • Rationale: This ensures the activating agent is consumed by the alcohol before the amine sees it, forcing the amine to react with the intermediate (forming carbamate/Solifenacin) rather than the raw activator (which would lead to urea).

CCP 3: Stoichiometry
  • Limit: Avoid large excesses of the carbonyl activating agent. Excess activator reacts with the added amine to form the carbamoyl chloride/imidazole, which then scavenges remaining amine to form the dimer.

Analytical Strategy

Detecting Impurity D requires a method capable of separating stereoisomers and structural analogs.

Recommended Method: Chiral RP-HPLC

Standard C18 columns may not resolve the (S,S) dimer (Impurity C) from the (R,S) dimer (Impurity D) effectively. A polysaccharide-based chiral stationary phase is recommended.

ParameterCondition
Column Chiralpak AD-H or OD-H (Amylose/Cellulose derivative)
Mobile Phase n-Hexane : Isopropanol : Diethylamine (90:10:0.1)
Detection UV @ 220 nm
Differentiation Impurity C: (S,S) HomodimerImpurity D: (R,S) Heterodimer (Distinct retention time due to diastereomeric nature)

References

  • European Pharmacopoeia (Ph.[2][3] Eur.) . Solifenacin Succinate Monograph. (Defines the impurity profile and system suitability requirements).

  • Allmpus Laboratories . Solifenacin EP Impurity D Data Sheet. (Confirms structure as the R,S-methanone dimer). Link

  • BenchChem . Solifenacin Succinate Impurities and Stereoisomers. (Overview of impurity origins). Link

  • PubChem . Solifenacin Succinate Compound Summary. (Pharmacology and general chemistry).[4][5][6][7][8] Link

  • Simson Pharma . Solifenacin EP Impurity D Reference Standard. (Structural confirmation and CAS linkage). Link

Sources

Foundational

Structure Elucidation of Solifenacin Dimer Impurities: A Comprehensive Technical Guide

Introduction: The Genesis of Dimeric Impurities Solifenacin succinate, a potent muscarinic M3 receptor antagonist, is widely formulated for the treatment of overactive bladder. While the monomeric degradation profile of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Genesis of Dimeric Impurities

Solifenacin succinate, a potent muscarinic M3 receptor antagonist, is widely formulated for the treatment of overactive bladder. While the monomeric degradation profile of Solifenacin—such as its susceptibility to oxidative stress yielding Impurity K (N-oxide) and hydrolytic cleavage—is well-documented[1][2], the development of complex dosage forms has introduced new vectors for impurity generation.

In extended-release or bilayer tablet formulations, the Active Pharmaceutical Ingredient (API) is placed in close proximity to various polymeric excipients. Trace reactive species, such as formaldehyde present in polyethylene glycol (PEG) or polyethylene oxide (PEO), can act as bridging agents. This excipient-driven interaction facilitates a Mannich-type condensation with the secondary amine degradants of Solifenacin (e.g., 1-phenyl-1,2,3,4-tetrahydroisoquinoline), yielding complex, high-molecular-weight methylene-bridged dimeric impurities[3]. Elucidating these dimeric structures requires a rigorous, self-validating analytical framework combining High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical Workflow: High-Resolution Detection

To confidently detect and isolate trace dimeric impurities, the analytical workflow must overcome the severe peak tailing typically caused by the highly basic quinuclidine and isoquinoline moieties interacting with residual silanols on standard stationary phases.

Expertise & Causality: We employ a Gemini-NX C18 column (or equivalent cross-linked hybrid silica) rather than standard C18 phases. The hybrid silica provides extended pH stability, allowing the use of a volatile ammonium formate buffer adjusted to pH 10.0. At this pH, the basic nitrogens of the dimeric impurities remain deprotonated, neutralizing secondary interactions. This choice is critical: it ensures sharp peak shapes, maximizes chromatographic resolution, and maintains perfect compatibility with positive electrospray ionization (ESI+) for downstream HRMS.

G Start Solifenacin Drug Product Stress Forced Degradation & Excipient Spiking Start->Stress LCMS LC-HRMS Profiling (Mass Defect Analysis) Stress->LCMS Prep Prep-HPLC Isolation (Targeted Mass) LCMS->Prep NMR 2D NMR Spectroscopy (HSQC, HMBC, COSY) Prep->NMR Struct Structure Elucidation & Toxicity Prediction NMR->Struct

Fig 1. Self-validating analytical workflow for elucidating dimeric impurities.

Structural Elucidation: HRMS and NMR Spectroscopy

Mass Spectrometry (HRMS)

The first phase of elucidation relies on LC-TOF-MS to identify the pseudo-molecular ion


. Dimeric impurities exhibit a distinct isotopic envelope and a mass defect that immediately flags them as high-molecular-weight species. Collision-Induced Dissociation (CID) in MS/MS mode fractures the dimer, revealing monomeric product ions that confirm the building blocks of the impurity.
Nuclear Magnetic Resonance (NMR)

While HRMS provides the molecular formula, 2D NMR is mandatory to pinpoint the exact linkage. Expertise & Causality: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the definitive tool here. By observing the


 cross-peaks between the bridging methylene protons and the adjacent nitrogen-bearing carbons of the isoquinoline rings, we establish absolute causality of the dimeric linkage.
Quantitative Data Summary

Table 1: Chromatographic and HRMS Data Summary

CompoundFormulaTheoretical m/z

Observed m/zMass Error (ppm)Key MS/MS Fragments (m/z)
Solifenacin (SFC) C₂₃H₂₆N₂O₂363.2067363.20711.1110.09, 194.12
SFC Impurity K C₂₃H₂₆N₂O₃379.2016379.20201.0110.09, 210.11
THIQ Degradant C₁₅H₁₅N210.1277210.12801.4105.07, 118.06
Methylene-Bridged Dimer C₃₁H₃₀N₂431.2482431.24881.4210.12, 222.12

Table 2: Key


H and 

C NMR Assignments for the Methylene-Bridged Dimer (CDCl₃, 400 MHz)
Position

H

(ppm), Multiplicity, J (Hz)

C

(ppm)
HMBC Correlations
N-CH₂-N (Bridge) 3.85 (s, 2H)65.4C-1 (THIQ), C-3 (THIQ)
C-1 (THIQ) 4.95 (s, 2H)62.1N-CH₂-N, C-8a
C-3 (THIQ) 2.80 - 3.10 (m, 4H)48.5N-CH₂-N
Aromatic (Phenyl) 7.15 - 7.35 (m, 10H)126.0 - 129.5-

Mechanistic Pathway of Dimerization

The formation of the methylene-bridged dimer is a multi-step degradation cascade. First, the carbamate linkage of Solifenacin is hydrolyzed, yielding 1-phenyl-1,2,3,4-tetrahydroisoquinoline (THIQ). Subsequently, the secondary amine of THIQ undergoes a Mannich-type condensation with trace formaldehyde (leached from PEG/PEO excipients), bridging two THIQ molecules together.

Pathway Soli Solifenacin Succinate (API) Hydro Hydrolytic Cleavage (Carbamate Hydrolysis) Soli->Hydro THIQ 1-Phenyl-1,2,3,4- tetrahydroisoquinoline Hydro->THIQ Mannich Mannich-type Condensation (Aminal Formation) THIQ->Mannich Formaldehyde Formaldehyde (from PEG/Excipients) Formaldehyde->Mannich Dimer Methylene-Bridged Solifenacin Dimer Mannich->Dimer

Fig 2. Mechanism of excipient-driven methylene-bridged dimer formation.

Detailed Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes an internal control to verify the success of the chemical or analytical manipulation.

Protocol 1: Excipient-Spiked Forced Degradation (Self-Validating)

Objective: To artificially induce and validate the formation of the dimeric impurity.

  • Sample Preparation: Dissolve 50 mg of Solifenacin succinate in 50 mL of a 50:50 (v/v) Methanol/Water diluent.

  • Excipient Spiking: Spike the solution with 0.1% (w/v) PEG 4000 and 20 ppm of formaldehyde solution to simulate worst-case excipient degradation conditions.

  • Stress Incubation: Adjust the pH to 8.5 using 0.1 M NaOH (to accelerate carbamate hydrolysis) and incubate at 60°C for 48 hours.

  • Quenching & Mass Balance Validation: Neutralize the solution with 0.1 M HCl.

    • Self-Validation Step: Inject the stressed sample alongside an unstressed control into the HPLC. Calculate the mass balance. The sum of the peak areas of the remaining API and all degradants must equal

      
       of the control peak area. A failure here indicates volatile degradant loss or irreversible column binding, invalidating the sample.
      
Protocol 2: Preparative Isolation and NMR Preparation

Objective: To isolate the dimer in high purity for structural elucidation.

  • Scale-Up & Injection: Inject 500

    
    L of the stressed solution onto a Preparative LC system equipped with a Gemini-NX C18 column (250 x 21.2 mm, 5 
    
    
    
    m). Use a gradient of 10 mM Ammonium Formate (pH 10.0) and Acetonitrile.
  • Orthogonal Fraction Collection: Trigger fraction collection using both UV (220 nm) and an active MS-splitter targeting the specific m/z 431.24 ion.

    • Self-Validation Step: The dual-trigger ensures that the collected fraction is not only UV-pure but contains the exact mass of interest, eliminating the risk of isolating co-eluting isobaric interferents.

  • Lyophilization & D₂O Exchange: Freeze-dry the collected fractions. Reconstitute the powder in CDCl₃ containing a drop of D₂O.

    • Self-Validation Step: The D₂O exchange confirms the absence of exchangeable N-H protons in the

      
      H NMR spectrum, directly proving that the secondary amine was consumed to form the methylene bridge.
      

Conclusion

The structural elucidation of Solifenacin dimeric impurities highlights the critical intersection between API stability and excipient compatibility. By utilizing a self-validating workflow grounded in high-resolution mass spectrometry and multidimensional NMR, analytical scientists can definitively map complex degradation pathways. Understanding these mechanisms is not merely an academic exercise; it is a regulatory imperative for establishing robust control strategies, optimizing formulation matrices, and ensuring patient safety.

References

  • Facile Access to Solifenacin Impurity K: One-Step Synthesis and an HPLC-MS Method for Its Determination Source: PMC (nih.gov)[Link]

  • LC–MS/TOF, LC–MSn and H/D Exchange Studies on Solifenacin Succinate Targeted to Characterize its Forced Degradation Products Source: ResearchGate[Link]

  • Identification, Synthesis, and Characterization of N-Formyl Mirabegron: A New Degradation Product Formed by Formic Acid Impurity in Pharmaceutical Excipients Source: PMC (nih.gov)[Link]

Sources

Exploratory

Solifenacin Impurity D: Pharmacological Activity, Toxicity, and Control Strategy

[1] Executive Summary Solifenacin Impurity D (EP designation) is a specific process-related impurity arising during the synthesis of Solifenacin Succinate, a muscarinic antagonist used for overactive bladder (OAB).[] Che...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

Solifenacin Impurity D (EP designation) is a specific process-related impurity arising during the synthesis of Solifenacin Succinate, a muscarinic antagonist used for overactive bladder (OAB).[] Chemically identified as [(1R)-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl][(1S)-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl]methanone , it represents a urea-linked dimer of the key tetrahydroisoquinoline intermediate.

Unlike the active pharmaceutical ingredient (API), Impurity D lacks the quinuclidine pharmacophore required for high-affinity muscarinic binding. Consequently, it is pharmacologically inert relative to the parent drug but serves as a critical quality attribute (CQA) indicating control over stereochemistry and reagent stoichiometry during manufacturing. This guide details its chemical characterization, formation mechanism, toxicological assessment under ICH M7, and analytical control strategies.

Chemical Characterization & Identity

Impurity D is a "meso-like" dimer formed by the coupling of the (S)-enantiomer (the active intermediate) and the (R)-enantiomer (the antipode impurity) via a carbonyl bridge.

AttributeSpecification
Common Name Solifenacin Impurity D (EP)
Chemical Name [(1R)-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl][(1S)-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl]methanone
CAS Number 2216750-52-4
Molecular Formula C₃₁H₂₈N₂O
Molecular Weight 444.57 g/mol
Structure Class Urea Dimer (Bis-tetrahydroisoquinoline)
Stereochemistry (1R, 1S) - Contains both enantiomeric forms of the isoquinoline moiety
Structural Insight

Solifenacin is a carbamate ester connecting a tetrahydroisoquinoline ring to a quinuclidine ring. Impurity D replaces the quinuclidine ring with a second tetrahydroisoquinoline ring. Crucially, the linkage is a urea (


) rather than a carbamate (

).

Formation Mechanism

Impurity D is a Process-Related Impurity .[2] Its formation occurs during the activation step of the Solifenacin synthesis, specifically during the carbamoylation reaction.

Synthesis Pathway & Side Reaction

The standard synthesis involves activating (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline with a carbonyl source (e.g., Triphosgene, CDI, or Ethyl Chloroformate) to form an active carbamoyl chloride or imidazole intermediate, which is then reacted with 3-quinuclidinol.

Root Cause of Impurity D:

  • Stereochemical Impurity: The starting material contains trace amounts of the (R)-enantiomer.

  • Dimerization: The activated carbamoyl species reacts with a free amine molecule (instead of the quinuclidinol alcohol).

  • Result: If an activated (S)-species reacts with a free (R)-amine (or vice versa), Impurity D is formed.

G Start_S (S)-Tetrahydroisoquinoline (Main Intermediate) Activation Activation Step (Triphosgene/CDI) Start_S->Activation Start_R (R)-Tetrahydroisoquinoline (Enantiomeric Impurity) Start_R->Activation Trace Active_Species Active Carbamoyl Intermediate Activation->Active_Species Solifenacin Solifenacin (API) Active_Species->Solifenacin + Quinuclidinol (Main Reaction) Impurity_D Impurity D (Urea Dimer) Active_Species->Impurity_D + Free Amine (R/S) (Side Reaction) Quinuclidinol 3-Quinuclidinol

Figure 1: Formation pathway of Solifenacin Impurity D via competitive dimerization during the activation step.

Pharmacological Activity Analysis

Claim: Some commercial vendors erroneously list Impurity D as having "high affinity for M3 receptors." Scientific Reality: Impurity D is likely pharmacologically inactive or possesses negligible potency compared to Solifenacin.

Structure-Activity Relationship (SAR) Justification

The pharmacological mechanism of Solifenacin relies heavily on the quinuclidine nitrogen :

  • Cationic Interaction: At physiological pH, the quinuclidine nitrogen is protonated (

    
    ). This positive charge forms a critical ionic bond with a conserved Aspartate residue (Asp147) in the muscarinic receptor binding pocket.
    
  • Impurity D Deficit: Impurity D lacks this basic nitrogen. The urea nitrogens are non-basic due to resonance delocalization with the carbonyl.

  • Steric Clash: The replacement of the compact, globular quinuclidine cage with a second bulky, planar phenyl-tetrahydroisoquinoline group likely creates significant steric hindrance, preventing the molecule from fitting into the orthosteric binding site.

Toxicological Assessment (ICH M7 & Q3A)

Genotoxicity (ICH M7)

Impurity D is evaluated under ICH M7(R1) guidelines for DNA-reactive impurities.

  • Structural Alerts: The molecule is a Urea derivative. Unlike N-nitroso compounds, aromatic nitros, or alkylating agents, simple urea linkages are not considered structural alerts for genotoxicity.

  • Ames Test Prediction: Based on in silico QSAR models (e.g., Derek Nexus, Sarah Nexus), the bis-tetrahydroisoquinoline urea structure is predicted Negative for bacterial mutagenicity.

  • Classification: Class 5 (No structural alerts, or alerts shared with non-mutagenic parent).

  • Control Limit: Treated as a general organic impurity, not a mutagenic carcinogen.

General Toxicity (ICH Q3A)
  • Qualification Threshold: For a maximum daily dose of Solifenacin (10 mg), the qualification threshold is 0.50% (or 50 µg TDI, whichever is lower). However, standard pharmaceutical limits are typically set at NMT 0.15% to align with identification thresholds.

  • Toxicological Risk: Low. The hydrolysis products (if metabolized) would yield the parent tetrahydroisoquinoline (a known metabolite of Solifenacin) and CO₂, both of which are covered by the safety profile of the parent drug.

Toxicity Input Impurity D Structure Alert_Check Structural Alert Analysis (Ashby-Tennant) Input->Alert_Check Result_Neg No Mutagenic Alerts (Urea linkage stable) Alert_Check->Result_Neg QSAR In Silico QSAR (Derek/Sarah) Result_Neg->QSAR Class ICH M7 Class 5 QSAR->Class Negative Prediction Control Control as Non-Mutagenic Limit: NMT 0.15% (ICH Q3A) Class->Control

Figure 2: Toxicological classification workflow for Impurity D according to ICH M7 guidelines.

Analytical Control Strategy

Due to its lipophilic nature (two phenyl rings, no ionizable center), Impurity D elutes significantly later than Solifenacin in Reverse Phase HPLC (RP-HPLC).

Recommended HPLC Method
  • Column: C18 (e.g., Inertsil ODS-3V, 150 x 4.6 mm, 5 µm).

  • Mobile Phase A: Phosphate buffer (pH 3.0 - 4.0).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: High organic ramp required to elute the dimer.

    • Note: Solifenacin elutes early/mid. Impurity D is highly retained.

  • Detection: UV at 210-220 nm (Strong absorbance due to double phenyl content).

Specification Limits
Regulatory BodyLimit TypeAcceptance Criteria
ICH Q3A Identification Threshold> 0.10%
ICH Q3A Qualification Threshold> 0.15% (for 10mg dose)
Typical Spec Release LimitNMT 0.15%

References

  • European Pharmacopoeia (Ph.[3][4] Eur.) . Solifenacin Succinate Monograph 2779. European Directorate for the Quality of Medicines (EDQM).

  • ICH Guidelines . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). International Council for Harmonisation.

  • PubChem . Solifenacin Succinate Compound Summary. National Center for Biotechnology Information.

  • U.S. Food and Drug Administration (FDA) . Vesicare (Solifenacin Succinate) Prescribing Information.

  • ResearchGate . Development and Validation of Stability-Indicating HPLC Methods for Solifenacin Succinate.

Sources

Foundational

Technical Deep Dive: Solifenacin Succinate Impurity D (Ph. Eur.)

This guide provides an in-depth technical analysis of Solifenacin Succinate Impurity D , as defined by the European Pharmacopoeia (Ph. Eur.) Monograph 2779.

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of Solifenacin Succinate Impurity D , as defined by the European Pharmacopoeia (Ph. Eur.) Monograph 2779. It is designed for analytical scientists and process chemists requiring actionable insights into the formation, detection, and control of this specific impurity.

Introduction & Regulatory Context

In the development of Solifenacin Succinate, a muscarinic antagonist for overactive bladder, the control of "related substances" is a Critical Quality Attribute (CQA). The European Pharmacopoeia (Ph.[1] Eur.) Monograph 2779 establishes strict limits for specific impurities.

Impurity D represents a unique challenge because it is not a simple degradation product of the final API, but rather a process-related impurity that combines chemical side-reactions with stereochemical contamination. Its presence indicates specific failures in the control of starting material optical purity and reaction stoichiometry.

Regulatory Thresholds (Ph. Eur. General Limits)
ParameterLimitRegulatory Basis
Impurity D Limit

0.15% (Unspecified) or Specific Monograph Limit
ICH Q3A(R2)
Reporting Threshold 0.05%Ph. Eur. 2034
Identification Threshold 0.10%ICH Q3A(R2)

Molecular Identity & Mechanism of Formation

Chemical Structure

Ph. Eur. Designation: Solifenacin Impurity D Chemical Name: [(1R)-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl][(1S)-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl]methanone Molecular Formula:


Molecular Weight:  444.58  g/mol [2][3]

Structural Analysis: Impurity D is a urea dimer . Unlike Solifenacin, which links a tetrahydroisoquinoline (TIQ) ring to a quinuclidine ring via a carbamate, Impurity D links two TIQ rings via a carbonyl group. Crucially, it is the (R,S)-diastereomer , meaning it is formed from the coupling of one (S)-TIQ unit (the correct isomer) and one (R)-TIQ unit (the enantiomeric impurity).

Formation Pathway (The "Double-Trouble" Mechanism)

The formation of Impurity D requires two simultaneous process deviations:

  • Stereochemical Impurity: The presence of (1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline (R-TIQ) in the starting material.

  • Side Reaction: The dimerization of the amine starting materials during the activation step (e.g., using carbonyldiimidazole, triphosgene, or ethyl chloroformate).

Pathway Visualization

The following diagram illustrates the competitive reaction pathways. The "Green" path is the desired synthesis; the "Red" path yields Impurity D.

Solifenacin_Impurity_D_Pathway S_TIQ (1S)-TIQ (Correct Starting Material) Activation Activation Agent (Phosgene/CDI/Carbonate) S_TIQ->Activation R_TIQ (1R)-TIQ (Enantiomeric Impurity) R_TIQ->Activation Contamination Intermediate Activated Carbamate Activation->Intermediate Impurity_C Impurity C (Ph. Eur.) (S,S)-Dimer Activation->Impurity_C + (1S)-TIQ (Dimerization) Impurity_D Impurity D (Ph. Eur.) (R,S)-Dimer Activation->Impurity_D + (1S)-TIQ (Dimerization) Solifenacin Solifenacin Succinate (API) Intermediate->Solifenacin + Quinuclidinol Quinuclidinol 3-Quinuclidinol

Caption: Competitive formation of Solifenacin API vs. Impurity D (R,S-dimer) and Impurity C (S,S-dimer).

Analytical Strategy: Detection & Quantification

Detecting Impurity D requires a method capable of separating the highly hydrophobic dimer from the polar API and differentiating the (R,S) diastereomer (Impurity D) from the (S,S) diastereomer (Impurity C).

Ph. Eur. Liquid Chromatography (LC) Method Conditions

The standard "Related Substances" method utilizes Reversed-Phase HPLC (RP-HPLC).

ParameterConditionTechnical Rationale
Column C18 (Octadecylsilyl silica), 150 mm x 4.6 mm, 3.5 µmHigh surface area for resolution of hydrophobic dimers.
Mobile Phase A Phosphate Buffer pH 3.0Suppresses silanol activity; ensures ionization of basic nitrogens.
Mobile Phase B AcetonitrileStrong eluent required to elute the hydrophobic Impurity D.
Gradient Time (0-40 min): %B increases from ~5% to ~50-80%Impurity D elutes late due to two aromatic TIQ rings.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.[4]
Detection UV at 210 nm or 220 nmMax absorbance for the phenyl rings.
Temp 40°CImproves mass transfer and peak shape.
Critical Resolution Challenges

Impurity D is structurally very similar to Impurity C (the S,S-dimer).

  • Impurity C: Bis[(1S)-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl]methanone.[2]

  • Impurity D: [(1R)-...][(1S)-...]methanone.[2][3][5]

Because they are diastereomers, they have different physical properties and retention times, but the separation window can be narrow. The Ph. Eur. method relies on the specific selectivity of the C18 stationary phase to resolve these.

Relative Retention Time (RRT):

  • Solifenacin: 1.0

  • Impurity D: Typically > 1.5 (Late eluting due to high lipophilicity).

Experimental Protocol: Method Validation Workflow

To ensure your analytical method accurately quantifies Impurity D, follow this self-validating protocol.

Step 1: System Suitability Solution Preparation
  • Stock Solution: Dissolve 1.0 mg of Solifenacin Impurity D Standard in 10 mL of Acetonitrile (Impurity D is sparingly soluble in water).

  • Reference Solution: Mix Solifenacin API (1 mg/mL) with Impurity D Stock to achieve a final concentration of Impurity D at the limit level (e.g., 0.15%).

Step 2: Specificity & Resolution Check

Inject the Reference Solution.

  • Acceptance Criteria:

    • Resolution (

      
      ) between Impurity C and Impurity D must be > 1.5.
      
    • Symmetry Factor (Tailing) for Impurity D: 0.8 – 1.5.[1]

Step 3: Sensitivity Verification (LOQ)

Because Impurity D is a process impurity, you must prove you can detect it at trace levels.

  • Dilute the Stock Solution to 0.05% of the target concentration.

  • Signal-to-Noise Ratio (S/N): Must be

    
     10.
    
Analytical Decision Tree

Use this workflow to troubleshoot retention time shifts or resolution failures regarding Impurity D.

Impurity_D_Troubleshooting Start Inject System Suitability (Solifenacin + Imp D + Imp C) Check_RT Is Impurity D RT > Solifenacin? Start->Check_RT Check_Res Resolution (Imp C vs Imp D) > 1.5? Check_RT->Check_Res Yes Fail_RT Error: Retention too low. Check % Organic in Gradient. Imp D is Hydrophobic. Check_RT->Fail_RT No Pass System Suitable. Proceed to Batch Analysis. Check_Res->Pass Yes Fail_Res Error: Co-elution. Check Column Age or pH. Diastereomers require precise selectivity. Check_Res->Fail_Res No

Caption: Troubleshooting logic for HPLC analysis of Solifenacin Impurity D.

Control Strategy (Process Chemistry)

To minimize Impurity D in the final drug substance, control measures must be implemented upstream.

  • Starting Material Quality:

    • Strictly control the enantiomeric purity of (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline .

    • Limit the (1R)-enantiomer content to < 0.1%.

  • Reaction Stoichiometry:

    • Avoid excess activation agents (e.g., carbonyldiimidazole). Excess coupling agent promotes the attack of a second amine molecule, forming the urea dimer.

  • Purification:

    • Impurity D is non-basic (urea functionality) compared to Solifenacin (tertiary amine).

    • Acidic Wash: Solifenacin will protonate and stay in the aqueous phase at pH 4-5, while the non-basic Impurity D may remain in the organic layer, allowing for extractive removal.

References

  • European Pharmacopoeia (Ph.[1] Eur.) . (2017). Solifenacin Succinate Monograph 2779. European Directorate for the Quality of Medicines & HealthCare (EDQM). [Link]

  • International Council for Harmonisation (ICH) . (2006). Q3A(R2): Impurities in New Drug Substances. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced RP-HPLC Methodology for the Detection and Quantification of Solifenacin Impurity D

Pharmacological Context & Impurity Profiling Solifenacin succinate is a highly selective, competitive muscarinic M3 receptor antagonist utilized globally for the clinical management of overactive bladder (OAB)[1]. By sel...

Author: BenchChem Technical Support Team. Date: March 2026

Pharmacological Context & Impurity Profiling

Solifenacin succinate is a highly selective, competitive muscarinic M3 receptor antagonist utilized globally for the clinical management of overactive bladder (OAB)[1]. By selectively binding to M3 receptors on the detrusor muscle, it effectively inhibits acetylcholine-induced contractions, thereby reducing urinary urgency and frequency[1].

During the multi-step synthesis and subsequent storage of the Active Pharmaceutical Ingredient (API), various process-related impurities and degradation products can emerge[2]. Solifenacin Impurity D (CAS: 2216750-52-4), chemically identified as[(1S)-1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl]-[(1R)-1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl]methanone, is a critical synthesis-related byproduct[]. With a molecular formula of C31H28N2O, this bulky methanone derivative shares significant structural overlap with the parent compound[]. Stringent analytical methods are mandatory to resolve and quantify Impurity D to ensure compliance with European Pharmacopoeia (EP) and ICH regulatory standards[2].

Pathway Soli Solifenacin Succinate (API) M3 Muscarinic M3 Receptor (Detrusor Muscle) Soli->M3 Competitive Inhibition Gq Gq Protein Activation M3->Gq Signal Transduction ACh Acetylcholine (Endogenous Ligand) ACh->M3 Binds & Activates Ca Intracellular Ca2+ Release Gq->Ca Triggers Contraction Muscle Contraction (Overactive Bladder) Ca->Contraction Induces

Caption: Solifenacin mechanism of action inhibiting M3 receptor-mediated detrusor contraction.

Mechanistic Causality in Method Development

Developing a robust High-Performance Liquid Chromatography (HPLC) method for Solifenacin and its structurally related impurities requires precise manipulation of the mobile phase and stationary phase chemistry[4].

  • Stationary Phase Selection : A high-carbon-load C18 column (e.g., 150 x 4.6 mm, 5 µm) is selected for its superior hydrophobic retention. The extensive surface area is essential for separating the stereoisomeric configurations and bulky bis-isoquinoline structures characteristic of Impurity D[4].

  • Mobile Phase Causality (Silanol Masking) : Solifenacin contains a basic quinuclidine-like tertiary amine. When interacting with a silica-based stationary phase, these amines often cause severe peak tailing due to secondary interactions with residual acidic silanols. To counteract this, Triethylamine (TEA) is added to the aqueous buffer as a silanol-masking agent[5]. The buffer is adjusted to pH 6.6, which optimally balances the ionization state of the analytes, ensuring sharp, symmetrical peaks[5].

  • Gradient Elution Logic : Impurity D (MW: 444.58 g/mol ) is highly lipophilic compared to Solifenacin (MW: 362.46 g/mol for the free base)[]. An isocratic method would result in unacceptably long run times or poor resolution. Therefore, a gradient elution utilizing Acetonitrile as the organic modifier is employed. The gradient starts with a high aqueous ratio to elute polar degradants, then aggressively ramps up the organic concentration to elute the strongly retained Impurity D[5].

Self-Validating Experimental Protocol

To guarantee data integrity, this protocol is designed as a self-validating system. The inclusion of a System Suitability Test (SST) ensures the chromatographic system is performing within acceptable limits prior to any sample analysis.

Workflow N1 API & Impurity D Reference Standards N2 Sample Preparation (Dilution in 50:50 ACN:H2O) N1->N2 Precise Weighing & Spiking N3 RP-HPLC Separation (C18 Column, Gradient Elution) N2->N3 10 µL Injection N4 UV/PDA Detection (λ = 225 nm) N3->N4 Chromatographic Elution N5 Data Acquisition & Peak Integration N4->N5 Signal Transduction N6 System Suitability (Self-Validation Check) N5->N6 Resolution & Tailing Assessment

Caption: Self-validating RP-HPLC experimental workflow for Impurity D profiling.

Reagents and Standard Preparation
  • Buffer Preparation (Solvent A) : Dissolve 3.4 g of Potassium dihydrogen phosphate (KH2PO4) in 1000 mL of Milli-Q water. Add 0.5% (v/v) Triethylamine (TEA). Adjust the pH to 6.6 ± 0.05 using dilute orthophosphoric acid[5]. Filter through a 0.45 µm membrane.

  • Organic Modifier (Solvent B) : 90% HPLC-grade Acetonitrile and 10% Milli-Q water[5].

  • Diluent : Acetonitrile and Water (50:50, v/v).

  • Standard Solution : Accurately weigh and dissolve Solifenacin Succinate reference standard in the diluent to achieve a concentration of 1.0 mg/mL.

  • SST Spiked Solution : Spike the Standard Solution with Solifenacin EP Impurity D reference standard to yield a final impurity concentration of 0.5% w/w relative to the API[5].

Chromatographic Conditions & Gradient Program
ParameterSpecification
Stationary Phase C18 Column (e.g., Capcell Pak or Luna), 150 x 4.6 mm, 5 µm[4][6]
Mobile Phase A Phosphate buffer (pH 6.6) + 0.5% TEA[5]
Mobile Phase B Acetonitrile : Water (90:10, v/v)[6]
Flow Rate 0.9 mL/min[6]
Column Temperature 30°C
Detection Wavelength UV at 225 nm (PDA detector recommended for peak purity)[5]
Injection Volume 10 µL
Time (min)Solvent A (%)Solvent B (%)Elution Phase
0.08020Equilibration / Polar elution
10.06040API Elution
22.03070Hydrophobic Impurity Elution
37.03070Column Wash
38.08020Re-equilibration
45.08020End of Run[6]

System Suitability & Expected Results

Under the prescribed gradient conditions, Solifenacin typically elutes in the mid-gradient phase. Due to the highly non-polar nature of the bis-isoquinoline methanone structure of Impurity D, it exhibits stronger retention on the C18 stationary phase, eluting in the later organic-heavy phase of the gradient.

To ensure the method is self-validating, the following System Suitability criteria must be met using the SST Spiked Solution prior to analyzing unknown samples:

Validation ParameterAcceptance CriteriaMechanistic Rationale
Resolution (Rs) > 2.0 between Solifenacin and Impurity DEnsures baseline separation for accurate integration of the bulky impurity.
Tailing Factor (T) ≤ 1.5 for Solifenacin peakValidates that the TEA silanol-masking agent is effectively neutralizing secondary interactions.
Theoretical Plates (N) > 5000 for SolifenacinConfirms column efficiency and optimal packing integrity.
% RSD of Peak Area ≤ 2.0% (n=6 injections)Verifies the precision of the auto-sampler and stability of the detector signal.
Limit of Quantification ~ 0.135 - 0.221 µg/mLEnsures the method is sensitive enough to detect trace synthesis byproducts[6].

Conclusion

This application note outlines a highly specific, stability-indicating RP-HPLC method for the isolation and quantification of Solifenacin Impurity D. By leveraging gradient elution and targeted silanol-masking techniques, the protocol ensures robust baseline resolution between the API and its lipophilic synthesis byproducts. The integrated system suitability checks provide a self-validating framework, ensuring compliance with global pharmacopeial standards for drug safety and purity.

References

Sources

Application

Mastering Solifenacin Impurity D: A Guide to its Reference Standard, Certificate of Analysis, and Analytical Quantification

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, the meticulous identification and quantification of impurities are paramount to ensuring...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the meticulous identification and quantification of impurities are paramount to ensuring the safety and efficacy of therapeutic agents. This guide provides an in-depth exploration of Solifenacin Impurity D, a critical process-related impurity of the active pharmaceutical ingredient (API) Solifenacin. As a Senior Application Scientist, this document is designed to equip researchers, analytical chemists, and quality assurance professionals with the requisite knowledge and protocols for the effective use of the Solifenacin Impurity D reference standard.

The Significance of Impurity Profiling in Solifenacin

Solifenacin, a competitive muscarinic receptor antagonist, is widely prescribed for the treatment of overactive bladder. The synthesis of Solifenacin is a multi-step process, and like any chemical synthesis, it is susceptible to the formation of impurities. Regulatory bodies, such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have stringent requirements for the control of impurities in pharmaceutical products, as outlined in the International Council for Harmonisation (ICH) guidelines.[1][2] Therefore, a comprehensive understanding and control of impurities like Solifenacin Impurity D are not just a matter of regulatory compliance but a fundamental aspect of patient safety.

Understanding the Solifenacin Impurity D Reference Standard

A reference standard is a highly purified compound that is used as a benchmark for analytical measurements.[3][4] The Solifenacin Impurity D reference standard is a critical tool for:

  • Peak Identification: Confirming the identity of the impurity in a chromatographic analysis of a Solifenacin sample.

  • Method Validation: Establishing the performance characteristics of an analytical method, such as specificity, linearity, accuracy, and precision, in accordance with ICH Q2(R1) guidelines.[5][6][7][8]

  • Quantification: Accurately determining the amount of Solifenacin Impurity D present in a batch of the API or finished drug product.

Chemical Profile of Solifenacin Impurity D
  • Chemical Name: [(1R)-1-phenyl-3,4-dihydroisoquinolin-2(1H)- yl][(1S)-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl]methanone[8][9][10]

  • Synonym: Solifenacin (R,S)-Methanone Impurity[8][10]

  • CAS Number: 2216750-52-4[8][9][10]

  • Molecular Formula: C₃₁H₂₈N₂O[8][9][10]

  • Molecular Weight: 444.58 g/mol [8][9][10]

The Certificate of Analysis (COA): A Blueprint of Quality

The Certificate of Analysis for a reference standard is a formal document that provides detailed information about its quality and purity. It is the culmination of rigorous analytical testing and serves as a guarantee of the standard's suitability for its intended purpose.

Below is a representative Certificate of Analysis for a Solifenacin Impurity D reference standard, outlining the typical tests, specifications, and results.

Representative Certificate of Analysis: Solifenacin Impurity D
Test Method Specification Result
Appearance VisualOff-White to Pale Yellow SolidConforms
Identity ¹H NMRConforms to structureConforms
Identity Mass Spectrometry (MS)Conforms to Molecular WeightConforms
Purity (by HPLC) HPLC≥ 95.0%98.5%
Water Content Karl Fischer Titration≤ 1.0%0.2%
Residual Solvents GC-HSMeets USP <467> requirementsConforms
Assay (as is) Mass BalanceReport Value98.3%

Calculation of Assay (as is) by Mass Balance:

The "as is" assay value is a critical parameter that accounts for the presence of water and other non-active components. It is calculated using the following formula:

Assay (as is) = Purity by HPLC × (100% - Water Content% - Residual Solvents% - Non-volatile Residue/Inorganic Content%)

This calculated value provides a more accurate representation of the actual amount of the impurity in the reference standard and is essential for precise quantitative analysis.

Protocol for the Quantitative Analysis of Solifenacin Impurity D by HPLC

The following protocol outlines a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of Solifenacin Impurity D in a Solifenacin drug substance. This method is based on established principles of reversed-phase chromatography and is designed to be robust and reproducible.

Instrumentation and Materials
  • HPLC System: A gradient-capable HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common choice.

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: Phosphoric acid or a suitable buffer salt (e.g., potassium phosphate) for pH adjustment.

  • Reference Standard: Solifenacin Impurity D with a known assay value from the COA.

  • Sample: Solifenacin API.

Chromatographic Conditions
Parameter Condition
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector Wavelength 220 nm[11]
Injection Volume 10 µL

Note: This is a representative gradient program. The specific gradient may need to be optimized based on the column and system used to achieve adequate separation of the impurity from the main Solifenacin peak and other potential impurities.

Preparation of Solutions
  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v).

  • Reference Standard Stock Solution (approx. 100 µg/mL): Accurately weigh about 10 mg of the Solifenacin Impurity D reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Reference Standard Working Solution (approx. 1 µg/mL): Dilute 1.0 mL of the Reference Standard Stock Solution to 100.0 mL with the diluent.

  • Sample Solution (approx. 1 mg/mL of Solifenacin): Accurately weigh about 100 mg of the Solifenacin API and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

System Suitability

Before sample analysis, the performance of the chromatographic system must be verified. This is achieved by injecting the Reference Standard Working Solution multiple times (typically 5 or 6 injections). The system suitability parameters to be monitored include:

  • Tailing Factor (Asymmetry Factor): Should be between 0.8 and 1.5 for the Solifenacin Impurity D peak.

  • Relative Standard Deviation (RSD) of Peak Areas: Should be not more than 5.0%.

  • Theoretical Plates (N): Should be greater than 2000 for the Solifenacin Impurity D peak.

These criteria ensure that the system is providing consistent and reliable results.

Analytical Procedure
  • Inject the diluent as a blank to ensure that there are no interfering peaks.

  • Inject the Reference Standard Working Solution and record the peak area.

  • Inject the Sample Solution and record the peak areas for both the Solifenacin peak and any peak corresponding to the retention time of Solifenacin Impurity D.

Calculation of Impurity Content

The amount of Solifenacin Impurity D in the sample is calculated using the following formula:

% Impurity D = (Area_Impurity_Sample / Area_Impurity_Standard) × (Conc_Standard / Conc_Sample) × (Assay_Standard / 100) × 100

Where:

  • Area_Impurity_Sample is the peak area of Impurity D in the Sample Solution.

  • Area_Impurity_Standard is the average peak area of Impurity D in the Reference Standard Working Solution.

  • Conc_Standard is the concentration of the Reference Standard Working Solution (in mg/mL).

  • Conc_Sample is the concentration of the Solifenacin API in the Sample Solution (in mg/mL).

  • Assay_Standard is the "as is" assay value of the Solifenacin Impurity D reference standard from the COA.

Experimental Workflow Visualization

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Calculation Diluent Prepare Diluent Std_Stock Prepare Standard Stock Solution Diluent->Std_Stock Sample_Sol Prepare Sample Solution Diluent->Sample_Sol Std_Work Prepare Standard Working Solution Std_Stock->Std_Work System_Suitability System Suitability Testing Std_Work->System_Suitability Multiple Injections Blank_Inj Inject Blank (Diluent) System_Suitability->Blank_Inj If Passes Std_Inj Inject Standard Working Solution Blank_Inj->Std_Inj Sample_Inj Inject Sample Solution Std_Inj->Sample_Inj Peak_Integration Peak Integration & Identification Sample_Inj->Peak_Integration Calculation Calculate % Impurity D Peak_Integration->Calculation Report Generate Report Calculation->Report

Caption: Workflow for the quantification of Solifenacin Impurity D.

Troubleshooting and Best Practices

  • Peak Tailing or Fronting: This can be caused by issues with the mobile phase pH, column degradation, or sample overload. Ensure the mobile phase is properly prepared and the column is in good condition. Consider reducing the sample concentration.

  • Poor Peak Resolution: If the impurity peak is not well-separated from the main API peak or other impurities, the gradient program may need to be optimized. A shallower gradient or a different organic modifier may improve resolution.

  • Inconsistent Retention Times: Fluctuations in retention times can be due to temperature variations or problems with the pump. Ensure the column oven is maintaining a stable temperature and the pump is delivering a consistent flow rate.

  • Reference Standard Handling: Always store the reference standard according to the conditions specified on the COA to maintain its integrity and purity. Allow the standard to equilibrate to room temperature before opening to prevent moisture uptake.

Conclusion

The effective control of impurities is a cornerstone of modern pharmaceutical development. The Solifenacin Impurity D reference standard, when used in conjunction with a well-validated analytical method, provides the necessary tools for accurate identification and quantification. By understanding the principles behind the Certificate of Analysis and adhering to robust analytical protocols, researchers and quality control professionals can ensure the quality and safety of Solifenacin products, ultimately protecting patient health.

References

  • Allmpus. (n.d.). Solifenacin EP Impurity D. Retrieved from [Link]

  • CWS ABROAD. (2023, February 23). Pharmaceutical reference standards. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Quality: impurities. Retrieved from [Link]

  • Ganthi, H., et al. (2016). Stability Indicating HPLC Method for Quantification of Solifenacin Succinate & Tamsulosin Hydrochloride along with Its Impurities in Tablet Dosage Form. American Journal of Analytical Chemistry, 7, 840-862. Retrieved from [Link]

  • ICH. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • GLP Pharma Standards. (n.d.). Solifenacin EP Impurity D | CAS No- 2216750-52-4. Retrieved from [Link]

  • Patil, D. J., et al. (2024). Validated Stability Indicating RP-HPLC Method for the Quantification of Process Related Impurities of Solifenacin and Mirabegron in Pharmaceutical Formulations. International Journal of Drug Delivery Technology, 14(1), 55-60. Retrieved from [Link]

  • Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification. Retrieved from [Link]

  • Singh, L., & Nanda, S. (2011). Spectrophotometric estimation of solifenacin succinate in tablet formulations. Research Journal of Pharmacy and Technology, 4(10), 1614-1616.
  • SynThink. (n.d.). Pharmaceutical Reference Standards: Role, Types & Applications. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). <621> Chromatography. Retrieved from [Link]

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • ResolveMass. (2026, January 31). Pharmaceutical Impurity Testing: What It Is and Why It's Essential. Retrieved from [Link]

  • ICH. (n.d.). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Retrieved from [Link]

Sources

Method

LC-MS/MS fragmentation pattern of Solifenacin Impurity D

Technical Application Note: Structural Elucidation and LC-MS/MS Characterization of Solifenacin Impurity D Introduction & Scope In the development of Solifenacin Succinate, a muscarinic M3 receptor antagonist, the contro...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Structural Elucidation and LC-MS/MS Characterization of Solifenacin Impurity D

Introduction & Scope

In the development of Solifenacin Succinate, a muscarinic M3 receptor antagonist, the control of impurities is critical for ICH Q3A/B compliance. While oxidative and hydrolytic degradants are common, Solifenacin Impurity D (European Pharmacopoeia designation) represents a specific process-related impurity arising from the dimerization of the tetrahydroisoquinoline intermediate.

Identity of Impurity D:

  • Chemical Name: [(1R)-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl][(1S)-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl]methanone.[1][2][][4][5]

  • Common Name: Solifenacin Urea Dimer / Solifenacin Methanone Impurity.

  • Molecular Formula: C31H28N2O[1][][4]

  • Exact Mass: 444.2202 Da

  • Precursor Ion [M+H]+: m/z 445.2

This application note details the LC-MS/MS fragmentation logic required to distinguish Impurity D from the parent drug (Solifenacin, MW 362.4) and other isobaric interferences.

Experimental Protocol

To ensure reproducibility, the following protocol utilizes a self-validating System Suitability Test (SST).

Sample Preparation
  • Diluent: Methanol:Water (50:50 v/v).

  • Stock Solution: Dissolve 1.0 mg Solifenacin Impurity D standard in 10 mL diluent (100 µg/mL).

  • Working Standard: Dilute to 1 µg/mL in Mobile Phase A:B (50:50).

  • SST Requirement: Signal-to-Noise (S/N) ratio > 50 for the m/z 445.2 precursor.

LC-MS/MS Conditions
ParameterSettingRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 100 x 2.1 mm, 1.8 µmHigh surface area for resolution of hydrophobic dimer.
Mobile Phase A 10 mM Ammonium Formate (pH 3.[6]5)Low pH promotes protonation of the urea nitrogen.
Mobile Phase B AcetonitrileStrong eluent required for the lipophilic dimer.
Gradient 10% B to 90% B over 10 minImpurity D is significantly more hydrophobic than Solifenacin.
Flow Rate 0.3 mL/minOptimal for ESI desolvation efficiency.
Ionization ESI Positive (+)Basic nitrogen atoms ensure high ionization efficiency.
Collision Energy Stepped (20, 35, 50 eV)Required to break the stable urea linker.

Results & Discussion: Fragmentation Mechanism

The structural elucidation of Impurity D relies on its unique fragmentation pathway, which is distinct from Solifenacin despite sharing the tetrahydroisoquinoline core.

Primary Fragmentation (The Urea Cleavage)

The precursor ion m/z 445.2 [M+H]+ contains two 1-phenyl-1,2,3,4-tetrahydroisoquinoline (TIQ) units linked by a carbonyl. Upon Collision-Induced Dissociation (CID):

  • Symmetric Cleavage: The urea bond breaks.

  • Charge Retention: The charge is retained on one of the TIQ units, generating the characteristic fragment m/z 210.1 (1-phenyl-3,4-dihydroisoquinolin-2(1H)-ium).

  • Neutral Loss: The other half is lost as a neutral isocyanate species or radical, depending on the precise charge migration.

Secondary Fragmentation (The Core Breakdown)

The m/z 210.1 product ion is identical to the "western" fragment of the parent Solifenacin molecule. Therefore, the MS3 spectrum of Impurity D mimics the MS2 spectrum of Solifenacin's m/z 210 fragment:

  • m/z 193.1: Loss of Ammonia (NH3, -17 Da) from the TIQ ring.

  • m/z 115.1 / 91.1: Formation of the tropylium ion (C7H7+) from the phenyl ring, indicative of the benzyl moiety.

Diagnostic Comparison
CompoundPrecursor [M+H]+Major Fragment 1Major Fragment 2Structural Insight
Solifenacin 363.2110.1 (Quinuclidine)210.1 (TIQ)Ester bond cleavage.
Impurity D 445.2210.1 (TIQ)193.1 (Deaminated TIQ)Urea bond cleavage; No Quinuclidine fragment.

Visualization of Fragmentation Pathway

The following diagram illustrates the mechanistic cleavage of Impurity D.

Solifenacin_Impurity_D_Fragmentation Precursor Impurity D (Precursor) [M+H]+ m/z 445.2 (Urea Dimer) Transition Urea Bond Cleavage (Collision Cell) Precursor->Transition ESI+ / CID Fragment_TIQ Fragment Ion 1-phenyl-TIQ cation m/z 210.1 Transition->Fragment_TIQ Primary Product Neutral_Loss Neutral Loss Isocyanate Species (Not Detected) Transition->Neutral_Loss Fragment_193 Deaminated Fragment [M-NH3]+ m/z 193.1 Fragment_TIQ->Fragment_193 -NH3 (17 Da) Fragment_91 Tropylium Ion [C7H7]+ m/z 91.1 Fragment_TIQ->Fragment_91 Ring Contraction

Caption: LC-MS/MS fragmentation pathway of Solifenacin Impurity D showing the characteristic urea cleavage yielding the m/z 210 base peak.

Workflow: Impurity Identification Protocol

This workflow ensures the correct classification of the impurity during routine analysis.

Identification_Workflow Sample Unknown Peak (Retention Time > Solifenacin) MS1_Scan Q1 Scan Check m/z Sample->MS1_Scan Decision Is m/z 445? MS1_Scan->Decision MS2_Exp Perform MS2 (CE: 35 eV) Decision->MS2_Exp Yes Reject Not Impurity D Decision->Reject No Check_210 Base Peak m/z 210? MS2_Exp->Check_210 Check_110 Check for m/z 110 Check_210->Check_110 Yes Check_210->Reject No Result CONFIRMED: Impurity D Check_110->Result Absent Check_110->Reject Present (Likely Solifenacin Adduct)

Caption: Decision tree for confirming Solifenacin Impurity D, ruling out parent drug adducts by checking for the quinuclidine fragment (m/z 110).

References

  • European Pharmacopoeia (Ph.[7] Eur.) 10.0 . Solifenacin Succinate Monograph 2779. Strasbourg: Council of Europe. (Available via EDQM).

  • Mistry, N., et al. (2016). "LC–MS/TOF, LC–MSn and H/D Exchange Studies on Solifenacin Succinate Targeted to Characterize its Forced Degradation Products." Journal of Pharmaceutical and Biomedical Analysis.

  • Simson Pharma . Solifenacin EP Impurity D Reference Standard Data.

  • VEEP RHO . Solifenacin Impurity Profiling and CAS Registry.

Sources

Method

Application Note: Determination of Solifenacin Impurity D Retention Time by Reverse-Phase HPLC

Abstract This application note presents a comprehensive guide and a robust protocol for the determination of the retention time of Solifenacin Impurity D using reverse-phase high-performance liquid chromatography (RP-HPL...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a comprehensive guide and a robust protocol for the determination of the retention time of Solifenacin Impurity D using reverse-phase high-performance liquid chromatography (RP-HPLC). Solifenacin, an active pharmaceutical ingredient (API) used to treat overactive bladder, requires stringent purity control to ensure safety and efficacy.[1][2] This document provides a detailed analytical method, explains the scientific rationale behind the chromatographic parameter selection, and offers insights into ensuring method robustness for researchers, quality control analysts, and drug development professionals. The protocol is designed to be self-validating through rigorous system suitability criteria, ensuring trustworthy and reproducible results.

Introduction to Solifenacin and Impurity Profiling

Solifenacin succinate is a competitive muscarinic receptor antagonist that functions as a urologic agent.[2][3] The control of impurities throughout the drug manufacturing process is a critical regulatory requirement. Impurities can originate from the synthesis process, degradation of the API, or interaction with excipients.[4][5]

Solifenacin Impurity D, chemically known as [(1R)-1-Phenyl-3,4-dihydroisoquinolin-2(1H)-yl][(1S)-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl]methanone, is a process-related impurity that must be monitored.[1][6][7] RP-HPLC is the predominant analytical technique for separating and quantifying Solifenacin and its related substances due to its high resolution and sensitivity.[4][8] This guide details a specific, stability-indicating HPLC method optimized for this purpose.

The Science of Retention in RP-HPLC

The retention time (RT) of an analyte in RP-HPLC is governed by its partitioning between the non-polar stationary phase (e.g., C18) and the polar mobile phase. Several factors must be precisely controlled to achieve reproducible retention times.[9][10]

  • Mobile Phase Composition: In RP-HPLC, increasing the proportion of the organic modifier (e.g., acetonitrile, methanol) reduces the polarity of the mobile phase, thereby decreasing the retention time of non-polar analytes.[11] The choice between acetonitrile and methanol can also alter selectivity due to different solvent properties.

  • Mobile Phase pH: The pH of the mobile phase is a powerful tool for controlling the retention of ionizable compounds.[12] Solifenacin contains a basic tertiary amine. At a pH below its pKa, it will be protonated (ionized), making it more polar and resulting in a shorter retention time. Conversely, at a higher pH, it is less ionized, more non-polar, and thus more strongly retained.[11] Precise pH control via a buffer system is essential for reproducibility.

  • Column Temperature: Temperature affects mobile phase viscosity and the kinetics of mass transfer. An increase in column temperature generally leads to a decrease in retention time, typically around 2% per 1°C increase.[10] A thermostatically controlled column compartment is crucial for stable retention times.[13]

  • Flow Rate: Analyte retention time is inversely proportional to the mobile phase flow rate. A stable and precise pump performance is necessary for consistent results.[9]

Factors Influencing Analyte Retention

The interplay of various HPLC parameters dictates the final retention time and resolution of the separation. The following diagram illustrates these critical relationships.

G Key Factors Affecting Retention Time in RP-HPLC cluster_mp cluster_col cluster_sys RT Retention Time (RT) & Selectivity MobilePhase Mobile Phase MobilePhase->RT Column Stationary Phase (Column) Column->RT System System Parameters System->RT Organic Organic Modifier (% and Type) Organic->MobilePhase pH Buffer pH pH->MobilePhase IonicStrength Ionic Strength IonicStrength->MobilePhase Chemistry Chemistry (e.g., C18, C8) Chemistry->Column Dimensions Dimensions (L x ID, Particle Size) Dimensions->Column Age Column Age & Condition Age->Column FlowRate Flow Rate FlowRate->System Temperature Temperature Temperature->System DeadVolume System Dead Volume DeadVolume->System

Caption: Key parameters influencing HPLC retention and selectivity.

Analytical Method Protocol

This protocol outlines a gradient RP-HPLC method for the separation of Solifenacin from Impurity D. The use of a qualified reference standard for Impurity D is mandatory for positive peak identification.[5]

Equipment and Reagents
  • HPLC System: Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent, equipped with a quaternary pump, autosampler, thermostatted column compartment, and UV/PDA detector.

  • Column: Waters XBridge™ C18, 4.6 x 150 mm, 3.5 µm (or equivalent L1 packing).

  • Chemicals:

    • Solifenacin Succinate Reference Standard (USP or EP grade).

    • Solifenacin Impurity D Reference Standard.[6][]

    • Acetonitrile (HPLC grade).

    • Potassium Dihydrogen Phosphate (KH₂PO₄, analytical grade).

    • Orthophosphoric Acid (analytical grade).

    • Triethylamine (TEA, HPLC grade).

    • Water (HPLC grade or Milli-Q).

Chromatographic Conditions

A summary of the instrumental parameters is provided in the table below.

ParameterSetting
Column Waters XBridge™ C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.02 M KH₂PO₄ buffer with 0.2% TEA, adjusted to pH 6.5 with Orthophosphoric Acid.
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
20.0
25.0
25.1
30.0
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection Wavelength 220 nm
Injection Volume 10 µL
Run Time 30 minutes

Rationale for Parameter Selection:

  • Column: A C18 column provides excellent hydrophobic retention for the relatively non-polar structures of Solifenacin and its impurities.

  • Mobile Phase: A phosphate buffer at pH 6.5 ensures a consistent ionization state for Solifenacin, promoting sharp peak shapes and stable retention.[15][16] Triethylamine is added as a silanol-masking agent to further reduce peak tailing for basic analytes. The gradient elution is necessary to separate impurities with a wide range of polarities within a reasonable time.

  • Temperature and Flow Rate: The selected temperature and flow rate provide a balance between analysis time, resolution, and system backpressure.

Preparation of Solutions
  • Diluent: Mobile Phase A / Mobile Phase B (70:30, v/v).

  • Buffer (Mobile Phase A): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC water. Add 2.0 mL of Triethylamine. Adjust the pH to 6.5 using diluted Orthophosphoric Acid. Filter through a 0.45 µm membrane filter.

  • Solifenacin Standard Stock Solution (approx. 500 µg/mL): Accurately weigh about 25 mg of Solifenacin Succinate RS into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Impurity D Standard Stock Solution (approx. 500 µg/mL): Accurately weigh about 5 mg of Solifenacin Impurity D RS into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • System Suitability Solution (Spiked Standard): Transfer 5.0 mL of the Solifenacin Standard Stock Solution to a 50 mL volumetric flask. Add 0.5 mL of the Impurity D Standard Stock Solution and dilute to volume with diluent. This solution contains approximately 50 µg/mL of Solifenacin and 5 µg/mL of Impurity D.

HPLC Analysis Workflow

G cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing p1 Prepare Mobile Phases (A and B) p2 Prepare Diluent p1->p2 p3 Prepare System Suitability Solution (SSS) (Solifenacin + Impurity D) p2->p3 h1 Equilibrate System with Initial Conditions (min. 30 min) p3->h1 h2 Perform System Suitability Test (SST) (Inject SSS, n=5) h1->h2 h3 Verify SST Criteria (Resolution, Tailing, %RSD) h2->h3 h4 Inject Blank (Diluent) followed by Sample Solutions h3->h4 d1 Integrate Chromatograms h4->d1 d2 Identify Peaks by RT (Confirm with RS) d1->d2 d3 Calculate Relative Retention Time (RRT) d2->d3 d4 Report Results d3->d4

Caption: Standard workflow for HPLC analysis of Solifenacin impurities.

System Suitability Test (SST)

Before sample analysis, inject the System Suitability Solution five times. The system is deemed ready for use only if the following criteria are met.

ParameterAcceptance Criteria
Resolution (Solifenacin and Impurity D)≥ 2.0
Tailing Factor (Solifenacin peak)≤ 1.5
% RSD of Peak Area (Solifenacin, n=5 injections)≤ 2.0%
% RSD of Retention Time (Solifenacin, n=5)≤ 1.0%

Rationale: The SST ensures that the chromatographic system is performing adequately for the intended analysis.[17] Resolution confirms that the key compounds are well-separated, the tailing factor indicates good peak shape, and the %RSD demonstrates the precision of the system's injector and pump.

Expected Results

Under the specified conditions, Solifenacin will elute before Impurity D. Solifenacin, being a basic compound, is more polar in its protonated state at pH 6.5 than the larger, more hydrophobic methanone structure of Impurity D. The retention times provided are typical and should be confirmed in your laboratory using reference standards. The Relative Retention Time (RRT) is a more reliable parameter for peak identification across different systems.

CompoundExpected Retention Time (min)Expected Relative Retention Time (RRT)
Solifenacin~ 11.51.00
Solifenacin Impurity D ~ 14.2~ 1.23

Note: RRT is calculated as (Retention Time of Impurity) / (Retention Time of Solifenacin).

Troubleshooting Guide

Problem ObservedPotential Cause(s)Recommended Solution(s)
Shifting Retention Times 1. Inadequate column equilibration.[13]2. Change in mobile phase pH or composition.3. Fluctuation in column temperature.[10]4. Pump malfunction or leak.1. Equilibrate the column for at least 30 minutes or until a stable baseline is achieved.2. Prepare fresh mobile phase accurately. Ensure the buffer pH is correctly adjusted.3. Verify the column oven is set to and maintaining 35°C.4. Check system pressure for stability; perform pump maintenance if needed.
Poor Resolution 1. Old or contaminated column.2. Inappropriate mobile phase composition.1. Replace the column with a new, validated one.2. Optimize the gradient slope or mobile phase composition. A shallower gradient may improve resolution.
Excessive Peak Tailing 1. Active silanol groups on the column.2. Sample overload.3. Incorrect mobile phase pH.1. Ensure TEA is added to the mobile phase. Flush the column or replace if necessary.2. Reduce the concentration of the injected sample.3. Verify the mobile phase pH is 6.5; a lower pH could improve the peak shape of the basic analyte.
No Peak or Very Small Peak 1. Incorrect sample preparation.2. Detector or lamp issue.3. Injection failure.1. Re-prepare the standard/sample solutions, verifying all weights and dilutions.2. Check detector lamp status and energy.3. Purge the injector and check for air bubbles. Manually inject to confirm autosampler function.

Conclusion

This application note provides a robust and scientifically grounded RP-HPLC method for determining the retention time of Solifenacin Impurity D. By carefully controlling critical parameters such as mobile phase pH, temperature, and composition, analysts can achieve reproducible and reliable separation. The detailed protocol, including system suitability criteria and troubleshooting advice, serves as a comprehensive resource for the quality control and impurity profiling of Solifenacin succinate, ensuring that analyses meet stringent pharmaceutical industry standards.

References

  • Anonymous. (2015, May 20). What are the main causes of retention time instability in reversed-phase analysis by HPLC? ResearchGate. Available from: [Link]

  • Anonymous. (2019). Stability Indicating RP-HPLC Method Development and Validation for the Determination of Solifenacin Succinate in Bulk and its Pharmaceutical Formulation. Research Journal of Pharmacy and Technology. Available from: [Link]

  • Ganthi, H. K., et al. (2016). Stability Indicating HPLC Method for Quantification of Solifenacin Succinate & Tamsulosin Hydrochloride along with Its Impurities in Tablet Dosage Form. ResearchGate. Available from: [Link]

  • Dolan, J. W. (2022, April 15). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Available from: [Link]

  • Ganthi, H., et al. (2016). Stability Indicating HPLC Method for Quantification of Solifenacin Succinate & Tamsulosin Hydrochloride along with Its Impurities in Tablet Dosage Form. Scientific Research Publishing. Available from: [Link]

  • British Pharmacopoeia. (n.d.). Solifenacin Oral Suspension. Pharmacopoeia.com. Available from: [Link]

  • GL Sciences. (n.d.). How to Increase Retention. Available from: [Link]

  • Altabrisa Group. (2025, October 4). What Factors Influence HPLC Retention Time Precision? Available from: [Link]

  • Separation Science. (2024, July 4). Factors Impacting Chromatography Retention Time. Available from: [Link]

  • SynThink. (n.d.). Solifenacin EP Impurities & USP Related Compounds. Available from: [Link]

  • Pharmaffiliates. (n.d.). Solifenacin-impurities. Available from: [Link]

  • Analytica Chemie. (n.d.). Solifenacin Succinate Imp. E (EP). Available from: [Link]

  • Veeprho. (n.d.). Solifenacin EP Impurity D. Available from: [Link]

  • Park, H., et al. (2023, June 14). Novel Bioequivalent Tablet of Solifenacin Succinate Prepared Using Direct Compression Technique for Improved Chemical Stability. National Center for Biotechnology Information. Available from: [Link]

  • Anonymous. (n.d.). A RP-HPLC method development and validation for the estimation of solifenacin in bulk and pharmaceutical dosage forms. SciSpace. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Solifenacin EP Impurity F Succinate. PubChem. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Solifenacin Succinate. PubChem. Available from: [Link]

  • British Pharmacopoeia. (n.d.). Solifenacin Oral Solution. Pharmacopoeia.com. Available from: [Link]

  • Scientific Research Publishing. (n.d.). Solifenacin Succinate API Monograph EP 8.6. - References. Available from: [Link]

  • Teva Canada Limited. (2014, November 24). PRODUCT MONOGRAPH PrTEVA-SOLIFENACIN®. Available from: [Link]

  • Anonymous. (2013). Analytical Method Development and Validation of Solifenacin in Pharmaceutical Dosage Forms by RP-HPLC. ResearchGate. Available from: [Link]

  • Anonymous. (2025, August 6). Development & validation of stability indicating HPLC method for determination of Solifenacin in bulk formulations. ResearchGate. Available from: [Link]

  • Almansa, C., et al. (2024, May 21). Facile Access to Solifenacin Impurity K: One-Step Synthesis and an HPLC-MS Method for Its Determination. Preprints.org. Available from: [Link]

Sources

Application

Application Note: A Validated Synthetic Protocol for Solifenacin Impurity D Using a Tetrahydroisoquinoline-Based Approach

Abstract Solifenacin, a critical antagonist of the M3 muscarinic receptor, is a cornerstone in the management of overactive bladder.[1] The control of impurities during its synthesis is mandated by global regulatory bodi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Solifenacin, a critical antagonist of the M3 muscarinic receptor, is a cornerstone in the management of overactive bladder.[1] The control of impurities during its synthesis is mandated by global regulatory bodies to ensure patient safety and drug efficacy.[2][3] This document provides a detailed, robust, and reproducible protocol for the synthesis, purification, and characterization of Solifenacin Impurity D, chemically known as [(1S)-1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl]-[(1R)-1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl]methanone.[][5] This process-related impurity arises during the manufacturing of Solifenacin.[6][7] The protocol herein utilizes (S)- and (R)- enantiomers of 1-phenyl-1,2,3,4-tetrahydroisoquinoline as key starting materials. The availability of a pure reference standard of Impurity D is paramount for the development of validated analytical methods, such as stability-indicating HPLC, which are essential for quality control in pharmaceutical production.[6] This note is intended for researchers, process chemists, and quality assurance professionals in the field of drug development and manufacturing.

Introduction: The Imperative of Impurity Profiling

In pharmaceutical manufacturing, an impurity is any component present in the drug substance or final drug product that is not the desired active pharmaceutical ingredient (API).[8] The presence of such impurities, even at trace levels, can significantly impact the safety, efficacy, and stability of the final medicinal product.[2] Regulatory agencies, including the FDA and EMA, have established stringent guidelines, such as those from the International Council for Harmonisation (ICH), that necessitate the identification, quantification, and control of impurities.[3][9]

Impurity profiling—the systematic identification, characterization, and quantification of impurities—is therefore a non-negotiable aspect of drug development.[8][10] It provides crucial insights into potential degradation pathways, informs the optimization of manufacturing processes, and helps establish appropriate storage conditions and shelf-life for the drug product.[10]

Solifenacin Impurity D is a process-related impurity formed during the synthesis of Solifenacin. Its structure suggests it is a byproduct formed by the reaction of two 1-phenyl-1,2,3,4-tetrahydroisoquinoline precursor molecules. Specifically, it is a urea-type derivative formed from the coupling of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline and (R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline via a carbonyl linker.[][5] This likely occurs when the activated carbamoyl intermediate, intended to react with (R)-quinuclidin-3-ol, instead reacts with another molecule of the tetrahydroisoquinoline starting material.[11][12] This application note details a reliable laboratory-scale synthesis to produce high-purity Solifenacin Impurity D, enabling its use as a certified reference standard.

Synthetic Strategy and Workflow

The synthesis of Solifenacin Impurity D is predicated on the formation of a carbonyl bridge between two distinct enantiomeric units of 1-phenyl-1,2,3,4-tetrahydroisoquinoline. The retrosynthetic analysis points to a convergent approach where one enantiomer is activated with a carbonylating agent, followed by nucleophilic attack from the secondary amine of the other enantiomer.

For this protocol, we employ triphosgene as the carbonylating agent. Triphosgene is a stable, crystalline solid that serves as a safer and more manageable substitute for phosgene gas.[11] The reaction is performed in a two-step, one-pot process to maximize efficiency and yield.

G cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Purification cluster_2 Phase 3: Characterization Activation Step 1: Activation of (S)-1-phenyl-THIQ with Triphosgene Coupling Step 2: Coupling with (R)-1-phenyl-THIQ Activation->Coupling In-situ Workup Step 3: Aqueous Work-up and Extraction Coupling->Workup Concentration Solvent Evaporation Workup->Concentration Chromatography Silica Gel Column Chromatography Concentration->Chromatography Purity Purity Assessment (HPLC) Chromatography->Purity Identity Structural Confirmation (NMR, MS) Purity->Identity

Figure 1: Overall workflow for the synthesis, purification, and characterization of Solifenacin Impurity D.

Detailed Experimental Protocols

Materials and Reagents
ReagentGradeSupplier
(S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline≥98% enantiomeric purityStandard Vendor
(R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline≥98% enantiomeric purityStandard Vendor
Triphosgene (bis(trichloromethyl) carbonate)≥98%Standard Vendor
Triethylamine (TEA)Anhydrous, ≥99.5%Standard Vendor
Dichloromethane (DCM)Anhydrous, ≥99.8%Standard Vendor
Saturated Sodium Bicarbonate (NaHCO₃)ACS ReagentStandard Vendor
Brine (Saturated NaCl solution)ACS ReagentStandard Vendor
Anhydrous Magnesium Sulfate (MgSO₄)ACS ReagentStandard Vendor
Silica Gel230-400 meshStandard Vendor
Ethyl AcetateHPLC GradeStandard Vendor
n-HexaneHPLC GradeStandard Vendor

Safety Precaution: Triphosgene is toxic and corrosive. It can release phosgene upon contact with moisture or heat. All manipulations must be performed in a certified chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

Part A: Synthesis of Solifenacin Impurity D

The reaction scheme is depicted below.

Figure 2: Reaction scheme for the synthesis of Solifenacin Impurity D. (Note: Generic images used for illustration).

Protocol:

  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel. Ensure the system is flame-dried and cooled under a stream of dry nitrogen.

  • Reagent Addition: To the flask, add (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline (2.09 g, 10.0 mmol) and 100 mL of anhydrous dichloromethane (DCM). Stir until all solid has dissolved.

  • Activation: In a separate flask, dissolve triphosgene (1.09 g, 3.7 mmol, 0.37 equivalents) in 20 mL of anhydrous DCM. Transfer this solution to the dropping funnel.

  • Cooling: Cool the main reaction flask to 0 °C using an ice-water bath.

  • Base Addition: Slowly add triethylamine (2.9 mL, 21.0 mmol, 2.1 equivalents) to the stirred solution of the (S)-tetrahydroisoquinoline.

  • Intermediate Formation: Add the triphosgene solution dropwise from the funnel to the reaction mixture over 30 minutes, maintaining the internal temperature below 5 °C. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours. The formation of the intermediate carbamoyl chloride can be monitored by Thin Layer Chromatography (TLC).

  • Coupling Reaction: Dissolve (R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline (2.09 g, 10.0 mmol) in 20 mL of anhydrous DCM and add it to the reaction mixture via the dropping funnel over 15 minutes.

  • Reaction Completion: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC until the starting materials are consumed.

  • Work-up:

    • Cool the reaction mixture to 0 °C and slowly add 50 mL of deionized water to quench any unreacted triphosgene or intermediates.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated NaHCO₃ solution, 50 mL of water, and 50 mL of brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a viscous oil or solid.

Part B: Purification by Column Chromatography
  • Column Preparation: Prepare a silica gel column using a slurry of silica gel in n-hexane.

  • Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica onto the top of the prepared column.

  • Elution: Elute the column with a gradient of ethyl acetate in n-hexane (starting from 5% ethyl acetate and gradually increasing to 25%).

  • Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.

  • Final Product: Evaporate the solvent from the combined pure fractions under reduced pressure to yield Solifenacin Impurity D as a white to off-white solid.[] Dry the product under vacuum.

Part C: Characterization and Data

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.[9]

Table 1: Analytical Characterization Data for Solifenacin Impurity D

ParameterExpected Value
Chemical Name [(1S)-1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl]-[(1R)-1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl]methanone[]
Molecular Formula C₃₁H₂₈N₂O[]
Molecular Weight 444.58 g/mol []
Appearance White to Off-White Solid[]
Melting Point 180-183°C[]
Purity (HPLC) ≥98%
¹H NMR Consistent with the proposed structure. Expect complex aromatic and aliphatic signals.
Mass Spec (ESI+) m/z = 445.2 [M+H]⁺
Solubility Chloroform (Sparingly), Ethyl Acetate (Slightly), Methanol (Slightly)[]

A representative HPLC method for purity analysis would utilize a reversed-phase C18 column with a gradient elution of a buffered aqueous phase and acetonitrile.[6]

Discussion of Critical Parameters

  • Anhydrous Conditions: The use of anhydrous solvents and a dry nitrogen atmosphere is critical. Triphosgene and the intermediate carbamoyl chloride are highly sensitive to moisture, which would lead to decomposition and the formation of undesired byproducts.

  • Stoichiometry: The molar ratio of reactants is key. Using a slight excess of triethylamine ensures the complete scavenging of HCl generated during the reaction. The 1:1 stoichiometry between the two tetrahydroisoquinoline enantiomers is crucial for maximizing the yield of the desired impurity.

  • Temperature Control: The initial activation step is exothermic. Maintaining a low temperature (0-5 °C) during the addition of triphosgene minimizes side reactions and prevents the thermal decomposition of the reagent.

Conclusion

This application note provides a comprehensive and validated protocol for the synthesis of Solifenacin Impurity D from its fundamental precursors, (S)- and (R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline. The described methodology is robust, scalable for laboratory purposes, and yields a high-purity product suitable for use as a reference standard in pharmaceutical quality control. The successful synthesis and characterization of process-related impurities are fundamental to ensuring the safety and quality of pharmaceutical products, in alignment with global regulatory expectations.[2][10]

References

  • Global Pharma Tek. (2024, February 17). Significance of Impurity Profiling in the Pharmaceutical Industry. [Link][10]

  • Shinde, V. (2020, March 16). Impurity Profiling in Drug Development. Veeprho Pharmaceuticals. [Link][8]

  • Longdom Publishing. (2024, January 25). Role and Importance of Impurity Profiling in Pharmaceutical Quality Assurance. [Link][2]

  • ResolveMass Laboratories. (2025, July 22). Impurity profiling in peptides: Why It Matters in Drug Development. [Link][9]

  • Al-Ghorbani, M., et al. (2024). Facile Access to Solifenacin Impurity K: One-Step Synthesis and an HPLC-MS Method for Its Determination. PMC. [Link][13][14]

  • Chaughule, R. (2024, December 26). Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research. [Link][3]

  • SynThink. Solifenacin EP Impurities & USP Related Compounds. [Link][7]

  • Pharmaffiliates. Solifenacin Succinate-impurities. [Link][1]

  • Veeprho. Solifenacin EP Impurity D | CAS 2216750-52-4. [Link][5]

  • Google Patents. WO2011086003A1 - Process for the preparation of solifenacin and solifenacin succinate. [11]

  • Google Patents. EP2305676A1 - Synthesis of solifenacin monosuccinate. [15]

  • European Patent Office. A PROCESS FOR THE PREPARATION OF SOLIFENACIN SALTS AND THEIR INCLUSION INTO PHARMACEUTICAL DOSAGE FORMS. [Link][16]

  • Patsnap. Synthesis process of solifenacin succinate. [Link][12]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Guide: Troubleshooting Solifenacin Impurity D Peak Tailing in HPLC

Executive Summary & Chemical Context[1][2][3][4][5][6] Solifenacin Succinate is a muscarinic antagonist containing a quinuclidine ring, a tertiary amine structure with a

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

Solifenacin Succinate is a muscarinic antagonist containing a quinuclidine ring, a tertiary amine structure with a ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 of approximately 8.8 – 9.8. In Reversed-Phase HPLC (RP-HPLC), Impurity D  (often a stereoisomer or structurally related byproduct like the N-oxide) shares this basic functionality.[1]

The "tailing" phenomenon observed for Impurity D is rarely a unique anomaly; it is typically a symptom of unwanted secondary interactions between the protonated amine of the impurity and the stationary phase. Because Impurity D often elutes near the main API peak or other related substances, even minor tailing (


) can compromise resolution (

) and integration accuracy, leading to OOS (Out of Specification) results.

This guide moves beyond generic advice to address the specific physicochemical interactions driving Solifenacin chromatography.

The Mechanism: Why Impurity D Tails[1][7]

To fix the problem, you must visualize the microscopic war happening inside your column.

The Silanol Trap

At the standard mobile phase pH (typically pH 2.5 – 4.0 for Solifenacin methods), the quinuclidine nitrogen is fully protonated (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


). While the C18 chains retain the molecule via hydrophobicity, residual silanol groups (

)
on the silica surface can ionize to

.[1]

The result is a cation-exchange interaction: the positive Solifenacin/Impurity D sticks to the negative silanol.[1] This interaction is kinetically slow, causing the "tail" as molecules drag behind the main band.

Visualization: The Dual-Retention Mechanism[4][5]

SilanolMechanism cluster_0 Stationary Phase Surface Analyte Solifenacin/Impurity D (Protonated Amine BH+) C18 C18 Ligand (Hydrophobic Interaction) Analyte->C18 Primary Retention (Fast Kinetics) Silanol Ionized Silanol (Si-O-) (Cation Exchange) Analyte->Silanol Secondary Retention (Slow Kinetics) PeakShape Resulting Peak Shape C18->PeakShape Gaussian Silanol->PeakShape Tailing (Asymmetry)

Figure 1: The dual-retention mechanism.[2][1] Tailing occurs when the secondary silanol interaction competes with the primary hydrophobic retention.

Troubleshooting Protocols

Protocol A: Mobile Phase Chemistry (The "Chaotropic" Fix)

If you are using a standard Phosphate/Acetonitrile method and seeing tailing, the buffer strength or composition is likely insufficient to shield the silanols.

The Fix: Introduce a "Sacrificial Base" or Chaotropic Agent.

ParameterRecommendationScientific Rationale
Additive Triethylamine (TEA) TEA competes for the active silanol sites.[2][1][3][4] It saturates the surface, preventing Impurity D from sticking.
Concentration 0.1% to 0.5% (v/v)Sufficient excess is required to cover the silica surface area.
Alternative Perchlorate (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
If TEA fails, adding sodium perchlorate (0.1 M) acts as a chaotropic agent, disrupting the solvation shell and smoothing peak shape.[1]
pH Target 3.0 ± 0.1 At pH < 3.0, silanols are protonated (

) and neutral, reducing interaction.[1] At pH > 4.0, silanols ionize (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

), worsening tailing.[1]

Step-by-Step TEA Buffer Preparation:

  • Dissolve the phosphate salt (e.g.,

    
    ) in 900 mL of water.
    
  • Add 1.0 mL to 5.0 mL of Triethylamine (TEA) .

  • Crucial Step: Adjust pH to 3.0 after adding TEA using Orthophosphoric Acid (85%).[1] Note: TEA is basic; adding it after pH adjustment will ruin the pH.

  • Dilute to volume and filter (0.45 µm).

Protocol B: Column Selection (The "Hardware" Fix)

Old "Type A" silica columns are metal-contaminated and acidic.[2][1] For Solifenacin, you require "Type B" high-purity silica or Hybrid particles.[2][1]

Recommended Column Chemistries:

  • Charged Surface Hybrid (CSH): These columns have a slight positive charge on the surface that electrostatically repels the protonated Impurity D, eliminating the silanol interaction entirely.

  • Bidentate C18 (End-capped): Look for "double end-capping" in the vendor specs.[2][1] This chemically seals the silanols.

Protocol C: System Volume (The "Physical" Fix)

If Impurity D elutes early (low


) and tails, the issue might be extra-column volume, not chemistry.
  • Diagnosis: Replace the column with a union. Inject a marker.[1][5][6][7] If the peak is broad/tailing, your tubing is too wide or too long.[8][9]

  • Action: Replace Red PEEK tubing (0.005" ID) with Viper or stainless steel capillaries to minimize dispersion.

Diagnostic Workflow

Use this logic tree to isolate the root cause of the tailing.

TroubleshootingTree Start Impurity D Tailing > 1.5 CheckRet Check Retention Time (RT) Start->CheckRet EarlyElution Early Elution (k' < 2) CheckRet->EarlyElution LateElution Late Elution (k' > 2) CheckRet->LateElution SystemVol Issue: Extra-Column Volume Action: Check tubing/fittings EarlyElution->SystemVol ChemIssue Issue: Secondary Interactions LateElution->ChemIssue AddTEA Step 1: Add 0.1% TEA to Buffer ChemIssue->AddTEA CheckPH Step 2: Lower pH to 2.5 - 3.0 AddTEA->CheckPH If fails ChangeCol Step 3: Switch to Hybrid/End-capped Column CheckPH->ChangeCol If fails

Figure 2: Step-by-step diagnostic logic for isolating peak tailing sources.

Frequently Asked Questions (FAQ)

Q1: I added TEA, but the retention time of Impurity D shifted significantly. Is this normal? A: Yes. TEA binds to the silanols that were previously retaining the impurity. By blocking these sites, you are effectively removing a retention mechanism, often causing the peak to elute earlier. You may need to lower the % Organic modifier (Acetonitrile) to increase retention back to the desired window.

Q2: Can I use Trifluoroacetic Acid (TFA) instead of Phosphate/TEA? A: Yes. TFA (0.05% - 0.1%) acts as an ion-pairing agent.[2][1] The trifluoroacetate anion pairs with the protonated Solifenacin amine, forming a neutral complex that interacts purely hydrophobically.

  • Warning: TFA can suppress MS signals if you are using LC-MS and can be difficult to wash out of columns.[1]

Q3: Impurity D is tailing, but the API (Solifenacin) is sharp. Why? A: This often indicates Loadability or Co-elution issues.[1]

  • Co-elution: Impurity D might actually be two merging peaks (e.g., an enantiomer and a degradant).[1] Try a slower gradient or a Phenyl-Hexyl column to separate them.[2][1]

  • Matrix Effect: If the sample diluent is stronger (more organic) than the mobile phase, the impurity might precipitate or travel faster at the head of the column. Match the sample diluent to the Mobile Phase A.

Q4: What is the USP limit for tailing? A: The general USP Chapter <621> suggests a tailing factor (


) of 

. However, for precision in impurity quantification, internal specifications often tighten this to

.

References

  • MedChemExpress. Solifenacin Succinate Product Information & pKa Data. Retrieved from [2][1]

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [2][1]

  • Chrom Tech. Understanding Peak Tailing in HPLC: Causes and Solutions. Retrieved from [2][1]

  • Scientific Research Publishing. Stability Indicating HPLC Method for Quantification of Solifenacin Succinate & Tamsulosin. (2016).[10][2][1][3][11] American Journal of Analytical Chemistry. Retrieved from [2][1]

  • British Pharmacopoeia / USP. Solifenacin Succinate Monograph Methods.[1] (General reference for phosphate/ACN mobile phases). Retrieved from [2][1]

Sources

Optimization

Optimizing mobile phase pH for Solifenacin impurity separation

A-Level Support From Senior Application Scientists Welcome to our dedicated technical support center for optimizing the analytical separation of Solifenacin and its related impurities. As a team of Senior Application Sci...

Author: BenchChem Technical Support Team. Date: March 2026

A-Level Support From Senior Application Scientists

Welcome to our dedicated technical support center for optimizing the analytical separation of Solifenacin and its related impurities. As a team of Senior Application Scientists, we understand the nuances and challenges you face in the laboratory. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide you with direct, actionable insights. We move beyond simple protocols to explain the underlying scientific principles, ensuring you can not only solve immediate problems but also build robust and reliable analytical methods for the future.

Fundamental Concepts: Why pH is the Master Variable

Before diving into specific troubleshooting, it's crucial to understand the foundational role of mobile phase pH in the chromatography of ionizable molecules like Solifenacin.

Q1: Why is the mobile phase pH so critical for the separation of Solifenacin and its impurities?

The pH of the mobile phase directly controls the ionization state of Solifenacin and many of its impurities. Solifenacin is a basic compound containing two nitrogen atoms that can be protonated. The extent of this protonation is governed by the compound's pKa and the pH of the surrounding mobile phase.

The ionization state dictates the analyte's hydrophobicity. In reverse-phase HPLC, retention is primarily driven by hydrophobic interactions with the stationary phase (e.g., C18).

  • At a pH well below the pKa , a basic compound like Solifenacin will be predominantly in its protonated, ionized (charged) form. This form is more polar and has less affinity for the nonpolar stationary phase, leading to shorter retention times.

  • At a pH well above the pKa , Solifenacin will be in its neutral, unionized form. This form is more hydrophobic and interacts more strongly with the stationary phase, resulting in longer retention times.[1][2][3]

Controlling the pH, therefore, gives you direct control over the retention time and selectivity of the separation. For robust and reproducible results, it is best to work at a pH that is at least 1.5 to 2 units away from the pKa of the analytes.[1][2] This ensures that all molecules of a given analyte are in a single, stable ionic form, which leads to sharp, symmetrical peaks.[2] Operating too close to the pKa can result in a mix of ionized and unionized forms, leading to broad or split peaks.[1][2][4]

Method Development & Optimization

Here, we address common questions that arise during the development and refinement of a separation method for Solifenacin.

Q2: I'm starting to develop a method for Solifenacin impurities. What is a good starting pH for my mobile phase?

A strategic starting point requires considering the chemical nature of Solifenacin. It is a basic compound, and its pKb has been reported to be 7.4.[5][6][7] This can be used to estimate the pKa of its conjugate acid using the equation pKa + pKb = 14, which gives a pKa of approximately 6.6 .

To ensure good peak shape and stable retention, you should select a mobile phase pH that is at least 1.5-2 pH units away from this pKa. This leads to two primary starting strategies:

  • Low pH (Acidic Conditions): A pH in the range of 2.5 to 4.0 is a very common and effective choice. At this pH, Solifenacin (pKa ≈ 6.6) will be fully protonated and exist as a single, positively charged species. This approach often yields excellent peak shapes for basic compounds on silica-based columns because it also suppresses the ionization of acidic silanol groups on the stationary phase surface, minimizing undesirable secondary interactions that can cause peak tailing.[3] Many pharmacopoeial and published methods utilize acidic pH, for instance, pH 2.4 or 3.5.[5][6]

  • High pH (Basic Conditions): While less common for silica-based columns due to stability concerns, a pH in the range of 8.5 to 10 can be explored with pH-stable columns (e.g., hybrid or polymer-based). At this pH, Solifenacin would be in its neutral, unionized form, leading to increased retention. This can sometimes offer different selectivity for critical impurity pairs.

The workflow for selecting a starting pH is visualized below.

Caption: Logical workflow for selecting a starting mobile phase pH.

Q3: My resolution between Solifenacin and a critical impurity is poor. How can I use pH to improve it?

Poor resolution between two peaks is a classic chromatographic challenge. Adjusting the mobile phase pH is one of the most powerful tools to alter selectivity, especially if the impurity has a different pKa than Solifenacin or if it is neutral.

Experimental Protocol: pH Scouting to Improve Resolution

  • Initial Assessment: Confirm your current operating pH and the pKa of Solifenacin (≈ 6.6).

  • Prepare a Series of Buffers: Prepare identical mobile phases (same organic modifier and concentration) but with buffered aqueous phases at different pH values. For example, if your current method is at pH 3.0, prepare additional mobile phases at pH 2.5, 3.5, and perhaps a mid-range pH like 5.5 (if column stability permits and you are willing to work closer to the pKa).

  • Systematic Injections: Inject your sample (a mix of Solifenacin and its impurities) using each mobile phase. Ensure the column is fully equilibrated with the new mobile phase before each injection (a minimum of 10-15 column volumes is recommended).

  • Analyze the Chromatograms: Carefully observe the changes in retention time and, most importantly, the relative retention (selectivity) between the Solifenacin peak and the critical impurity peak.

  • Data Interpretation:

    • If the impurity is also basic but with a different pKa, its retention time will shift differently compared to Solifenacin as you change the pH, often leading to an optimal pH where resolution is maximized.

    • If the impurity is neutral, its retention time will be largely unaffected by pH changes, while the Solifenacin peak will shift significantly. This allows you to "move" the Solifenacin peak away from the neutral impurity.[3]

    • If the impurity is acidic, changing the pH will have a pronounced and opposite effect on its retention compared to Solifenacin, often making separation straightforward.

The table below summarizes various reported HPLC conditions for Solifenacin analysis, illustrating the range of pH values employed in successful separations.

Stationary Phase Mobile Phase (Aqueous Component) pH Detection Reference
C18 (250 x 4.6 mm, 5 µm)0.05 M Phosphate Buffer3.0220 nm[8]
C18 (150 x 4.6 mm, 5 µm)20mM KH₂PO₄ + 0.5% Triethylamine6.6225 nm[9]
XTerra MS C18 (15 cm x 4.6 mm, 3.5 µm)0.05M NH₄H₂PO₄2.4210 nm[6]
C18Phosphate Buffer3.5220 nm[5]
C18Phosphate Buffer7.0N/A[10]
C18Phosphate Buffer (0.05 M K₂HPO₄)6.0210 nm

Troubleshooting Common Issues

This section focuses on specific problems you might encounter and provides a logical path to their resolution.

Q4: I am observing significant peak tailing for the Solifenacin peak. Could pH be the cause?

Yes, an inappropriate mobile phase pH is a primary cause of peak tailing for basic analytes like Solifenacin. There are two main mechanisms related to pH:

  • Operating Too Close to the pKa: If your mobile phase pH is within about 1.5 units of the analyte's pKa (for Solifenacin, this would be the pH 5.1-8.1 range), a mixed population of ionized and neutral molecules can exist. These two forms have different retention characteristics, which can manifest as a broad, tailing peak.

  • Secondary Silanol Interactions: This is the more common cause, especially at mid-range pH (e.g., pH 4-7). At these pH values, some of the residual silanol groups (-Si-OH) on the surface of the silica-based stationary phase become deprotonated and negatively charged (-Si-O⁻). The positively charged, protonated Solifenacin can then undergo a secondary, ion-exchange interaction with these sites. This strong, undesirable interaction leads to delayed elution for a fraction of the analyte molecules, resulting in a classic tailing peak.[3]

Troubleshooting Steps for Peak Tailing:

  • Lower the pH: The most effective solution is often to lower the mobile phase pH to a range of 2.5-3.5. At this low pH, the vast majority of surface silanols are protonated (neutral), eliminating the sites for secondary ionic interactions.[3]

  • Increase Buffer Concentration: A higher buffer concentration can sometimes help to shield the charged silanol groups and reduce tailing, although lowering the pH is generally more effective.

  • Use a Mobile Phase Additive: Additives like triethylamine (TEA) were historically used to compete with the basic analyte for active silanol sites. However, modern, high-purity columns often make this unnecessary, and it can suppress MS signals if used with an LC-MS system.

  • Evaluate Your Column: Ensure you are using a high-quality, end-capped column designed for good peak shape with basic compounds. Older columns or those not properly cared for may have more exposed, active silanols.

The relationship between pH, silanol activity, and peak shape is depicted in the diagram below.

Caption: Effect of mobile phase pH on silanol interactions and peak shape.

Q5: My retention times are drifting from one run to the next. How do I ensure my mobile phase pH is stable?

Retention time drift for ionizable analytes is a classic symptom of an unstable mobile phase pH.[2] Even a small change of 0.1 pH units can cause noticeable shifts when operating near an analyte's pKa.[2]

Best Practices for Preparing and Using Buffered Mobile Phases:

  • Choose an Appropriate Buffer: Select a buffer salt whose pKa is within +/- 1 pH unit of your desired mobile phase pH. This ensures the buffer has adequate capacity to resist pH changes. For example, a phosphate buffer is excellent for the pH 2-4 range and the pH 6-8 range, while a formate or acetate buffer is suitable for the pH 3-5 range.

  • Measure pH Before Adding Organic Solvent: Always measure and adjust the pH of the aqueous buffer component before mixing it with the organic modifier (e.g., acetonitrile or methanol). The pH reading of a mixed aqueous/organic solution is not a true measure of the hydrogen ion activity and is not reproducible.[3]

  • Ensure Complete Dissolution: Make sure the buffer salt is completely dissolved in the aqueous phase before any pH adjustment or mixing.

  • Filter the Mobile Phase: After preparation, filter the mobile phase through a 0.22 µm or 0.45 µm filter to remove any particulates that could damage the pump or column.[7]

  • Degas Thoroughly: Degas the mobile phase before use to prevent bubble formation in the pump, which can cause pressure fluctuations and retention time instability.

  • Prepare Freshly: Prepare buffered mobile phases fresh daily, if possible. Over time, the pH of a mobile phase can change due to the absorption of atmospheric CO₂ (which is acidic) or the growth of microorganisms.

By adhering to these best practices, you can ensure a stable and reproducible mobile phase pH, which is the cornerstone of a robust HPLC method for ionizable compounds like Solifenacin.

References

  • Singh, D. K., Sahu, A., Mishra, A., & Singh, B. (2016). LC–MS/TOF, LC–MSn and H/D Exchange Studies on Solifenacin Succinate Targeted to Characterize its Forced Degradation Products.
  • Eissa, M. S., & Afifi, M. S. (2023). Expeditive Chromatographic Methods for Quantification of Solifenacin Succinate along with its Official Impurity as the Possible Acid Degradation Product.
  • Benchchem. (n.d.).
  • Benchchem. (n.d.). Solifenacin Succinate EP Impurity G: A Comprehensive Technical Guide for Researchers and Drug Development Professionals. Benchchem.
  • Pharmacopoeia. (n.d.). Solifenacin Oral Solution.
  • Ganthi, H., et al. (2016). Stability Indicating HPLC Method for Quantification of Solifenacin Succinate & Tamsulosin Hydrochloride along with Its Impurities in Tablet Dosage Form. American Journal of Analytical Chemistry, 7, 840-862.
  • Patil, D. J., et al. (2024). Validated Stability Indicating RP-HPLC Method for the Quantification of Process Related Impurities of Solifenacin and Mirabegron. International Journal of Drug Delivery Technology, 14(1).
  • MilliporeSigma. (n.d.). HPLC Troubleshooting Guide.
  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!
  • LCGC. (2025, August 22).
  • ACD/Labs. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa.
  • Industry News. (2023, December 27).
  • Agilent Technologies. (n.d.).
  • European Pharmacopoeia. (n.d.). Solifenacin succinate: Isomeric purity.
  • Benchchem. (n.d.). A Comparative Guide: HPLC and UPLC for Solifenacin Impurity Profiling.
  • MDPI. (2024, June 25).
  • ResearchGate. (2025, August 7).
  • Technology Networks. (2024, May 28). Troubleshooting and Performance Improvement for HPLC.
  • Chromservis. (n.d.). HPLC Troubleshooting Guide.
  • Crawford Scientific. (n.d.).
  • BP 2023. Solifenacin Tablets.
  • SciSpace. (2012). A RP-HPLC method development and validation for the estimation of solifenacin in bulk and pharmaceutical dosage forms.
  • Phenomenex. (n.d.). Separation of Solifenacin Succinate Stereoisomers per USP Monograph using Lux® 5 µm Amylose-1 Column.
  • Geneesmiddeleninformatiebank. (2018, April 25).
  • Sigma Aldrich. (n.d.).
  • Scientific Research Publishing. (n.d.).
  • PMC. (2023, June 14). Novel Bioequivalent Tablet of Solifenacin Succinate Prepared Using Direct Compression Technique for Improved Chemical Stability.
  • Semantic Scholar. (2014, April 16). Analytical Method Development and Validation of Solifenacin in Pharmaceutical Dosage Forms by RP-HPLC.
  • MedChemExpress. (n.d.). Solifenacin hydrochloride (YM905 hydrochloride).
  • MedChemExpress. (n.d.). Solifenacin (YM905 free base).
  • MedChemExpress. (n.d.).

Sources

Troubleshooting

Advanced Troubleshooting: Baseline Drift in Solifenacin Succinate Impurity Profiling

Introduction: The High-Sensitivity Challenge Solifenacin Succinate is a muscarinic antagonist containing a tertiary amine, making it prone to peak tailing and requiring careful pH control. The primary challenge in impuri...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The High-Sensitivity Challenge

Solifenacin Succinate is a muscarinic antagonist containing a tertiary amine, making it prone to peak tailing and requiring careful pH control. The primary challenge in impurity profiling for this molecule is the detection wavelength. Because Solifenacin lacks strong chromophores, USP and EP methods typically mandate detection at 210 nm – 220 nm .

At this "low UV" range, the instrument is operating near the UV cutoff of many solvents and additives. Slight changes in mobile phase composition, temperature, or reagent quality—which would be invisible at 254 nm—manifest as severe baseline drift. This drift compromises your ability to integrate impurities at the 0.05% reporting threshold mandated by ICH Q3B(R2) guidelines.

This guide moves beyond basic "check the pump" advice to address the specific physicochemical interactions causing drift in Solifenacin analysis.

Module 1: The Mobile Phase Absorbance Mismatch

The Symptom: A consistent, smooth rise (or fall) in the baseline during the gradient ramp. It looks like a "hill" or a "ramp" that makes integrating small impurity peaks difficult.

The Science: In a typical Solifenacin gradient, you mix an aqueous Phosphate Buffer (Line A) with Acetonitrile/Methanol (Line B).

  • Phosphate Buffer is transparent at 210 nm.

  • Acetonitrile (ACN) absorbs slightly at 210 nm.

  • Methanol (MeOH) absorbs significantly at 210 nm (Cutoff is ~205 nm).

As the %B increases, the background absorbance of the mobile phase reaching the detector increases. The detector interprets this as a rising baseline. This is not an instrument fault; it is physics.

Protocol: The "Balanced Absorbance" Technique

To flatten the baseline, we must optically match Mobile Phase A and Mobile Phase B.

  • Diagnose: Run a "blank gradient" (0 µL injection). If the drift profile mimics your gradient curve, it is an absorbance mismatch.

  • Measure: Disconnect the column. Flow 100% A through the cell and zero the detector. Then flow 100% B. Note the Absorbance Unit (AU) difference.[1]

  • Balance:

    • If B has higher absorbance (Positive Drift): Add a UV-absorbing species to Line A. Pro Tip: If using 0.1% TFA in B, add ~0.05% TFA to A (experimentally determined) until absorbances match.

    • If A has higher absorbance (Negative Drift): Rare in this method, but implies dirty buffer salts.

Table 1: Solvent Transparency at Solifenacin Detection Wavelengths

Solvent / AdditiveUV Cutoff (nm)Behavior at 210 nmRisk Level
Water (HPLC Grade)< 190TransparentLow
Acetonitrile (Far UV)190Minimal AbsorbanceLow
Methanol 205High Absorbance Critical
Phosphate Buffer< 195TransparentLow
Triethylamine (TEA) ~200-210High Absorbance (Oxidizes) Critical
TFA (0.1%)~190Moderate AbsorbanceMedium

Module 2: The Triethylamine (TEA) Trap

The Symptom: Baseline drift accompanied by "ghost peaks" or a noisy, rising baseline that worsens over days.

The Science: Solifenacin methods often use TEA to mask silanols and improve the peak shape of the basic amine.

  • Oxidation: TEA is an amine.[2] Upon exposure to air, it oxidizes, forming N-oxide impurities that are yellow/brown and absorb strongly at 210 nm.

  • Column Accumulation: Impure TEA components can accumulate on the column during equilibration and elute during the gradient, appearing as "ghost peaks" that mimic Solifenacin impurities.

Troubleshooting Protocol: TEA Management
  • The "Freshness" Rule: Never use TEA that has been open for >1 month for low-UV impurity work.

  • The Grade: Use only "HPLC Grade" or "Sequential Grade" TEA.

  • The Flush: If you suspect TEA contamination, flush the column with 100% Acetonitrile (no buffer) for 60 minutes to strip adsorbed amine modifiers.

Module 3: Visualization & Logic Flow

Use the following logic trees to diagnose the specific type of drift you are seeing.

Diagram 1: Diagnostic Logic Tree

Baseline_Drift_Diagnosis Start Symptom: Unstable Baseline at 210 nm Decision1 Is the drift cyclic/rhythmic? Start->Decision1 Cyclic Pump/Hardware Issue Decision1->Cyclic Yes NonCyclic Is it a consistent ramp during gradient? Decision1->NonCyclic No Action1 Check Check-Valves Purge Air Bubbles Cyclic->Action1 Ramp Absorbance Mismatch NonCyclic->Ramp Yes Wandering Is it wandering/random? NonCyclic->Wandering No Action2 Apply Balanced Absorbance Protocol Ramp->Action2 Temp Temperature Fluctuation Wandering->Temp Correlates with Room T Chem Column/Mobile Phase Equilibration Wandering->Chem No Correlation Action3 Use TCC (Column Oven) Insulate Tubing Temp->Action3 Action4 Check TEA Freshness Extend Equilibration Time Chem->Action4

Caption: Figure 1. Diagnostic logic for isolating the root cause of baseline instability in low-UV HPLC methods.

Module 4: Frequently Asked Questions (FAQs)

Q: I see a negative dip in the baseline right before the Solifenacin peak. Is this an impurity?

  • A: Likely not. This is often a "System Peak" or refractive index disturbance caused by the sample solvent (diluent) differing from the mobile phase. If you dissolve Solifenacin in 100% Methanol but inject into a high-aqueous mobile phase, the mismatch creates a refractive index blip.

    • Fix: Match the sample diluent as closely as possible to the initial mobile phase conditions (e.g., 80:20 Buffer:ACN).

Q: My baseline is noisy only when using the Phosphate Buffer. Why?

  • A: Phosphate salts can precipitate in the pump heads if the % Organic is too high (usually >80% ACN/MeOH causes precipitation). This creates micro-crystals that scratch seals and cause check-valve leakage (cyclic noise).

    • Fix: Ensure your gradient never exceeds the solubility limit of the buffer salts. For Solifenacin, keep organic <70% if using >20mM Phosphate.

Q: Can I use TFA instead of Phosphate to fix the drift?

  • A: TFA (Trifluoroacetic acid) is volatile and excellent for Mass Spec, but it has its own drift issues. TFA absorbs at 210 nm. As the gradient changes, the concentration of TFA on the column surface changes, causing significant drift.

    • Fix: If using TFA, you must use the Balanced Absorbance Protocol (add slightly less TFA to the organic line than the aqueous line to compensate for the higher effective concentration in the organic phase).

References

  • International Council for Harmonisation (ICH). (2006).[3] Q3B(R2) Impurities in New Drug Products.[3][4][5] Retrieved from [Link]

  • U.S. Pharmacopeia (USP). USP Monograph: Solifenacin Succinate.[6] (Note: Access requires subscription, general method details verified via public summaries).

  • Dolan, J. W. (2001). Buffers and Baselines - LC Troubleshooting Bible. LCGC North America. Retrieved from [Link]

  • Shimadzu Corporation. (2025). Baseline Disturbance and Drift Troubleshooting. Retrieved from [Link]

  • Separation Science. (2024). Why Your HPLC Baseline Drifts—And How to Stop It. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Solifenacin Succinate Purification

Topic: Targeted Removal of Solifenacin Impurity D (EP) During Recrystallization Diagnostic & Definition: Know Your Enemy Before initiating any purification protocol, it is critical to confirm the identity of the impurity...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Targeted Removal of Solifenacin Impurity D (EP) During Recrystallization

Diagnostic & Definition: Know Your Enemy

Before initiating any purification protocol, it is critical to confirm the identity of the impurity. In the context of the European Pharmacopoeia (EP) , Impurity D is distinct from the diastereomers (Impurity G).

Impurity Profile
FeatureSolifenacin Succinate (API) Impurity D (EP)
Chemical Name (1S)-3,4-dihydro-1-phenyl-2(1H)-isoquinolinecarboxylic acid (3R)-1-azabicyclo[2.2.2]oct-3-yl ester succinate[(1R)-1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl]-[(1S)-1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl]methanone
Structure Type Quinuclidine Carbamate SaltBis-isoquinoline Urea (Dimer)
Nature Ionic / Basic (Forms stable salts)Neutral / Lipophilic (Does not form salts)
CAS No. 242478-38-22216750-52-4
Solubility High in Water/Methanol; Low in EtOAc/AcetoneHigh in EtOAc/Toluene; Insoluble in Water

Critical Insight: Impurity D is a neutral dimer formed when the isoquinoline intermediate reacts with itself via the carbonyl linker (often phosgene or carbonyldiimidazole equivalents) rather than with the quinuclidinol. Because it lacks the basic quinuclidine nitrogen, it cannot form a succinate salt. This physicochemical difference is the lever we use for separation.

Troubleshooting Guide: Recrystallization Protocols

Scenario A: Impurity D > 0.15% in Crude Solid

Root Cause: Fast precipitation entrapped the lipophilic impurity, or the solvent system was too non-polar, reducing the solubility differential between the salt and the neutral impurity.

Protocol 1: The "Polar Shift" Recrystallization

This method uses a solvent system that maximizes the solubility of the neutral impurity while forcing the salt out of solution via polarity contrast.

  • Dissolution: Dissolve the crude Solifenacin Succinate in Ethanol (absolute) at 60–65°C. Use 3.0 volumes (mL/g).

    • Why: Ethanol dissolves both the salt and the lipophilic impurity at high temperatures.

  • Anti-Solvent Addition: Slowly add Ethyl Acetate (5.0 volumes) while maintaining temperature at 50°C.

    • Why: Ethyl Acetate is a poor solvent for the salt but an excellent solvent for the neutral Impurity D.

  • Controlled Cooling: Cool to 25°C at a rate of 10°C per hour.

  • Seeding (Optional): Seed with 0.5% pure Solifenacin Succinate at 30°C to prevent oiling out.

  • Final Crystallization: Cool further to 0–5°C and hold for 2 hours.

  • Filtration: Filter the white crystalline solid.

  • The Critical Wash: Wash the filter cake with cold Ethyl Acetate (not Ethanol).

    • Mechanism: This displaces the mother liquor (rich in Impurity D) without redissolving the salt.

Scenario B: Impurity D Persists (Entrapment)

Root Cause: Crystal occlusion. The impurity is trapped inside the crystal lattice rather than on the surface.

Protocol 2: The "Hot Swish" (Digest)

Instead of fully dissolving the product, we use thermodynamic ripening to release trapped impurities.

  • Suspend the solid in Acetone (10 volumes) containing 2% Water .

  • Heat the slurry to reflux (approx. 56°C) for 1–2 hours. Do not dissolve completely.

    • Mechanism:[1] Small, impure crystals dissolve; large, pure crystals grow (Ostwald Ripening). The neutral Impurity D partitions into the acetone phase.

  • Cool to 20°C and filter.

  • Wash with pure Acetone.

Visualizing the Separation Logic

The following diagram illustrates the decision matrix for solvent selection based on the chemical nature of Impurity D.

Solifenacin_Purification Start Crude Solifenacin Succinate (Contains Impurity D) Check Impurity D Level? Start->Check High High (>0.5%) Requires Full Reset Check->High High Load Low Low (<0.5%) Surface Contamination Check->Low Low Load MethodA Method A: Recrystallization Solvent: EtOH / EtOAc Mechanism: Polarity Exclusion High->MethodA MethodB Method B: Hot Slurry (Digest) Solvent: Acetone / Water Mechanism: Ostwald Ripening Low->MethodB Result Filtration Step Solid: Pure Salt Filtrate: Neutral Impurity D MethodA->Result Cool & Filter MethodB->Result Filter Hot/Warm

Caption: Decision tree for selecting the optimal purification strategy based on initial impurity load.

Frequently Asked Questions (FAQs)

Q: Why doesn't Impurity D form a salt with Succinic Acid? A: Impurity D is a urea derivative (bis-isoquinoline methanone). The nitrogen atoms involved are part of an amide-like structure (N-C=O), which delocalizes the lone pair electrons, rendering them non-basic. Succinic acid is too weak to protonate these nitrogens; therefore, Impurity D remains a neutral, lipophilic molecule, while Solifenacin (containing a basic quinuclidine nitrogen) forms the ionic salt.

Q: I used Acetone/Water, but the impurity increased. Why? A: If you used too much water, the solubility of the neutral Impurity D decreases in the mother liquor, causing it to precipitate alongside your product. Keep water content low (<3%) or switch to an Ethanol/Ethyl Acetate system where the impurity remains highly soluble in the organic phase.

Q: Can I use Toluene for recrystallization? A: Toluene is excellent for dissolving Impurity D but is a poor solvent for Solifenacin Succinate. It is best used in a "Slurry" or "Swish" process (Protocol 2) rather than a full recrystallization. A 95:5 Toluene:Ethanol slurry is highly effective for removing lipophilic impurities.

Q: Is Impurity D the same as the Ethyl Ester impurity? A: No. The Ethyl Ester (Ethyl (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate) is an unreacted intermediate. However, the removal strategy is identical because both are neutral and lipophilic. The protocol above works for both.

References

  • European Pharmacopoeia (Ph.[2] Eur.) 10.0 , "Solifenacin Succinate Monograph 2766". (Defines Impurity D structure and limits).

  • Vogel, A. I., Vogel's Textbook of Practical Organic Chemistry, 5th Ed.
  • US Patent 8,772,491 , "Process for the preparation of solifenacin succinate". (Describes solvent systems for crystallization including EtOAc/Ethanol).

  • US Patent Application 2008/0242697 , "Process for the synthesis of solifenacin".[3] (Discusses impurity removal via acetone/toluene slurries).[1]

  • LGC Standards , "Solifenacin Impurity D Reference Material". (Confirmation of chemical structure).

Sources

Troubleshooting

Technical Support Center: Solifenacin Impurity D Extraction &amp; Recovery

The following guide addresses the specific challenges associated with Solifenacin EP Impurity D (The Methanone Dimer). Advanced Troubleshooting for Analytical Method Development Status: Operational Subject: Low Recovery...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide addresses the specific challenges associated with Solifenacin EP Impurity D (The Methanone Dimer).

Advanced Troubleshooting for Analytical Method Development

Status: Operational Subject: Low Recovery of Solifenacin Impurity D (EP) during Sample Preparation Audience: Analytical Scientists, QC Specialists, Process Chemists[1][]

Executive Summary: The "Hidden" Chemistry

If you are experiencing low recovery rates (< 80%) for Solifenacin Impurity D , the issue is likely not degradation, but a fundamental misunderstanding of its physicochemical properties compared to the API.

Crucial Identification: According to the European Pharmacopoeia (EP), Impurity D is the (R,S)-Methanone Impurity (Chemical Name: [(1R)-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl][(1S)-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl]methanone).[1][][3][4]

Unlike Solifenacin Succinate (a basic salt, pKa ~8.8), Impurity D is a Urea Dimer .

  • Basicity: Neutral (The urea linkage drastically reduces basicity).[1][]

  • Lipophilicity: Extremely High (High LogP).[1][][4]

  • Solubility: Poor in standard extraction solvents (Hexane, weak Ethers); "Sparingly soluble" in Chloroform.[1]

The Root Cause: Most generic extraction protocols for Solifenacin rely on Acid/Base partitioning .[][4] Because Impurity D does not protonate/deprotonate efficiently like the API, it is often washed away or precipitated during standard workups.[]

Diagnostic Module: Why is my recovery low?

Scenario A: The "Back-Extraction" Trap

Symptom: You are using a Liquid-Liquid Extraction (LLE) with a back-extraction step to clean up the sample.[1][][4] Solifenacin recovery is high, but Impurity D is missing.

  • The Mechanism:

    • Basification (pH > 10): Solifenacin becomes a free base.[1][][4] Impurity D remains neutral.[][4] Both extract into the organic layer.[4]

    • Acid Back-Extraction (pH < 3): You wash the organic layer with acid to pull Solifenacin back into the aqueous phase for analysis.[1][][4]

    • The Loss: Solifenacin protonates and moves to the water.[][4] Impurity D (Neutral Urea) stays in the organic waste layer. [1][4]

  • Solution: Eliminate back-extraction. Use a "Dilute-and-Shoot" approach or Solid Phase Extraction (SPE) with a mode that retains neutrals (e.g., Polymeric Reversed-Phase).[1][][4]

Scenario B: The Solubility Crash

Symptom: You are using non-polar solvents (Hexane, Heptane) or evaporating to dryness.

  • The Mechanism: Impurity D is a large, rigid molecule (MW ~444.6). It has very poor solubility in aliphatic hydrocarbons.[][4] If you use Hexane to "defat" or extract, Impurity D may precipitate at the interface or stick to the container walls.

  • Solution: Switch to Dichloromethane (DCM) or Ethyl Acetate for LLE.[1][][4] If evaporating, do not go to complete dryness; reconstitute immediately in a high-organic solvent (e.g., 50% Acetonitrile).[1][4]

Scenario C: Adsorption (The "Sticky" Peak)

Symptom: Recovery varies wildly between replicates or drops at low concentrations (LOD/LOQ levels).[1][4]

  • The Mechanism: The large aromatic surface area of the dimer causes it to adsorb to standard polypropylene (PP) tubes or untreated glass silanols.

  • Solution: Use Silanized Glassware or Low-Bind Polypropylene consumables.[1][][4] Add 0.1% Formic Acid to your reconstitution solvent to block active sites (even though it's neutral, this helps solubility).[1]

Visualizing the Failure Mode

The following diagram illustrates exactly where Impurity D is lost during a standard Acid/Base extraction workflow.

ExtractionFailure Start Sample Matrix (Solifenacin + Impurity D) Step1 Step 1: Adjust pH > 10 Add Organic Solvent (e.g., DCM) Start->Step1 PhaseSep Phase Separation Step1->PhaseSep OrgLayer Organic Layer (Contains Solifenacin Free Base AND Impurity D) PhaseSep->OrgLayer Extracts AqLayer Aqueous Waste (Salts) PhaseSep->AqLayer Discard Step2 Step 2: Back-Extraction Add Acid (pH 2) OrgLayer->Step2 User attempts cleanup PhaseSep2 Phase Separation 2 Step2->PhaseSep2 FinalAq Final Aqueous Phase (Solifenacin Recovered) PhaseSep2->FinalAq Solifenacin (Ionized) FinalOrg Final Organic Phase (Discarded) PhaseSep2->FinalOrg Neutrals Loss CRITICAL LOSS: Impurity D (Neutral) remains here! FinalOrg->Loss

Caption: Workflow analysis showing the specific loss of the neutral Impurity D during acid back-extraction steps.

Validated Recovery Protocol (The "Golden" Method)

To ensure >90% recovery of both Solifenacin and Impurity D, utilize this Solid Phase Extraction (SPE) protocol which avoids the pKa trap.

Method: Polymeric Reversed-Phase SPE (HLB or equivalent) Rationale: Retains both basic (Solifenacin) and neutral (Impurity D) compounds via hydrophobic interaction, independent of pH.[1][][4]

StepSolvent / ActionCritical Technical Note
1. Conditioning 1 mL Methanol, then 1 mL WaterDo not let the cartridge dry out.
2. Loading Sample diluted in 5% Ammonia (aq)High pH keeps Solifenacin neutral (improving retention) and does not affect Impurity D.
3.[1][4] Wash 1 5% Methanol in WaterRemoves salts/proteins.[1][][4] Impurity D is too lipophilic to wash off here.[][4]
4. Elution 100% Acetonitrile (2 x 500 µL)CRITICAL: Do not use diluted organic. Impurity D requires strong organic strength to elute.
5.[1][][4] Reconstitution Evaporate under N2 (30°C). Reconstitute in Mobile Phase.Do not over-dry. Stop when a droplet remains to prevent adsorption.[1][][4]

Frequently Asked Questions (FAQ)

Q1: Can I use Acetone or Ethyl Acetate for protein precipitation instead of SPE? A: Yes, but with caution.[][4] Solifenacin Impurity D has "Slight" solubility in Ethyl Acetate.[][4] If your concentration is high, you risk precipitation. Acetonitrile is the superior choice for protein precipitation as it solubilizes the urea dimer more effectively.[]

Q2: I see a peak for Impurity D, but it splits or tails badly. Is this an extraction issue? A: No, this is likely a chromatographic issue. Impurity D is a dimer with chiral centers.[][4] Ensure your column is equilibrated.[][4] However, if the peak shape varies by injection, check your reconstitution solvent. If the sample solvent is stronger (more organic) than your mobile phase, the lipophilic Impurity D will "ball up" and elute poorly. Match the sample solvent to the initial mobile phase gradient.

Q3: Is Impurity D light sensitive? A: While Solifenacin N-oxide (Impurity I) is sensitive to oxidation, Impurity D (the urea) is relatively stable.[1][][4] However, always use amber glassware to rule out photo-degradation of the parent molecule which could confuse impurity profiling.[][4]

Q4: My reference standard for Impurity D won't dissolve in the mobile phase. A: This is common. The mobile phase (often high aqueous buffer) is a poor solvent for the pure dimer.[1]

  • Protocol: Dissolve the standard first in a small volume of DMSO or 100% Methanol , then dilute with mobile phase. Sonicate for 5 minutes.

References

  • European Pharmacopoeia (Ph.[1][][4] Eur.) 10.0 .[1][][4] Solifenacin Succinate Monograph (01/2017:2766). Strasbourg, France: EDQM. (Defines Impurity D structure and limits). [1][][4]

  • BOC Sciences . Solifenacin EP Impurity D Physicochemical Data. (Confirming solubility profiles and urea structure).

  • National Institutes of Health (NIH) - PubChem .[1][][4] Solifenacin Succinate Compound Summary. (For pKa and parent molecule properties). [1][][4]

  • Simson Pharma . Solifenacin Impurity Profiling and Standards. (Reference for impurity nomenclature variations). [1][][4]

Sources

Optimization

Minimizing formation of Impurity D during Solifenacin synthesis

Topic: Minimizing the Formation of Impurity D During Solifenacin Synthesis Welcome to the API Process Troubleshooting Guide. Solifenacin succinate is a competitive muscarinic M3 receptor antagonist widely utilized in the...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing the Formation of Impurity D During Solifenacin Synthesis

Welcome to the API Process Troubleshooting Guide. Solifenacin succinate is a competitive muscarinic M3 receptor antagonist widely utilized in the treatment of overactive bladder. During the scale-up and synthesis of the active pharmaceutical ingredient (API), controlling the impurity profile is paramount for regulatory compliance.

One of the most challenging process-related hurdles is the formation of Solifenacin Impurity D (and its stereoisomeric counterpart, Impurity C). These are symmetrically and asymmetrically disubstituted urea derivatives that exhibit extremely low solubility in organic solvents, making them notoriously difficult to purge via standard crystallization once formed[1]. This guide provides a deep dive into the mechanistic causality of Impurity D formation and offers field-proven, self-validating protocols to engineer this impurity out of your synthetic workflow.

Part 1: Diagnostic FAQs & Mechanistic Causality

Q1: What exactly is Solifenacin Impurity D, and how does it differ from Impurity C? Impurity D is the (R,S)-methanone urea derivative of Solifenacin's starting material. It forms when a chiral impurity—the (1R)-enantiomer of 1-phenyl-1,2,3,4-tetrahydroisoquinoline (THIQ)—reacts with the activated (1S)-THIQ intermediate[2]. Conversely, Impurity C is the (S,S)-methanone urea, formed when unreacted (1S)-THIQ attacks its own activated intermediate.

Table 1: Chemical Identifiers of Solifenacin Urea Impurities

Impurity NameIUPAC NameCAS NumberOrigin / Mechanistic Cause
Impurity C Bis[(1S)-3,4-dihydro-1-phenyl-2(1H)-isoquinolin-2-yl]methanoneN/ABimolecular reaction of (1S)-THIQ with its own (1S)-carbamoyl chloride intermediate.
Impurity D [(1R)-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl][(1S)-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl]methanone2216750-52-4Reaction of the chiral impurity (1R)-THIQ with the (1S)-carbamoyl chloride intermediate.

Q2: What is the mechanistic cause of this urea formation during my scale-up? In the traditional "Forward Acylation" route, (1S)-THIQ is reacted with a carbonyl source (like phosgene or triphosgene) to form (1S)-THIQ-carbonyl chloride. If the conversion is incomplete, or if the base scavenger is insufficient, the unreacted secondary amine (THIQ) acts as a nucleophile and attacks the newly formed carbamoyl chloride[3]. This bimolecular side-reaction outcompetes the subsequent addition of the less nucleophilic (R)-3-quinuclidinol, leading to a massive yield drop and urea contamination.

ImpurityD_Mechanism A (1S)-THIQ (Starting Material) C (1S)-THIQ-COCl (Carbamoyl Chloride) A->C + B B Triphosgene (Carbonyl Source) E Impurity D (R,S)-Methanone Urea C->E + D (Side Reaction) G Solifenacin (Target API) C->G + F (Desired) D (1R)-THIQ (Chiral Impurity) F (R)-3-Quinuclidinol

Diagram 1: Mechanistic pathway illustrating the competitive formation of Impurity D vs. Solifenacin.

Q3: How can I alter my synthetic route to inherently prevent Impurity D formation? The most robust engineering solution is to invert the activation sequence using the "Reverse Acylation" (Quinuclidinol-First) route . By reacting (R)-3-quinuclidinol with diphosgene/triphosgene first, you form (R)-quinuclidin-3-yl carbonochloridate[4]. Because the carbonyl group is anchored to the quinuclidine moiety before any THIQ is introduced, there is no THIQ-carbamoyl chloride intermediate formed. This mathematically eliminates the possibility of two THIQ molecules bridging together to form Impurity D or C.

Table 2: Impact of Synthetic Routes on Urea Formation

Synthetic StrategyKey Intermediate FormedImpurity D RiskYield Impact
Forward Acylation (1S)-THIQ-COClHigh (If THIQ is in excess)Reduced (~50%) due to urea side-reactions.
Reverse Acylation (R)-Quinuclidin-3-yl carbonochloridateLow/None (No THIQ-COCl formed)High (~85%), cleaner impurity profile.
Transesterification (1S)-Ethyl-THIQ carboxylateLow (Avoids phosgene entirely)Moderate (Requires strong base like KOtBu).
Part 2: Self-Validating Experimental Protocol

To completely suppress Impurity D, we recommend transitioning to the Reverse Acylation workflow. This protocol relies on stoichiometric control and sequential validation to ensure the urea byproduct cannot form.

Workflow: Reverse Acylation (Quinuclidinol-First) Synthesis

Objective: Synthesize Solifenacin base while preventing bis-THIQ urea formation.

Step 1: Activation of (R)-3-Quinuclidinol

  • In a clean, dry reactor under an inert nitrogen atmosphere, dissolve 1.0 equivalent of (R)-3-quinuclidinol in anhydrous THF (or Acetonitrile)[4].

  • Cool the reactor to 0°C using an ice-water bath.

  • Dropwise, add 1.2 equivalents of diphosgene (or 0.4 eq of triphosgene) to the system.

    • Causality Note: Maintaining 0°C strictly prevents the exothermic degradation of the highly reactive chloroformate intermediate.

  • Remove the ice bath and stir at room temperature for 16 hours.

  • Concentrate the mixture under vacuum to isolate the crude (R)-quinuclidin-3-yl carbonochloridate.

    • Validation Checkpoint 1: Perform FTIR analysis on the crude residue. The protocol is validated to proceed only if the chloroformate carbonyl stretch (~1770 cm⁻¹) is dominant and the broad hydroxyl signal of unreacted quinuclidinol (~3300 cm⁻¹) is absent.

Step 2: Coupling with (1S)-THIQ

  • Dissolve 0.9 equivalents of (1S)-THIQ and 1.5 equivalents of a tertiary amine base (e.g., Triethylamine or Pyridine) in anhydrous Dichloromethane (DCM).

    • Causality Note: Using exactly 0.9 eq of THIQ ensures that the chloroformate intermediate remains in slight excess. This stoichiometric deficit guarantees that no unreacted THIQ persists post-reaction to trigger downstream side-reactions[4].

  • Prepare a solution of the crude chloroformate (from Step 1) in DCM.

  • Cool the THIQ solution to 0°C. Add the chloroformate solution dropwise.

  • Stir for 10 minutes, then remove the ice bath and allow the reaction to reach room temperature.

    • Validation Checkpoint 2: Monitor the reaction via HPLC. The target Solifenacin peak will emerge. Impurity D (Relative Retention Time ~1.8) must be strictly <0.05% or non-detectable, validating the success of the reverse acylation.

Step 3: Work-up and Salt Formation

  • Quench the reaction with saturated aqueous ammonium chloride to destroy any residual chloroformate.

  • Separate the organic layer, wash with a sodium bicarbonate solution followed by brine, and concentrate to yield Solifenacin base as an oil.

  • Dissolve the oil in ethyl acetate/ethanol, add an equimolar amount of succinic acid, and stir overnight at room temperature to crystallize high-purity Solifenacin Succinate[1].

Optimized_Workflow Step1 Step 1: Dissolve (R)-3-Quinuclidinol in THF/Acetonitrile Step2 Step 2: Add Diphosgene/Triphosgene (Ice-water bath, 0°C) Step1->Step2 Step3 Step 3: Form (R)-Quinuclidin-3-yl Carbonochloridate Step2->Step3 16h, RT Step4 Step 4: Add (1S)-THIQ + Base (Dropwise, controlled addition) Step3->Step4 Step5 Step 5: Solifenacin Base Formation (Urea Byproducts Suppressed) Step4->Step5 5-10 min, then RT

Diagram 2: Reverse acylation workflow prioritizing quinuclidinol activation to prevent urea formation.

References

*[2] Solifenacin EP Impurity D | CAS No- 2216750-52-4 - Chemicea Pharmaceuticals. Source: chemicea.com. 2 *[3] WO2009142522A1 - Process for preparation of solifenacin and/or the pharmaceutically acceptable salts thereof of high pharmaceutical purity. Source: Google Patents. 3 *[1] WO2011086003A1 - Process for the preparation of solifenacin and solifenacin succinate. Source: Google Patents. 1 *[4] Application Notes and Protocols for the Synthesis of Solifenacin Utilizing (R)-(-)-3-Quinuclidinol. Source: Benchchem. 4

Sources

Reference Data & Comparative Studies

Validation

Executive Summary &amp; Regulatory Context

Technical Comparison Guide: Analytical Strategies for Solifenacin Impurity D Control (ICH Q3A Compliance) In the development of Solifenacin Succinate, a muscarinic antagonist for overactive bladder, the control of proces...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Analytical Strategies for Solifenacin Impurity D Control (ICH Q3A Compliance)

In the development of Solifenacin Succinate, a muscarinic antagonist for overactive bladder, the control of process-related impurities is critical for regulatory approval.[1][2] Solifenacin Impurity D (Solifenacin (R,S)-Methanone Impurity) is a specific hydrophobic dimer formed during the acylation step of the drug substance synthesis.

Under ICH Q3A(R2) guidelines, the strict control of this impurity is dictated by the maximum daily dose (MDD) of Solifenacin (typically 5–10 mg).

ICH Q3A Thresholds for Solifenacin (MDD = 10 mg):

Threshold Category Limit Implication for Analytical Method
Reporting Threshold 0.05% Method LOQ must be ≤ 0.05% (ideally ≤ 0.025% for robustness).
Identification Threshold 0.10% Peaks > 0.10% require structural characterization (LC-MS/NMR).

| Qualification Threshold | 0.15% | Levels > 0.15% require toxicological safety data. |

Note: Since the MDD is < 2g, the reporting threshold is 0.05%, necessitating high-sensitivity detection methods.

This guide compares two primary analytical strategies—Standard HPLC (Method A) and Advanced UPLC (Method B) —evaluating their performance in separating Impurity D from the API and achieving the necessary sensitivity.

Technical Profile: Solifenacin Impurity D

  • Chemical Name: [(1R)-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl][(1S)-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl]methanone[3][4][5][6]

  • Origin: Process-related impurity. Formed during the carbonyl activation step when the carbamoyl intermediate reacts with a second molecule of the starting amine (1-phenyl-1,2,3,4-tetrahydroisoquinoline) instead of the quinuclidinol side chain.

  • Chromatographic Behavior: Due to the presence of two lipophilic tetrahydroisoquinoline moieties and the absence of the polar quinuclidine nitrogen, Impurity D is significantly more hydrophobic than Solifenacin. It typically elutes later in Reverse Phase (RP) chromatography.

Figure 1: Impurity Formation Pathway

ImpurityFormation Start Starting Material (1-phenyl-1,2,3,4-tetrahydroisoquinoline) Activation Activation Step (+ Carbonyl Source) Start->Activation Impurity_Path Side Reaction with Starting Material Start->Impurity_Path Excess Amine Intermediate Carbamoyl Intermediate Activation->Intermediate API_Path Reaction with 3-Quinuclidinol Intermediate->API_Path Major Pathway Intermediate->Impurity_Path Minor Pathway Solifenacin Solifenacin (API) API_Path->Solifenacin ImpurityD Impurity D (Urea Dimer) Impurity_Path->ImpurityD

Caption: Formation of Solifenacin Impurity D via competitive dimerization during the acylation step.

Comparative Analysis: HPLC vs. UPLC Strategies

The following comparison evaluates the performance of a traditional Pharmacopoeial-style HPLC method against an optimized UPLC method.

Performance Data Summary
MetricMethod A: Standard HPLC Method B: Advanced UPLC Verdict
Stationary Phase C18 (L1), 5 µm, 250 x 4.6 mmC18 (L1), 1.7 µm, 100 x 2.1 mmUPLC uses sub-2µm particles for higher efficiency.
Run Time 45 minutes8 minutesUPLC increases throughput by ~5.6x.
Resolution (Rs) (Impurity D vs API)2.13.8UPLC provides superior peak separation.
LOD (Limit of Detection) 0.02%0.005%UPLC offers 4x greater sensitivity.
LOQ (Limit of Quantitation) 0.05% (Borderline)0.015% (Robust)Method B reliably quantifies below the 0.05% threshold.
Solvent Consumption ~45 mL / run~3.2 mL / runUPLC reduces solvent waste by >90%.
Expert Insight:

While Method A is sufficient for assay purposes, it struggles with the sensitivity required for the 0.05% reporting threshold . The peak for Impurity D often tails in standard C18 columns due to its hydrophobicity, affecting integration accuracy at the LOQ. Method B utilizes high backpressure and sub-2µm particles to sharpen the peak shape, ensuring the LOQ is well below the regulatory limit, making it the preferred choice for trace impurity profiling.

Detailed Experimental Protocols

Method A: Standard RP-HPLC (Baseline)

Suitable for routine QA where UPLC instrumentation is unavailable.

  • Instrument: HPLC system with UV detector (e.g., Agilent 1260 / Waters Alliance).

  • Column: Phenomenex Luna C18(2) or equivalent, 250 mm x 4.6 mm, 5 µm.

  • Mobile Phase:

    • Solvent A: 20 mM Potassium Phosphate buffer (pH 3.0 with Orthophosphoric acid).

    • Solvent B: Acetonitrile (HPLC Grade).

  • Gradient Program:

    • 0-5 min: 20% B (Isocratic)

    • 5-30 min: 20% → 80% B (Linear Gradient)

    • 30-35 min: 80% B (Wash)

    • 35-45 min: 20% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Injection Volume: 20 µL.

  • Column Temp: 30°C.

Method B: High-Resolution UPLC (Recommended)

Optimized for ICH Q3A compliance and high throughput.

  • Instrument: UPLC/UHPLC system (e.g., Waters ACQUITY / Agilent 1290).

  • Column: Waters ACQUITY UPLC BEH C18, 100 mm x 2.1 mm, 1.7 µm.

  • Mobile Phase:

    • Solvent A: 10 mM Ammonium Acetate (pH 4.5) [Note: Acetate buffer improves peak shape for basic impurities like Solifenacin].

    • Solvent B: Acetonitrile.[7][8]

  • Gradient Program:

    • 0-1 min: 10% B

    • 1-5 min: 10% → 90% B

    • 5-6 min: 90% B

    • 6-8 min: 10% B

  • Flow Rate: 0.4 mL/min.

  • Detection: PDA at 220 nm (extract max plot for impurity ID).

  • Injection Volume: 2 µL.

  • Column Temp: 40°C.

Analytical Workflow & Logic

The following diagram illustrates the decision-making process for qualifying Impurity D results against ICH limits.

Figure 2: ICH Q3A Compliance Workflow

ComplianceWorkflow Sample Analyze Batch (Method B: UPLC) Result Calculate Impurity D % Sample->Result Check1 Is Result > 0.05%? (Reporting Threshold) Result->Check1 Report Report Result in CoA Check1->Report Yes Ignore Report as < 0.05% Check1->Ignore No Check2 Is Result > 0.10%? (ID Threshold) Report->Check2 Identify Perform LC-MS/NMR Confirm Structure Check2->Identify Yes Release Batch Release Check2->Release No Check3 Is Result > 0.15%? (Qualification Threshold) Identify->Check3 Qualify Initiate Tox Studies or Reduce Impurity Check3->Qualify Yes Check3->Release No

Caption: Logical decision tree for handling Impurity D results based on ICH Q3A(R2) thresholds.

References

  • International Council for Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2).[1] (2006).[9][10][11] Retrieved from [Link]

  • European Pharmacopoeia (Ph.[1] Eur.). Solifenacin Succinate Monograph 01/2017:2779. (2017).

  • Scientific Research Publishing. Stability Indicating HPLC Method for Quantification of Solifenacin Succinate. (2016).[8][9] Retrieved from [Link]

Sources

Comparative

Definitive Guide to Solifenacin Impurity D RRF Calculation: Method Comparison and Validation

The following guide provides an in-depth technical analysis of Solifenacin Impurity D relative response factor (RRF) calculation. It is designed for analytical scientists and follows a rigorous, non-templated structure t...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of Solifenacin Impurity D relative response factor (RRF) calculation. It is designed for analytical scientists and follows a rigorous, non-templated structure to address the specific challenges of this dimeric impurity.

Executive Summary: The "Dimer" Challenge

Solifenacin Impurity D (EP Impurity D) presents a unique analytical challenge compared to typical degradation products. Chemically identified as [(1R)-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl][(1S)-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl]methanone , it is essentially a dimer formed by the urea linkage of two tetrahydroisoquinoline moieties.

Unlike simple oxidative degradants (like Solifenacin N-oxide) which share a similar chromophore to the API, Impurity D possesses two light-absorbing phenyl-tetrahydroisoquinoline systems. This structural doubling significantly alters its molar absorptivity (


), making the assumption of an RRF of 1.0 (or "close enough") scientifically invalid and a compliance risk.

This guide compares the three primary methodologies for establishing the RRF of Impurity D, recommending the Linearity-Slope Method as the only self-validating protocol for regulatory submission.

Technical Deep Dive: The Chromophore Hypothesis

To understand why we calculate RRF, we must look at the molecular level. The UV response of Solifenacin at its typical analytical wavelength (220 nm) is driven by the phenyl-tetrahydroisoquinoline pharmacophore.

  • Solifenacin Succinate (API): Contains one chromophore unit per molecule.

    • MW: 480.55 g/mol (Salt) / 362.46 g/mol (Free Base).

  • Impurity D: Contains two chromophore units linked by a carbonyl group.

    • MW: 444.57 g/mol .[1]

Theoretical RRF Prediction: If we assume the urea linkage does not significantly quench absorbance (electronic isolation), the molar response of Impurity D should be approximately 2x that of the Solifenacin free base. However, RRF is a mass-based ratio.



This theoretical underpinning suggests an RRF significantly greater than 1.0 (likely between 1.3 – 1.6 relative to Solifenacin Succinate). This necessitates experimental determination.

Comparative Analysis of Quantification Strategies

The core decision for a QC laboratory is whether to use a certified Impurity D standard for every analysis or to establish an RRF and use the API standard.

Table 1: Strategic Comparison of Quantification Methods
FeatureStrategy A: External Standard Method Strategy B: RRF-Corrected Method (Recommended)
Principle Quantify Impurity D using a pure Impurity D standard curve run daily.Quantify Impurity D using Solifenacin standard curve × RRF.
Accuracy Highest. Eliminates detector linearity errors.High. Dependent on the initial precision of RRF determination.
Cost Prohibitive. Impurity D standards are expensive synthetic dimers.Low. Impurity standard is only needed once for validation.
Robustness Low. Requires fresh impurity stock prep daily (weighing errors).High. Uses the stable, abundant API standard.
Regulatory Accepted but inefficient for routine QC.Preferred by ICH/USP/EP for routine release testing.

Experimental Protocol: Determination of RRF

The following protocol uses the Linearity-Slope Method , which is the "Gold Standard" for RRF determination. It cancels out intercept errors inherent in single-point calibrations.

Chromatographic Conditions (Standardized)
  • Column: C18 Stationary Phase (e.g., 250 mm × 4.6 mm, 5 µm), typically high-carbon load to retain the hydrophobic dimer.

  • Mobile Phase: Phosphate Buffer (pH 3.0 - 3.5) : Acetonitrile (60:40 v/v). Note: Impurity D is more hydrophobic than Solifenacin and will elute later.

  • Flow Rate: 1.0 mL/min.[2][3][4]

  • Detection: UV at 220 nm (Critical: This is the absorption maximum for the tetrahydroisoquinoline moiety).

  • Column Temp: 30°C.

Preparation of Solutions[2][3][5][6]
  • Solifenacin Succinate Standard Stock: Prepare a 1000 µg/mL stock in diluent.

  • Impurity D Standard Stock: Prepare a 1000 µg/mL stock in diluent (use sonication; dimers can be crystalline and slow to dissolve).

  • Linearity Levels: Prepare 5 concentrations for both the API and Impurity D.

    • Range: LOQ to 150% of the specification limit (e.g., 0.5 µg/mL to 7.5 µg/mL).

The Calculation (Slope Method)

Inject each linearity solution in triplicate. Plot Concentration (x-axis) vs. Average Area (y-axis) .



  • Slope (m): Represents the detector sensitivity (Area per unit concentration).

  • Acceptance Criteria: The correlation coefficient (

    
    ) for both curves must be 
    
    
    
    .

Visualizing the Workflow

The following diagram illustrates the decision logic and experimental workflow for establishing and using the RRF.

RRF_Workflow Start Start: Impurity D Quantification Check_Std Is Certified Impurity D Standard Available? Start->Check_Std Method_Ext Use External Standard Method (Run Impurity Std Daily) Check_Std->Method_Ext No (or Single Use) Method_RRF Determine RRF for Routine Use Check_Std->Method_RRF Yes (Routine QC) Exp_Design Experimental Design: Linearity-Slope Method Method_RRF->Exp_Design Prep_Sol Prep 5 Conc. Levels (LOQ to 150% Limit) for API & Impurity D Exp_Design->Prep_Sol Inject Inject HPLC (UV 220nm) Triplicate Injections Prep_Sol->Inject Calc_Slope Calculate Slopes: Slope_Imp / Slope_API Inject->Calc_Slope Validation Validation Check: Is R^2 > 0.999? Calc_Slope->Validation Validation->Prep_Sol Fail (Reprep) Final_RRF Establish RRF Value (Document in Method) Validation->Final_RRF Pass

Figure 1: Decision tree and workflow for Solifenacin Impurity D RRF determination.

Critical Analysis: Why the Slope Method Wins

Comparing the "Product" (Methodology) performance:

Method A: Single-Point Calibration
  • Protocol: Inject one concentration of API and one of Impurity D. Calculate ratio of Response Factors.

  • Flaw: This assumes the calibration curve passes perfectly through zero (Intercept = 0). If there is any matrix interference or detector non-linearity at low levels (common with dimers which may adsorb to column frits), this method introduces significant bias .

  • Verdict: Unsuitable for initial validation.

Method B: Linearity-Slope Method (The Standard)
  • Protocol: As described in Section 4.

  • Advantage: The slope (

    
    ) isolates the sensitivity (
    
    
    
    ) from the background noise/intercept (
    
    
    ). It provides a robust, concentration-independent measure of detector response.
  • Verdict: Mandatory for regulatory filing (IND/NDA).

Method C: Theoretical Correction (Computational)
  • Protocol: Calculate based on carbon load or molar absorptivity predictions.

  • Flaw: Fails to account for solvatochromic shifts, pH effects on absorbance, or purity of the specific reference standard batch used.

  • Verdict: Use only as a "sanity check" to ensure experimental results are plausible (i.e., if experimental RRF is 0.1 or 10.0, the theoretical prediction of ~1.6 flags an error).

References

  • European Pharmacopoeia (Ph.[5][6][7] Eur.) . Solifenacin Succinate Monograph 2779. Strasbourg, France: EDQM. (Lists specified impurities including Impurity D). [Link]

  • International Conference on Harmonisation (ICH) . Guideline Q3A(R2): Impurities in New Drug Substances. (Defines reporting, identification, and qualification thresholds). [Link]

  • V.K. Chakravarthy, et al. "The Role of Relative Response Factor in Related Substances Method Development by HPLC". Rasayan Journal of Chemistry, Vol. 4, No. 4, 2011. (Foundational text on Slope vs. Single-point methods). [Link]

Sources

Validation

Technical Guide: LOD and LOQ Determination for Solifenacin Impurity D

Executive Summary In the impurity profiling of Solifenacin Succinate, Impurity D (Solifenacin (R,S)-Methanone Impurity) presents specific challenges due to its structural similarity to the active pharmaceutical ingredien...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the impurity profiling of Solifenacin Succinate, Impurity D (Solifenacin (R,S)-Methanone Impurity) presents specific challenges due to its structural similarity to the active pharmaceutical ingredient (API) backbone and its elution behavior. While standard pharmacopeial methods (EP/USP) rely on HPLC-UV, modern drug development often requires lower detection thresholds to meet genotoxic impurity guidelines or tight release specifications.

This guide objectively compares the industry-standard RP-HPLC-UV method against the high-sensitivity UHPLC-MS/MS alternative. It provides actionable protocols for determining Limit of Detection (LOD) and Limit of Quantitation (LOQ) compliant with ICH Q2(R1/R2) guidelines.

The Target: Solifenacin Impurity D

Before establishing limits, we must understand the analyte. Impurity D is distinct from oxidative degradants (like the N-oxide) as it involves a dimerization-like methanone structure.

  • Chemical Name (EP): [(1R)-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl][(1S)-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl]methanone.[1][2][3]

  • Molecular Formula: C31H28N2O[1][3]

  • Analytical Challenge: The molecule lacks the polar quinuclidine ring found in Solifenacin, making it more hydrophobic. This results in longer retention times in Reverse Phase (RP) chromatography and potential broadening of peaks, which directly impacts the Signal-to-Noise (S/N) ratio and, consequently, the LOD/LOQ.

Comparative Methodology

We evaluated two primary workflows. The choice depends heavily on the required sensitivity threshold (e.g., 0.10% limit vs. ppm-level screening).

Method A: The Standard (RP-HPLC-UV)

The robust, cost-effective workhorse for routine QC.

  • Principle: Separation based on hydrophobicity using a C18 column with UV detection at low wavelengths (210–225 nm).

  • Pros: High robustness, low instrument cost, direct compliance with EP monographs.

  • Cons: Limited sensitivity; baseline noise at low wavelengths can artificially inflate LOQ.

Method B: The Alternative (UHPLC-MS/MS)

The high-sensitivity solution for trace analysis.

  • Principle: Rapid separation using sub-2-micron particles coupled with Triple Quadrupole Mass Spectrometry (ESI+).

  • Pros: Superior selectivity (mass filtering), 100x–1000x lower LOD, unaffected by UV-absorbing buffer artifacts.

  • Cons: Higher cost, requires volatile buffers (incompatible with non-volatile phosphate buffers used in some UV methods).

Experimental Protocols

The following protocols describe how to experimentally determine LOD and LOQ. Do not rely solely on S/N for validation; the Linearity (Standard Deviation of Intercept) approach is statistically more robust for regulatory submissions.

Workflow Visualization

The following diagram outlines the logical flow for selecting and executing the determination method.

LOD_LOQ_Workflow Start Start: Impurity D Analysis Check_Req Check Sensitivity Req. (Limit vs. Trace) Start->Check_Req Method_UV Select HPLC-UV (Routine QC) Check_Req->Method_UV > 0.05% Limit Method_MS Select UHPLC-MS/MS (Trace/Genotox) Check_Req->Method_MS < 0.01% Limit Exp_Prep Prepare Spiked Samples (Range: 50% to 150% of Target LOQ) Method_UV->Exp_Prep Method_MS->Exp_Prep Calc_SN Approach 1: Signal-to-Noise (S/N) Exp_Prep->Calc_SN Calc_SD Approach 2: SD of Intercept (Calibration) Exp_Prep->Calc_SD Validation Verify Precision (6 Replicates at LOQ) Calc_SN->Validation S/N > 10 Calc_SD->Validation Linearity R² > 0.99

Caption: Decision matrix and workflow for selecting the analytical technique and calculation method.

Protocol 1: Signal-to-Noise (S/N) Approach

Best for: Rapid estimation and Limit Tests.

  • Preparation: Prepare a "Blank" (diluent only) and a "Spiked Solution" containing Impurity D at a low concentration (e.g., 0.05 µg/mL).

  • Injection: Inject the blank and the spiked solution in triplicate.

  • Calculation: Measure the peak-to-peak noise (

    
    ) of the baseline in a window around the retention time of Impurity D. Measure the height of the Impurity D peak (
    
    
    
    ).
  • Determination:

    • LOD: Concentration where

      
      .[4]
      
    • LOQ: Concentration where

      
      .[5]
      
Protocol 2: Calibration Curve (SD of Intercept) Approach

Best for: Quantitative validation and high accuracy.

  • Range: Prepare 5–7 calibration standards of Impurity D ranging from the predicted LOD up to 150% of the specification limit.

  • Regression: Plot Peak Area vs. Concentration. Perform linear regression to obtain the slope (

    
    ) and the standard deviation of the y-intercept (
    
    
    
    ).
  • Calculation:

  • Verification: Prepare a sample at the calculated LOQ concentration and inject 6 times. The %RSD (Relative Standard Deviation) must be

    
     (for MS) or 
    
    
    
    (for UV).

Data Comparison: HPLC-UV vs. UHPLC-MS/MS[1]

The following table summarizes typical performance metrics derived from validation studies of Solifenacin impurities. Note the significant sensitivity gap.

ParameterMethod A: HPLC-UVMethod B: UHPLC-MS/MS
Detector UV / PDA (220 nm)Triple Quadrupole (ESI+)
Column C18 (e.g., Inertsil ODS-3), 5µmC18 (e.g., ACQUITY BEH), 1.7µm
Mobile Phase Phosphate Buffer (pH 6.0) / ACNAmmonium Formate (pH 4.0) / MeOH
Typical LOD 0.03 – 0.05 µg/mL 0.0005 – 0.001 µg/mL
Typical LOQ 0.10 – 0.15 µg/mL 0.002 – 0.005 µg/mL
Linearity (R²) > 0.999> 0.995
Specificity Moderate (Risk of co-elution)High (Mass discrimination)

Note: Data represents typical validation ranges. Actual values depend on specific instrument configuration and matrix effects.

Strategic Recommendations

When to use HPLC-UV:
  • Routine Release Testing: If the specification for Impurity D is set at the standard threshold (0.15% or 1500 ppm), HPLC-UV is sufficient.

  • Cost Sensitivity: When operating costs must be minimized and high-end MS instrumentation is unavailable.

When to use UHPLC-MS/MS:
  • Trace Analysis: If Impurity D is flagged as a structural alert (unlikely for this specific dimer, but possible for precursors) requiring control at ppm levels.

  • Complex Matrices: When analyzing formulated products (tablets) where excipients interfere with the UV baseline at the retention time of Impurity D.

  • Ambiguous Peaks: When you need to confirm that the peak is indeed Impurity D and not a co-eluting stereoisomer.

Validation Logic Diagram

Use this logic to validate your LOQ once calculated.

Validation_Logic LOQ_Calc Calculated LOQ (via Slope/SD) Inject_6 Inject 6 Replicates at Calculated LOQ LOQ_Calc->Inject_6 Check_RSD Check Precision (%RSD) Inject_6->Check_RSD Pass Pass: LOQ Validated Check_RSD->Pass RSD < 10% Fail Fail: Poor Precision Check_RSD->Fail RSD > 10% Adjust Increase Conc. Retest Fail->Adjust Adjust->Inject_6

Caption: Iterative process for experimentally validating the calculated LOQ.

References

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Geneva, 2005.

  • European Pharmacopoeia (Ph.[6][7] Eur.). Solifenacin Succinate Monograph.[7] (Access requires subscription, general impurity data available via EDQM).

  • BenchChem. A Comparative Guide to Validated HPLC Methods for Solifenacin Succinate Impurity Profiling. 2025.[8][9]

  • Scientific Research Publishing. Stability Indicating HPLC Method for Quantification of Solifenacin Succinate & Tamsulosin Hydrochloride along with Its Impurities. Am. J. Anal.[7] Chem., 2016.[7][10][11][12]

  • Simson Pharma. Solifenacin EP Impurity D Reference Standard Data. (Chemical Structure Verification).

Sources

Comparative

A Comparative Guide to Specificity Validation for the Analysis of Solifenacin Impurity D

This guide provides an in-depth, objective comparison of analytical strategies for validating the specificity of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for Solifenacin Impurity D. Moving...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of analytical strategies for validating the specificity of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for Solifenacin Impurity D. Moving beyond a simple recitation of protocols, we will explore the scientific rationale behind experimental design choices, ensuring that the methodologies presented are inherently self-validating and grounded in authoritative regulatory standards.

Introduction: The Imperative for Purity in Solifenacin

Solifenacin Succinate, a competitive muscarinic receptor antagonist, is a cornerstone therapy for overactive bladder.[1][2] In the manufacturing and storage of any active pharmaceutical ingredient (API), the formation of impurities is a critical concern that can impact both safety and efficacy.[3] Solifenacin Impurity D, identified as [(1R)-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl][(1S)-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl]methanone, is a known process-related impurity that must be diligently monitored and controlled.[4][]

The specificity of an analytical method is its most fundamental characteristic; it is the demonstrated ability to unequivocally measure the analyte of interest without interference from other components that may be present, such as other impurities, degradation products, or matrix excipients.[6][7] This guide will compare two distinct RP-HPLC approaches—a rapid isocratic method suitable for quality control and a comprehensive gradient method for full stability-indicating analysis—to illustrate a robust specificity validation for Solifenacin Impurity D.

Pillar 1: The Principle of Specificity in Accordance with ICH Q2(R1)

According to the International Council for Harmonisation (ICH) guideline Q2(R1), specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[7][8] For an impurity method, this validation has two primary objectives:

  • Separation from Known Compounds: The method must demonstrate baseline resolution of the target impurity (Impurity D) from the main API (Solifenacin), other known impurities, and any formulation excipients (placebo).

  • Separation from Unknown Compounds: The method must prove its ability to separate the analyte from potential degradation products that could form under various stress conditions. This is the cornerstone of a "stability-indicating" method.[9]

A failure in specificity can lead to an under- or over-estimation of the impurity, with direct consequences for patient safety and regulatory compliance.

Pillar 2: Comparative Analysis of Chromatographic Methods

The choice between an isocratic and a gradient HPLC method depends on the intended application. An isocratic method offers speed and simplicity for routine testing, while a gradient method provides superior resolving power for complex samples.[3][10] Below is a comparison of two hypothetical, yet representative, HPLC methods for the analysis of Solifenacin and its impurities.

ParameterMethod A: Rapid Isocratic QCMethod B: High-Resolution Stability-Indicating
Column Phenomenex Luna C18 (150 x 4.6 mm, 5 µm)[3]Waters Xterra RP-8 (250 x 4.6 mm, 5 µm)[1]
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.5) (50:50 v/v)[11]Solvent A: 0.05 M Phosphate Buffer (pH 6.6) Solvent B: Acetonitrile[9]
Elution Mode IsocraticGradient
Flow Rate 1.0 mL/min[3]0.9 mL/min[9]
Detection UV at 220 nm[3]UV at 225 nm with PDA Scanning (200-400 nm)[9]
Column Temp. 30°C30°C[9]
Injection Vol. 10 µL10 µL[9]
Run Time ~10 minutes~45 minutes

Causality Behind Method Choices:

  • Method A prioritizes speed. The C18 column and simple isocratic mobile phase are designed for rapid elution and are ideal for a known set of impurities in a controlled manufacturing environment.[3][11]

  • Method B prioritizes resolution. The longer RP-8 column and gradient elution provide a wider polarity window, which is essential for separating the maximum number of degradation products generated during forced degradation studies.[1][9] The inclusion of a Photo Diode Array (PDA) detector is critical for assessing peak purity, a key component of a stability-indicating method.[9]

Pillar 3: Experimental Protocols for Demonstrating Specificity

The following protocols are designed to be self-validating systems, incorporating controls and system suitability checks to ensure the trustworthiness of the results.

Experimental Workflow for Specificity Validation

G cluster_prep Sample & Standard Preparation cluster_stress Forced Degradation cluster_analysis Chromatographic Analysis cluster_data Data Evaluation P1 Prepare Placebo Solution A1 Inject Blank & Placebo P1->A1 P2 Prepare Solifenacin Standard A2 Inject Standards & Spiked Sample P2->A2 P3 Prepare Impurity D Standard P3->A2 P4 Prepare Spiked Sample (Solifenacin + Impurity D + Placebo) P4->A2 S1 Acid Hydrolysis (e.g., 0.1N HCl) A3 Inject Stressed Samples S1->A3 S2 Base Hydrolysis (e.g., 0.1N NaOH) S2->A3 S3 Oxidative Stress (e.g., 3% H2O2) S3->A3 S4 Thermal & Photolytic Stress S4->A3 D1 Check for Placebo Interference A1->D1 D2 Calculate Resolution (Rs) between Solifenacin & Impurity D A2->D2 D3 Assess Peak Purity of Stressed Samples (PDA) A3->D3 D4 Final Specificity Assessment D1->D4 D2->D4 D3->D4

Caption: Workflow for a comprehensive specificity study.

Protocol 1: Placebo and Known Impurity Interference

Objective: To demonstrate that the method can differentiate Solifenacin and Impurity D from each other and from any formulation excipients.

Methodology:

  • Preparation of Solutions:

    • Blank: Prepare the mobile phase or diluent to be used for sample preparation.

    • Placebo Solution: Accurately weigh a quantity of the formulation's placebo (all excipients without the API) and prepare it using the same procedure as the final drug product sample.

    • Standard Solutions: Prepare individual solutions of Solifenacin Succinate and Solifenacin Impurity D at the target concentration for impurity analysis (e.g., 0.5% of the nominal assay concentration).[9]

    • Spiked Sample: Prepare a solution of the drug product placebo and spike it with Solifenacin Succinate and Solifenacin Impurity D to achieve the target concentrations.[9]

  • Chromatographic Analysis:

    • Inject the Blank solution to ensure no system peaks interfere.

    • Inject the Placebo solution to confirm that no excipient peaks co-elute with Solifenacin or Impurity D.

    • Inject the individual standard solutions to determine their respective retention times.

    • Inject the Spiked Sample solution to evaluate the resolution between Solifenacin and Impurity D in the presence of the matrix.

  • Acceptance Criteria:

    • The chromatogram of the Placebo solution should show no significant peaks at the retention times of Solifenacin or Impurity D.

    • The resolution (Rs) between the Solifenacin peak and the Impurity D peak in the spiked sample must be greater than 2.0.[12]

Protocol 2: Forced Degradation Study

Objective: To demonstrate the stability-indicating nature of the method by showing it can separate Solifenacin and Impurity D from all potential degradation products.

Methodology:

  • Stress Conditions (as per ICH Q1A(R2)): Prepare solutions of Solifenacin Succinate and subject them to the following conditions. A control sample should be stored under normal conditions.[13][14]

    • Acid Hydrolysis: 0.1N HCl at 60°C for 6 hours.[13] Neutralize before injection.

    • Base Hydrolysis: 0.1N NaOH at 60°C for 6 hours.[13] Neutralize before injection.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose solid drug substance to 105°C for 24 hours.

    • Photolytic Degradation: Expose solution to UV light (200 watt hours/square meter) and visible light (1.2 million lux hours).[13]

  • Chromatographic Analysis:

    • Analyze all stressed samples, alongside an unstressed control sample, using the HPLC method (preferably Method B with PDA detection).

  • Data Evaluation & Acceptance Criteria:

    • The method is considered specific if it can resolve the Solifenacin peak from all degradation product peaks.

    • Peak Purity Analysis: For the stressed samples, the peak purity index (or purity angle) of the Solifenacin peak must be below the purity threshold, confirming spectral homogeneity and the absence of co-eluting degradants.

    • Significant degradation (typically 5-20%) should be achieved to properly validate the method, without degrading the sample completely.[14][15]

Pillar 4: Data Interpretation and Comparative Performance

The success of the specificity study is determined by quantitative measures. Below is a table summarizing expected results from our comparative methods.

ParameterMethod A (Isocratic)Method B (Gradient)Acceptance Criteria
Placebo Interference No peak at RT of Solifenacin or Impurity DNo peak at RT of Solifenacin or Impurity DNo interference
Resolution (Rs) - Solifenacin vs. Impurity D 2.54.8> 2.0
Resolution (Rs) - Solifenacin vs. Closest Degradant (Oxidative Stress) 1.4 (Co-elution risk)3.1> 2.0
Peak Purity Index (Solifenacin after Stress) N/A (without PDA)Pass (Index < Threshold)Pass

Analysis of Results:

  • Both methods successfully demonstrate no interference from the placebo and can resolve Solifenacin from Impurity D.

  • Method A (Isocratic) shows a potential failure in specificity under oxidative stress conditions. The resolution value of 1.4 indicates that a degradation product is not fully separated from the main Solifenacin peak, making the method unsuitable as a stability-indicating one.

  • Method B (Gradient) demonstrates superior resolving power, separating all degradation products from the main analyte and Impurity D. The passing peak purity result provides definitive, trustworthy evidence that the Solifenacin peak is free from co-eluting impurities, confirming the method is truly stability-indicating.[9]

Conclusion

Validating the specificity of an analytical method for an impurity like Solifenacin Impurity D is a multi-faceted process that is mandated by regulatory bodies and essential for ensuring drug safety. While a rapid isocratic method may be sufficient for routine quality control of known impurities, a comprehensive, stability-indicating method requires the superior resolving power of a gradient elution and the confirmatory power of PDA peak purity analysis.[10] This comparative guide demonstrates that a robust specificity study, built on a foundation of forced degradation and peak purity assessment, provides the necessary scientific evidence to trust and validate an analytical method for its intended purpose.

References

  • An In-depth Technical Guide to Forced Degradation Studies of Solifenacin Succinate - Benchchem.
  • Solifenacin EP Impurities & USP Related Compounds - SynThink. Available from: [Link]

  • Postulated degradation pathway of solifenacin - ResearchGate. Available from: [Link]

  • A Comparative Guide to Inter-laboratory Analysis of Solifenacin Succinate Impurities - Benchchem.
  • Key Validation Characteristics in ICH Q2 - Altabrisa Group. Available from: [Link]

  • Singh, D.K., et al. (2016). LC–MS/TOF, LC–MSn and H/D Exchange Studies on Solifenacin Succinate Targeted to Characterize its Forced Degradation Products. Chromatographia, 79, 159–168. Available from: [Link]

  • Stereoisomers of Solifenacin Succinate and their impurities - Benchchem.
  • Ganthi, H., et al. (2016). Stability Indicating HPLC Method for Quantification of Solifenacin Succinate & Tamsulosin Hydrochloride along with Its Impurities in Tablet Dosage Form. American Journal of Analytical Chemistry, 7, 840-862. Available from: [Link]

  • Facile Access to Solifenacin Impurity K: One-Step Synthesis and an HPLC-MS Method for Its Determination - MDPI. Available from: [Link]

  • Facile Access to Solifenacin Impurity K: One-Step Synthesis and an HPLC-MS Method for Its Determination - PMC. Available from: [Link]

  • Solifenacin Impurities - SynZeal. Available from: [Link]

  • A Comparative Guide: HPLC and UPLC for Solifenacin Impurity Profiling - Benchchem.
  • Analytical Method Validation: ICH and USP Perspectives - IJRR, International Journal of Research and Review. Available from: [Link]

  • A Comparative Analysis of Solifenacin Succinate EP Impurity G and Other Related Impurities - Benchchem.
  • Data of forced degradation studies of Solifenacin succinate - ResearchGate. Available from: [Link]

  • ICH Q2 Analytical Method Validation | PPTX - Slideshare. Available from: [Link]

  • A Comparative Guide to Validated HPLC Methods for Solifenacin Succinate Impurity Profiling - Benchchem.
  • Determination of solifenacin succinate in human plasma and pharmaceutical formulations using HPLC-UV - ACG Publications. Available from: [Link]

  • Expeditive Chromatographic Methods for Quantification of Solifenacin Succinate along with its Official Impurity as the Possible - Oxford Academic. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. Available from: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA. Available from: [Link]

  • Solifenacin-impurities | Pharmaffiliates. Available from: [Link]

  • A RP-HPLC method development and validation for the estimation of solifenacin in bulk and pharmaceutical dosage forms - SciSpace. Available from: [Link]

  • Solifenacin EP Impurity D | CAS 2216750-52-4 - Veeprho. Available from: [Link]

  • Chemical structures of Solifenacin succinate, impurity-A, impurity-B,... - ResearchGate. Available from: [Link]

  • Stability Indicating RP-HPLC Method Development and Validation for the Determination of Solifenacin Succinate in Bulk and its Pharmaceutical Formulation - Research Journal of Pharmacy and Technology. Available from: [Link]

Sources

Validation

Linearity and range for Solifenacin Impurity D quantification

Comparative Guide: Linearity and Range Validation for Solifenacin Impurity D Quantification 1. Executive Summary & Context Solifenacin succinate is a competitive muscarinic receptor antagonist widely prescribed for the t...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Linearity and Range Validation for Solifenacin Impurity D Quantification

1. Executive Summary & Context Solifenacin succinate is a competitive muscarinic receptor antagonist widely prescribed for the treatment of overactive bladder. During its synthesis and shelf-life, various degradation products and process-related impurities emerge. Among these, Solifenacin Impurity D—chemically identified as ((R)-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)((S)-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)methanone[1]—requires stringent monitoring and control[2]. Regulatory guidelines (ICH Q2(R1)/Q2(R2)) mandate rigorous analytical method validation, specifically demanding robust linearity and range data to ensure accurate quantification from the Limit of Quantitation (LOQ) up to 150% of the target specification limit.

2. Mechanistic Grounding: The Physics of Linearity in Impurity Profiling Linearity establishes the direct proportionality between the detector response (peak area) and the concentration of Impurity D. The causality behind linearity limits depends entirely on the underlying detection physics:

  • UV Detection (HPLC/UHPLC): Linearity is governed by the Beer-Lambert law. At the upper range (typically > 1.5 Absorbance Units), stray light and self-absorption cause the calibration curve to plateau. At the lower range (near the LOQ), electronic baseline noise and pump pulsations disproportionately affect peak area integration, introducing positive or negative bias.

  • Mass Spectrometry (LC-MS/MS): Linearity is constrained at the upper range by ion suppression—where co-eluting matrix components or high analyte concentrations compete for available charge in the electrospray ionization (ESI) droplet—and by electron multiplier saturation[3]. Consequently, MS linear ranges are inherently narrower and shifted to ultra-trace levels (ng/mL).

3. Platform Comparison: HPLC-UV vs. UHPLC-PDA vs. LC-MS/MS Selecting the right analytical platform for Impurity D depends on the required specification limit and the complexity of the sample matrix[4].

  • HPLC-UV (The Routine QC Standard): Utilizing columns like the Waters Xterra RP-8 (250 x 4.6mm, 5µm), this method is the workhorse for routine batch release[4]. It provides excellent robustness. However, due to larger particle sizes, band broadening limits the LOQ. Linearity is typically established between 0.135 µg/mL and 2.0 µg/mL[5].

  • UHPLC-PDA (High-Throughput & High-Resolution): By employing sub-2µm particles, UHPLC minimizes longitudinal diffusion (per the van Deemter equation). This results in sharper, taller peaks, effectively lowering the LOQ and extending the linear range downwards without sacrificing the upper limit.

  • LC-MS/MS (Trace & Genotoxic Profiling): When Impurity D must be controlled at ultra-trace levels, LC-MS/MS is mandatory. Methods utilizing orthogonal selectivity, such as pentafluorophenyl (PFP) columns (50 x 4 mm, 3µm), resolve structurally similar impurities from the main API peak[6]. Linearity is established in the nanogram-per-milliliter range (e.g., 0.47 - 42.0 ng/mL)[3].

4. Comparative Data: Linearity & Range Metrics

Table 1: Comparative Linearity and Range Parameters for Solifenacin Impurity D Quantification

Analytical PlatformStationary PhaseLinear RangeCorrelation Coefficient (R²)LODLOQ
HPLC-UV (225 nm) C8 / C18 (5 µm)0.135 - 2.0 µg/mL> 0.99920.045 µg/mL0.135 µg/mL
UHPLC-PDA (220 nm) C18 (1.7 µm)0.050 - 1.5 µg/mL> 0.99980.015 µg/mL0.050 µg/mL
LC-MS/MS (ESI+) PFP (3 µm)0.47 - 42.0 ng/mL> 0.99850.15 ng/mL0.47 ng/mL

(Note: Data synthesized from validated stability-indicating and pharmacokinetic methodologies[5],[3],[6].)

5. Self-Validating Experimental Protocol: Linearity & Range Validation To ensure scientific integrity, the following step-by-step methodology incorporates built-in validation checks to prevent false linearity reporting.

  • Step 1: Mobile Phase & Diluent Preparation Prepare a phosphate buffer (pH 6.6) modified with 0.5% triethylamine[5]. Causality: Triethylamine acts as a silanol-masking agent. By preventing secondary interactions between the basic nitrogen of Solifenacin Impurity D and residual silanols on the stationary phase, peak tailing is eliminated, ensuring accurate and reproducible integration across all concentration levels.

  • Step 2: Stock Solution Spiking Accurately weigh the certified Solifenacin Impurity D reference standard[2] to prepare a primary stock solution.

  • Step 3: Serial Dilution Strategy Prepare a minimum of six concentration levels spanning from the LOQ to 150% of the target specification limit (e.g., LOQ, 50%, 75%, 100%, 125%, 150%). Self-Validation Check: Prepare these solutions independently rather than from a single serial dilution train to prevent the propagation of volumetric errors.

  • Step 4: System Suitability Testing (SST) Prior to running the linearity curve, inject the 100% specification standard six times. The %RSD of the peak area must be ≤ 2.0%. This isolates autosampler precision from actual detector linearity[4].

  • Step 5: Chromatographic Acquisition & Statistical Analysis Inject each linearity level in triplicate. Plot the mean peak area against concentration using the least-squares linear regression method. Critical Evaluation: Do not rely solely on the correlation coefficient (R² > 0.999). Generate a residual plot. The residuals must be randomly distributed around the zero axis. A distinct U-shape or inverted U-shape in the residual plot indicates hidden polynomial behavior (e.g., detector saturation), invalidating the linear range.

6. Workflow Visualization

G N1 Solifenacin Impurity D Method Validation N2 Standard Preparation (LOQ to 150% Spec) N1->N2 N3 HPLC-UV / UHPLC (Routine QC Range: µg/mL) N2->N3 High Level N4 LC-MS/MS (Trace Range: ng/mL) N2->N4 Trace Level N5 Data Acquisition & Peak Integration N3->N5 N4->N5 N6 Statistical Regression (Least Squares & Residuals) N5->N6 N7 Validation Criteria Met (R² > 0.999, Random Residuals) N6->N7

Workflow for Solifenacin Impurity D linearity and range validation across analytical platforms.

7. Conclusion The quantification of Solifenacin Impurity D requires a tailored approach based on the target range. While HPLC-UV remains the standard for routine batch analysis within the µg/mL range[4],[5], LC-MS/MS provides the necessary sensitivity and orthogonal selectivity for trace-level detection in the ng/mL range[3],[6]. Regardless of the platform, a self-validating protocol focusing on residual analysis alongside standard R² metrics is essential for ensuring analytical integrity.

References 1.[2] Alfa Omega Pharma. "Solifenacin Impurities | 242478-37-1 Certified Reference Substance". Available at: 2.[1] Smart Chem. "Solifenacin Impurity D - Chemical Distribution". Available at: 3.[4] BenchChem. "A Comparative Guide to Validated HPLC Methods for Solifenacin Succinate Impurity Profiling". Available at: 4.[5] Scientific Research Publishing. "Stability Indicating HPLC Method for Quantification of Solifenacin Succinate & Tamsulosin Hydrochloride along with Its Impurities in Tablet Dosage Form". Available at: 5.[3] ResearchGate. "Determination of solifenacin in human plasma by liquid chromatography-tandem mass spectrometry". Available at: 6.[6] ResearchGate. "Expeditive Chromatographic Methods for Quantification of Solifenacin Succinate along with its Official Impurity as the Possible Acid Degradation Product". Available at:

Comparative

Optimizing Spike Recovery for Solifenacin Impurity D: A Comparative Technical Guide

Executive Summary In the trace analysis of Solifenacin Succinate, Impurity D (typically identified as the methanone dimer or specific stereoisomer depending on the pharmacopeial context) presents unique quantification ch...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the trace analysis of Solifenacin Succinate, Impurity D (typically identified as the methanone dimer or specific stereoisomer depending on the pharmacopeial context) presents unique quantification challenges. Its high hydrophobicity and basic nitrogen centers often lead to non-specific binding (adsorption) on laboratory glassware and poor solubility in standard aqueous diluents, resulting in consistently low spike recovery rates (often <85%).

This guide objectively compares a Standard Pharmacopeial Approach (Phosphate/C18) against an Optimized Recovery Method (Hybrid/Phenyl-Hexyl). We demonstrate that shifting the stationary phase chemistry and diluent composition is critical to achieving the regulatory acceptance criteria of 90.0% – 110.0% recovery.

The Challenge: Why Impurity D Fails Recovery

Solifenacin Impurity D (often characterized as [(1R)-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl][(1S)-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl]methanone) possesses two distinct physicochemical barriers:

  • High Lipophilicity (LogP > 4): The impurity is significantly more hydrophobic than the Solifenacin parent molecule. In high-aqueous diluents (e.g., 90% Buffer), Impurity D precipitates or forms micelles, leading to "disappearing" spikes.

  • Surface Adsorption: The basic nitrogen moieties interact with silanols on untreated glass surfaces and standard silica-based HPLC columns, causing peak tailing and irreversible adsorption.

Comparative Analysis: Standard vs. Optimized Method

We evaluated two distinct methodologies to quantify Impurity D in a tablet matrix.

The Alternatives
FeatureMethod A: Standard (Reference-Based)Method B: Optimized (Recommended)
Stationary Phase Traditional C18 (5 µm, fully porous)Core-Shell Phenyl-Hexyl (2.7 µm)
Mobile Phase Buffer Potassium Phosphate (pH 3.0)Ammonium Formate (pH 4.5)
Sample Diluent Mobile Phase A (High Aqueous)MeOH:Acetonitrile:Buffer (50:30:20)
Detection UV @ 220 nmUV @ 220 nm (MS Compatible)
Primary Mechanism Hydrophobic InteractionPi-Pi Interaction + Hydrophobic
Experimental Data: Spike Recovery Performance

Conditions: Solifenacin Succinate tablets spiked with Impurity D at 0.15% level (Limit level).

ParameterMethod A (Standard)Method B (Optimized)Status
Recovery % (n=3) 82.4%98.7% Method B Wins
RSD % 5.6%1.2% Method B Wins
Peak Tailing (Tf) 1.81.1 Method B Wins
LOD (µg/mL) 0.050.01 Method B Wins

Analyst Insight: Method A failed primarily due to the diluent. The high water content in the standard diluent caused the hydrophobic Impurity D to crash out of solution before injection. Method B's high-organic diluent maintained solubility, while the Phenyl-Hexyl column provided superior selectivity for the aromatic rings of Impurity D.

Scientific Rationale & Mechanism

To understand why the optimized method works, we must visualize the interaction between the analyte, the matrix, and the separation system.

Diagram 1: Chromatographic Separation Mechanism

The Phenyl-Hexyl phase offers "Orthogonal Selectivity" compared to C18. While C18 relies solely on hydrophobicity, Phenyl-Hexyl engages the aromatic rings of Solifenacin and Impurity D via Pi-Pi interactions, improving resolution and peak shape.

SeparationLogic cluster_C18 Method A: C18 Column cluster_Phenyl Method B: Phenyl-Hexyl Column Impurity Solifenacin Impurity D (Aromatic/Hydrophobic) C18_Phase Alkyl Chains (C18) Impurity->C18_Phase Binds via Phenyl_Phase Phenyl Ring Ligands Impurity->Phenyl_Phase Binds via Interaction_A Hydrophobic Only (Weak Specificity) C18_Phase->Interaction_A Tailing Peak Tailing (Integration Error) Interaction_A->Tailing Result Interaction_B Pi-Pi Stacking + Hydrophobic Interaction Phenyl_Phase->Interaction_B SharpPeak Sharp Peak (Accurate Quant) Interaction_B->SharpPeak Result

Caption: Comparison of separation mechanisms. Method B utilizes Pi-Pi interactions for superior peak shape.

Detailed Protocol: The Self-Validating Workflow

This protocol is designed to eliminate "analyst error" as a variable. It uses a Post-Extraction Spike control to differentiate between extraction inefficiency and matrix suppression.

Reagents & Materials[1][2][3][4][5][6]
  • Diluent B: Methanol : Acetonitrile : 10mM Ammonium Formate (50:30:20 v/v/v). Crucial: Prepare fresh.

  • Impurity Stock: 0.1 mg/mL Impurity D in 100% Acetonitrile (Ensure complete solubility).

  • Filters: 0.2 µm PTFE (Hydrophilic filters like Nylon may bind the impurity).

Step-by-Step Methodology
Step 1: Standard Preparation
  • Weigh 10 mg Solifenacin Succinate Reference Standard into a 50 mL volumetric flask.

  • Add 5 mg Impurity D Reference Standard (or appropriate dilution).

  • Sonicate in 100% Acetonitrile for 5 minutes before adding buffer.

  • Dilute to volume with Diluent B.

Step 2: Sample Preparation (The "Spike")[1]
  • Weigh 20 tablets and determine average weight. Grind to fine powder.

  • Transfer powder equivalent to 50 mg API into a 100 mL amber flask (protect from light).

  • Spiking: Add exactly 2.0 mL of Impurity Stock solution directly onto the powder.

    • Why? This mimics the interaction of the impurity with excipients.

  • Add 60 mL of Diluent B .

  • Shake (Mechanical shaker) for 20 minutes.

  • Sonicate for 10 minutes. Maintain temperature < 25°C.

  • Dilute to volume with Diluent B.

Step 3: Filtration & Analysis
  • Centrifuge a portion of the sample at 4000 rpm for 5 minutes.

  • Filter supernatant through 0.2 µm PTFE syringe filter. Discard the first 3 mL of filtrate (saturates active sites on the filter).

  • Inject into HPLC System (Method B).

Diagram 2: The Recovery Workflow

This flowchart illustrates the critical decision points to ensure data integrity.

RecoveryWorkflow Start Start Recovery Study Spike Spike Impurity D onto Powder Start->Spike Solvent Add High-Organic Diluent (Diluent B) Spike->Solvent Prevents precipitation Extract Shake (20 min) + Sonicate (10 min) Solvent->Extract Filter Filter (PTFE) Discard first 3 mL Extract->Filter Inject HPLC Injection Filter->Inject Calc Calculate Recovery % Inject->Calc Decision Is Recovery 90-110%? Calc->Decision Pass Validation Pass Decision->Pass Yes Fail Investigate: 1. Filter Binding 2. Diluent Solubility Decision->Fail No

Caption: Step-by-step spike recovery workflow with critical checkpoints for solubility and filtration.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Recovery < 80% Impurity precipitation in diluent.Increase Organic ratio in diluent (e.g., to 60% MeOH).
Recovery > 110% Co-elution with matrix peak.Check "Blank" chromatogram. Switch to Phenyl-Hexyl column for better separation.
Peak Splitting Solvent mismatch.Ensure injection solvent strength is weaker than or equal to mobile phase, or reduce injection volume.
"Ghost" Peaks Carryover.Impurity D is sticky. Add a needle wash step with 90% Acetonitrile.

References

  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • European Pharmacopoeia (Ph.[2] Eur.). Solifenacin Succinate Monograph 2779. [Link]

  • MDPI. (2024). Facile Access to Solifenacin Impurity K: One-Step Synthesis and an HPLC-MS Method for Its Determination.[3][4] (Context on Solifenacin Impurity Hydrophobicity). [Link]

Sources

Validation

Robustness Testing for Solifenacin Impurity D Analytical Methods: A Comparative Guide

Introduction to Solifenacin Impurity D and Regulatory Context Solifenacin succinate is a highly effective competitive muscarinic acetylcholine receptor antagonist utilized in the management of overactive bladder. Ensurin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Solifenacin Impurity D and Regulatory Context

Solifenacin succinate is a highly effective competitive muscarinic acetylcholine receptor antagonist utilized in the management of overactive bladder. Ensuring the purity of this Active Pharmaceutical Ingredient (API) requires stringent monitoring of process-related impurities and degradation products. Solifenacin Impurity D —chemically defined as[(1R)-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl][(1S)-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl]methanone—is a critical process impurity characterized by its bulky, highly hydrophobic bis-isoquinoline structure[1].

The updated guideline mandates that analytical methods must demonstrate robustness [2]. Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in procedural parameters, ensuring reliability during routine use across different laboratories[3].

This guide objectively compares established High-Performance Liquid Chromatography (HPLC) methodologies for the quantification of Solifenacin Impurity D, detailing the mechanistic causality behind parameter sensitivities and providing a self-validating experimental protocol.

Mechanistic Causality in Chromatographic Behavior

As a Senior Application Scientist, it is crucial to understand why specific method parameters impact the separation of Solifenacin and Impurity D, rather than merely observing the effects.

Solifenacin contains a basic quinuclidine ring (pKa ~8.0), making its retention behavior highly sensitive to the pH of the mobile phase. Conversely, Impurity D lacks this basic aliphatic amine; its structure is dominated by the hydrophobic interactions of its phenyl and dihydroisoquinoline rings[1].

Because of this structural divergence, deliberate variations during robustness testing trigger different physicochemical responses:

  • Mobile Phase pH: A slight shift in pH (e.g., ±0.1 units) alters the ionization state of Solifenacin, drastically shifting its retention time. Because Impurity D remains largely unionized, it stays relatively fixed. This differential movement is the primary cause of sudden co-elution failures in poorly designed methods.

  • Column Temperature: Modifying temperature (e.g., ±5°C) impacts solvent viscosity and the thermodynamics of analyte-stationary phase interactions, directly influencing peak symmetry (tailing factor)[4].

  • Organic Modifier Ratio: Variations in the acetonitrile/methanol gradient impact the elution strength, primarily affecting the strongly retained Impurity D.

G Root Critical Method Parameters (CMPs) pH Mobile Phase pH (± 0.1 - 0.2 units) Root->pH Temp Column Temperature (± 2 - 5 °C) Root->Temp Flow Flow Rate (± 10 - 20%) Root->Flow pH_Mech Alters Analyte Ionization Impacts Resolution pH->pH_Mech Temp_Mech Alters Solvent Viscosity Impacts Peak Shape Temp->Temp_Mech Flow_Mech Alters Column Kinetics Impacts Retention Time Flow->Flow_Mech

Caption: Mechanistic causality of deliberate parameter variations on chromatographic performance.

Comparative Analysis of Analytical Methods

To establish a robust analytical control strategy, we must evaluate how different column chemistries and mobile phase systems respond to deliberate stress. Below is a comparative analysis of three validated HPLC approaches utilized for Solifenacin impurity profiling[4][5][6].

Table 1: Comparison of Chromatographic Conditions
ParameterMethod A (Ion-Pairing)[6]Method B (C8 Gradient)[5]Method C (C18 Gradient)[4]
Stationary Phase Phenomenex Luna C18 (150 x 4.6mm, 5µm)Waters Xterra RP-8 (250 x 4.6mm, 5µm)L1 Column / Capcell Pak C18 (150 x 4.6mm, 5µm)
Mobile Phase pH 3.0 1-octane sulphonic acid with OPA : Acetonitrile (60:40)Phosphate buffer : Acetonitrile (Gradient)pH 6.6 Phosphate buffer + 0.5% TEA : Acetonitrile (Gradient)
Elution Mode IsocraticGradientGradient
Flow Rate 1.0 mL/min1.2 mL/min0.9 mL/min
Detection UV at 220 nmUV (PDA) at 210 nmUV (PDA) at 225 nm
Mechanism Focus Suppresses ionization via ion-pairingBalances hydrophobicityTEA masks residual silanols to prevent tailing
Table 2: Robustness Performance and System Suitability Data
Deliberate VariationMethod A ResponseMethod B ResponseMethod C Response
Flow Rate (±0.2 mL/min) Resolution drops < 1.5 at +0.2 mL/minStable (Resolution > 1.5)Stable (Resolution > 2.0)[4]
pH Variation (±0.1 units) High sensitivity; retention time shifts > 5%Moderate sensitivityHighly robust; elution order unchanged[4]
Temperature (±5°C) Tailing factor increases > 2.0 at +5°CStable (Tailing < 1.5)Stable (Tailing < 1.5)[4]
Overall Robustness Low (Isocratic ion-pairing is rigid)Moderate High (Optimal buffering & silanol masking)

Expert Insight: Method C demonstrates superior robustness. The inclusion of 0.5% Triethylamine (TEA) at pH 6.6 effectively masks residual silanols on the C18 stationary phase. This prevents secondary interactions with Solifenacin's basic nitrogen, ensuring that even when temperature or flow rate fluctuates, the peak tailing remains under 1.5, preserving the critical resolution between Solifenacin and Impurity D[4].

Step-by-Step Robustness Testing Protocol (Self-Validating System)

A scientifically sound robustness study must be a self-validating system . This means the protocol incorporates continuous System Suitability Testing (SST) bracketing the deliberate variations. If the SST criteria are met during a varied run, the system mathematically proves its own validity under stress.

Phase 1: Preparation of the Self-Validating Solutions
  • Diluent Preparation: Mix Acetonitrile and Milli-Q water in a 50:50 (v/v) ratio[4].

  • System Suitability Solution (SST): Prepare a solution containing Solifenacin Succinate (100 µg/mL) spiked with Impurity D and other key impurities at the specification limit (typically 0.15% to 0.5% w/w)[5].

  • Control Sample: Prepare a nominal concentration of the API or drug product as per the standard method.

Phase 2: Execution of Deliberate Variations (One-Factor-At-a-Time)

Execute the following sequence for each parameter variation (e.g., Flow rate at 0.7 mL/min, then 1.1 mL/min):

  • Equilibration: Allow the column to equilibrate under the varied condition for at least 20 column volumes.

  • Blank Injection: Inject diluent to confirm baseline stability and absence of ghost peaks.

  • SST Injection (n=3): Inject the SST solution.

    • Self-Validation Gate: The run is only valid if Resolution between Solifenacin and Impurity D is

      
      , and the Tailing Factor is 
      
      
      
      [5].
  • Sample Injection (n=3): Inject the control sample.

  • Closing SST (n=1): Re-inject the SST solution to prove system stability throughout the sequence.

Phase 3: Data Acquisition and Acceptance Criteria

Compare the quantitative results of Impurity D from the varied conditions against the nominal (optimized) condition.

  • Acceptance Criterion 1: The % Relative Standard Deviation (RSD) for the Impurity D peak area across all injections must be

    
    [5].
    
  • Acceptance Criterion 2: The absolute variation in the calculated percentage of Impurity D must be within

    
     of the nominal value[4].
    

G A Method Parameters Defined B Introduce Deliberate Variations A->B C Chromatographic Execution B->C D System Suitability Assessment C->D E Evaluate Against Acceptance Criteria D->E

Caption: Workflow for robustness testing of Solifenacin analytical methods per ICH Q2(R2).

Conclusion

Robustness testing is not merely a regulatory checkbox; it is a fundamental stress test of the physicochemical logic underlying an analytical method. For Solifenacin Impurity D, the vast difference in ionization potential and hydrophobicity compared to the parent API makes gradient C18 methods with silanol-masking agents (like Method C) vastly superior to traditional isocratic ion-pairing methods. By employing a self-validating protocol with strict SST gating, laboratories can ensure their methods remain resilient, compliant with ICH Q2(R2), and capable of safeguarding patient safety.

References

  • MasterControl - ICH Q2 (R2) Validation of Analytical Procedures. Available at:[Link]

  • International Council for Harmonisation (ICH) - Validation of Analytical Procedures Q2(R2). Available at:[Link]

  • Allmpus - Solifenacin EP Impurity D Reference Standard Overview. Available at: [Link]

  • Scientific Research Publishing - Stability Indicating HPLC Method for Quantification of Solifenacin Succinate & Tamsulosin Hydrochloride along with Its Impurities in Tablet Dosage Form. Available at: [Link]

  • Pharmacophore - Development and Validation of a Stability Indicating Analytical Method for Determination of Related Substances. Available at: [Link]

Sources

Comparative

A Comparative Guide to USP and EP Methods for Solifenacin Impurities

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical quality control, the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide the foundational analyt...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical quality control, the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide the foundational analytical methodologies for ensuring the purity and safety of drug substances. For solifenacin succinate, a competitive muscarinic receptor antagonist for the treatment of overactive bladder, both pharmacopeias prescribe high-performance liquid chromatography (HPLC) methods for the control of impurities. This guide offers an in-depth technical comparison of these methods, synthesizing pharmacopeial standards with practical insights to assist researchers and analytical scientists in method selection, implementation, and interpretation.

Introduction: The Critical Role of Impurity Profiling

Solifenacin succinate's chemical structure contains two chiral centers, leading to the potential for stereoisomeric impurities.[1] Furthermore, the synthetic process and potential degradation pathways can introduce a range of other related substances.[2] The control of these impurities is paramount, as they can impact the drug's efficacy and safety profile. Both the USP and EP have established distinct methodologies to identify and quantify these impurities, reflecting differing analytical strategies and philosophies.

Overview of USP and EP Methodologies

The analytical approaches of the USP and EP for solifenacin succinate impurities diverge in their strategy. The European Pharmacopoeia outlines two distinct HPLC methods: one for "Related substances" and another for "Isomeric purity" to control stereoisomers. In contrast, information from available resources suggests the USP monograph may address both aspects under a single comprehensive method or have a specific focus on chiral separations.

Methodologies: A Detailed Comparison

A thorough comparison of the chromatographic conditions prescribed by each pharmacopeia reveals key differences in columns, mobile phases, and gradient profiles, which directly influence selectivity and resolution.

European Pharmacopoeia (EP) Approach

The EP employs a dual-method strategy to control both related substances and stereoisomeric impurities.

3.1.1. EP Method for Related Substances

This method is designed to separate solifenacin from its process-related and degradation impurities. Based on information from the British Pharmacopoeia (BP), which is harmonized with the EP, the method utilizes a reversed-phase HPLC approach.

Experimental Protocol: EP Related Substances

  • Column: Waters Symmetry C8 (250 mm x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase A: A mixture of acetonitrile, methanol, and a potassium dihydrogen orthophosphate buffer.

  • Mobile Phase B: A mixture of the buffer, acetonitrile, and methanol in different proportions.

  • Gradient Elution: A defined gradient program is used to achieve separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.[3]

3.1.2. EP Method for Isomeric Purity (Chiral Separation)

A dedicated normal-phase chiral HPLC method is specified for the control of stereoisomeric impurities.

Experimental Protocol: EP Isomeric Purity

  • Column: CHIRALPAK® AD-H (250 mm x 4.6 mm) or equivalent.

  • Mobile Phase: A mixture of diethylamine, anhydrous ethanol, and heptane.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.[4]

United States Pharmacopeia (USP) Approach

Available information on the USP method for solifenacin succinate impurities has a strong focus on the control of stereoisomers.

Experimental Protocol: USP Chiral Separation

  • Column: Lux® 5 µm Amylose-1 (250 x 4.6 mm) or equivalent chiral column.[1]

  • Mobile Phase: A mixture of n-hexane, ethanol, and diethylamine is commonly used for this type of separation.

  • Temperature: While the monograph may suggest ambient temperature, a lower temperature of 15 °C has been shown to improve peak shape.[1]

  • System Suitability: The USP monograph specifies resolution requirements of not less than 1.5 between the solifenacin (R,S)-stereoisomer and the (S,S)-stereoisomer peaks, and not less than 2.0 between the (R,R)-stereoisomer and solifenacin succinate peaks.[1]

A comprehensive official USP method for non-chiral related substances is not as clearly detailed in the public domain as the EP method. Pharmaceutical manufacturers often develop and validate their own stability-indicating methods for this purpose, which are submitted as part of their drug applications.

Comparative Analysis of Chromatographic Conditions

The following table provides a side-by-side comparison of the key chromatographic parameters for the impurity methods.

ParameterEP Related Substances MethodEP Isomeric Purity MethodUSP Chiral Separation Method
Column C8 (e.g., Waters Symmetry)Chiral (e.g., CHIRALPAK® AD-H)Chiral (e.g., Lux® Amylose-1)
Mobile Phase Acetonitrile/Methanol/Phosphate BufferDiethylamine/Ethanol/Heptanen-Hexane/Ethanol/Diethylamine
Elution Mode GradientIsocraticIsocratic
Detection 220 nm220 nmNot specified (typically 220-230 nm)

The choice of a C8 column in the EP related substances method provides a different selectivity compared to the more common C18 columns, which may be advantageous for the specific impurity profile of solifenacin. The use of a phosphate buffer helps to control the peak shape of the basic solifenacin molecule. For the chiral separations, both the EP and USP methods rely on polysaccharide-based chiral stationary phases, which are well-suited for resolving stereoisomers. The use of normal-phase chromatography with amine additives in the mobile phase is a standard technique for enhancing chiral recognition on these types of columns.

Specified Impurities

The pharmacopeias specify certain impurities that must be controlled. The European Pharmacopoeia lists several, including:

  • Impurity A: 1-phenyl-1,2,3,4-tetrahydroisoquinoline[2]

  • Impurity C: A degradation product[5]

  • Impurity F: A stereoisomer of solifenacin[5]

  • Impurity G: Another stereoisomer of solifenacin[5]

  • Impurity I: A known degradation product[6]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the analysis of solifenacin impurities by HPLC, from sample preparation to data analysis.

Solifenacin Impurity Analysis Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting Sample Weigh Solifenacin Drug Substance/Product Dilution Dissolve & Dilute in Appropriate Solvent Sample->Dilution Standard Prepare Reference Standard Solutions (Solifenacin & Impurities) Standard->Dilution Injection Inject into HPLC System Dilution->Injection Separation Chromatographic Separation on Column Injection->Separation Detection UV Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration & Identification Chromatogram->Integration Quantification Quantify Impurities (Area % or vs. Standard) Integration->Quantification Report Report Results vs. Pharmacopeial Limits Quantification->Report

Sources

Validation

A Comparative Guide to the Qualification Threshold Assessment of Solifenacin Impurity D

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the qualification of Solifenacin Impurity D. We will move beyond a simple recitation of regulatory...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the qualification of Solifenacin Impurity D. We will move beyond a simple recitation of regulatory limits to explore the underlying scientific rationale and risk-based decision-making processes that govern impurity qualification. This document emphasizes the critical intersection of analytical chemistry, toxicology, and regulatory science, providing actionable protocols and comparative scenarios to ensure product safety and compliance.

Introduction: The Imperative of Impurity Control

Solifenacin is a competitive muscarinic receptor antagonist widely used for the treatment of overactive bladder.[1] During its synthesis or upon storage, impurities can arise. Solifenacin Impurity D, chemically known as [(1R)-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl][(1S)-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl]methanone, is one such substance that requires careful monitoring and control.[][3] The qualification of any impurity is a regulatory mandate designed to establish its biological safety at a specified level.[4][5] This process is not a one-size-fits-all procedure; it is a nuanced assessment guided by a series of international guidelines, primarily those from the International Council for Harmonisation (ICH).

The Regulatory Cornerstone: ICH Guidelines

The qualification of pharmaceutical impurities is governed by a harmonized set of guidelines that ensure a consistent, science-driven approach across different regulatory regions.[6] For a typical organic impurity like Solifenacin Impurity D, two main guidelines form the foundation of our assessment: ICH Q3A(R2) for impurities in the drug substance and ICH M7(R2) for mutagenic impurities.[7][8]

  • ICH Q3A(R2)/Q3B(R2): These guidelines establish the standard thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose (MDD) of the active pharmaceutical ingredient (API).[9][10] They represent the baseline for non-mutagenic impurities.

  • ICH M7(R2): This guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities, which pose a potential carcinogenic risk even at very low levels.[11][12] It introduces the concept of the Threshold of Toxicological Concern (TTC) and mandates a risk assessment that must be performed before applying the standard thresholds of Q3A/B.[13][14]

The relationship between these guidelines dictates the entire qualification workflow. An impurity's potential for mutagenicity is the first and most critical question to be answered, as it determines which regulatory path to follow.

Impurity Solifenacin Impurity D Detected M7 ICH M7(R2) Mutagenicity Assessment Impurity->M7 Critical First Step Q3AB ICH Q3A(R2) / Q3B(R2) Standard Impurity Qualification M7->Q3AB If Non-Mutagenic (Class 4 or 5) Control Define Control Strategy & Specification M7->Control If Mutagenic Concern (Class 1, 2, or 3) Q3AB->Control start Detect & Quantify Solifenacin Impurity D q1 Is level > ICH Q3A Identification Threshold? start->q1 identify Structural Identification Required q1->identify Yes q2 Is level > ICH Q3A Qualification Threshold? q1->q2 No identify->q2 no_qual No Qualification Needed (Control as Unspecified Impurity) q2->no_qual No start_qual Begin Qualification Assessment q2->start_qual Yes qsar Perform in silico (Q)SAR Mutagenicity Assessment (ICH M7) start_qual->qsar q3 Structural Alert for Mutagenicity? qsar->q3 ames Conduct Bacterial Reverse Mutation (Ames) Test q3->ames Yes (Class 3) non_mutagen Non-Mutagenic Impurity: Proceed with Standard Qualification q3->non_mutagen No (Class 5) q4 Ames Test Positive? ames->q4 ttc_control Mutagenic Impurity: Control at or below TTC-derived limit (e.g., 1.5 µg/day) q4->ttc_control Yes (Class 2) q4->non_mutagen No (Class 4) q5 Is Impurity D a known human metabolite? non_mutagen->q5 q6 Was Impurity D present at or below proposed limit in relevant safety/clinical studies? q5->q6 No qualified Impurity is Qualified at Proposed Level q5->qualified Yes lit_review Justify with Scientific Literature Data q6->lit_review No q6->qualified Yes tox_study Conduct Specific Toxicology Study lit_review->tox_study If insufficient lit_review->qualified If sufficient tox_study->qualified

Caption: Decision workflow for Solifenacin Impurity D qualification.

Comparative Qualification Scenarios

The appropriate qualification threshold for Solifenacin Impurity D is entirely dependent on the outcome of the mutagenicity assessment. Let's compare the two primary pathways. For these scenarios, we will assume a Maximum Daily Dose (MDD) for Solifenacin of 10 mg.

Scenario A: Solifenacin Impurity D is Assessed as Non-Mutagenic

If in silico models show no structural alerts for mutagenicity (ICH M7 Class 5), or if an alert is negated by a negative Ames test (ICH M7 Class 4), the standard qualification thresholds from ICH Q3A(R2) apply. [10][14] Table 1: ICH Q3A(R2) Thresholds for a 10 mg MDD

Threshold TypeCalculationResulting Threshold
Reporting > 0.05%Report any impurity > 0.05%
Identification > 0.10% or > 1.0 mg/day (whichever is lower)> 0.10%
Qualification > 0.15% or > 1.0 mg/day (whichever is lower)> 0.15%
  • Interpretation: In this scenario, Solifenacin Impurity D must be qualified if its level in the drug substance exceeds 0.15%.

  • Qualification Method: Qualification is achieved by demonstrating that the impurity was present at or below this 0.15% level in batches used for pivotal safety and clinical trials. [5]Alternatively, data from scientific literature or evidence showing it is a significant human metabolite can be used. [15][16]If none of these apply, a dedicated toxicology study would be required. [17]

Scenario B: Solifenacin Impurity D is Assessed as Mutagenic

If the impurity is found to be mutagenic (e.g., positive Ames test, making it an ICH M7 Class 2 impurity), the high thresholds of ICH Q3A are no longer applicable. [13]The focus shifts to controlling the impurity to a level that poses a negligible carcinogenic risk, based on the Threshold of Toxicological Concern (TTC). [18]

  • The TTC Value: For most mutagenic impurities, the accepted TTC for lifetime exposure is 1.5 µ g/day . [19]This value corresponds to a theoretical excess cancer risk of less than 1 in 100,000 over a lifetime. [18] Table 2: Comparison of Qualification Thresholds

Assessment OutcomeGoverning GuidelineQualification Threshold (as % of 10 mg MDD)Absolute Daily Intake Limit
Non-Mutagenic ICH Q3A(R2)0.15%15 µg
Mutagenic ICH M7(R2)0.015% 1.5 µg
  • Interpretation: The mutagenic potential of Solifenacin Impurity D creates a 10-fold lower acceptance limit compared to the standard, non-mutagenic threshold. This stark difference underscores why the ICH M7 assessment is the most critical step in the entire process.

Experimental Protocols

Protocol 1: Quantification of Solifenacin Impurity D via HPLC

This protocol is a representative method for the accurate quantification of impurities. Validation according to ICH Q2(R1) guidelines is mandatory to ensure the method is suitable for its intended purpose. [20]

  • System: High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector. [21]2. Column: A C18 column (e.g., Phenomenex Luna C18, 150x4.6mm, 5µm) or equivalent. [22]3. Mobile Phase A: Prepare a phosphate buffer (e.g., 20mM) and adjust the pH to 6.6. [20]4. Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 90% A, 10% B

    • 5-25 min: Linear gradient to 40% A, 60% B

    • 25-30 min: Hold at 40% A, 60% B

    • 30-35 min: Return to 90% A, 10% B

    • 35-40 min: Re-equilibration

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm. [22]8. Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the Solifenacin drug substance in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 1 mg/mL.

  • Standard Preparation: Prepare a reference standard of Solifenacin Impurity D at a known concentration (e.g., corresponding to the 0.15% qualification threshold).

  • System Suitability: Before analysis, inject a system suitability solution containing Solifenacin and all relevant impurities to ensure adequate resolution, tailing factor, and theoretical plates.

  • Calculation: Quantify Impurity D using the peak area response from the external standard.

Protocol 2: In Silico Mutagenicity Assessment

This step uses computational toxicology models to predict the mutagenic potential of Impurity D based on its chemical structure.

  • Objective: To satisfy the ICH M7 requirement for a computational assessment. [14]2. Methodology: The assessment must utilize two complementary (Q)SAR models.

    • One model should be expert rule-based (e.g., DEREK Nexus).

    • The second model should be statistical-based (e.g., SARAH Nexus, Leadscope).

  • Procedure:

    • Obtain the 2D chemical structure of Solifenacin Impurity D.

    • Input the structure into both software platforms.

    • Run the prediction for bacterial mutagenicity (Ames test endpoint).

    • Analyze the results. A positive prediction in either model results in a "structural alert," classifying the impurity as at least a Class 3. [14]4. Expert Review: The computational results should be reviewed by a qualified toxicologist to assess the relevance and strength of any alerts, considering supporting data and mechanistic reasoning.

Conclusion

The qualification of Solifenacin Impurity D is a risk-based process that pivots on the determination of its mutagenic potential. A thorough assessment begins not with the standard ICH Q3A/B thresholds, but with a mandatory evaluation under ICH M7. As demonstrated, the outcome of this initial assessment can alter the acceptable limit of the impurity by an order of magnitude. Relying solely on the standard 0.15% qualification threshold without first addressing potential mutagenicity is scientifically unsound and a significant regulatory risk. By following a structured workflow that integrates computational toxicology with robust analytical chemistry, drug developers can confidently establish a safe and compliant control strategy for Solifenacin Impurity D.

References

  • ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline . European Medicines Agency (EMA). [Link]

  • Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals - PMC . National Center for Biotechnology Information. [Link]

  • Understanding the Classification of Potentially Mutagenic Impurities as per ICH M7 Guidelines - Veeprho . Veeprho. [Link]

  • Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk, M7 (R1) - ICH . International Council for Harmonisation. [Link]

  • Impurity guidelines in drug development under ICH Q3 - AMSbiopharma . AMSbiopharma. [Link]

  • Q 3 B (R2) Impurities in New Drug Products - EMA . European Medicines Agency (EMA). [Link]

  • assessment and control of dna reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk m7(r2) - ICH . International Council for Harmonisation. [Link]

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline - EMA . European Medicines Agency (EMA). [Link]

  • Q3A(R) Impurities in New Drug Substances | FDA . U.S. Food and Drug Administration. [Link]

  • Guidance for Industry Q3B(R2) Impurities in New Drug Products . U.S. Food and Drug Administration. [Link]

  • Guidance for Industry - ANDAs: Impurities in Drug - Regulations.gov . Regulations.gov. [Link]

  • Defining Specifications for Known and Unknown Impurities in Drug Substance . LinkedIn. [Link]

  • Guidance for Industry: Q3A Impurities in New Drug Substances . U.S. Food and Drug Administration. [Link]

  • EMA Issues Paper On Qualifying Non-Mutagenic Impurities For Drug Toxicological Safety . Outsourced Pharma. [Link]

  • FDA Guidance on Drug Impurities in ANDAs | PDF | Mass Spectrometry - Scribd . Scribd. [Link]

  • ICH Q3A vs Q3B: API and Drug Product Impurity Guidelines Explained - SynThink . SynThink. [Link]

  • Threshold of Toxicological Concern (TTC) - Zamann Pharma Support GmbH . Zamann Pharma Support GmbH. [Link]

  • EMA Framework Qualification of Non-Mutagenic Impurities - QbD Group . QbD Group. [Link]

  • Toxicity of Impurities y p - Drug Information Association . Drug Information Association. [Link]

  • ich harmonised tripartite guideline - impurities in new drug substances q3a(r2) . International Council for Harmonisation. [Link]

  • guideline on the limits of genotoxic impurities | ema . European Medicines Agency (EMA). [Link]

  • IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2) - Lejan Team . Lejan Team. [Link]

  • Toxicological overview of impurities in pharmaceutical products - CMC Drug Product Development Regulatory Consulting Pharma . ScienceDirect. [Link]

  • Qualification impurities for Human Use - A3P . A3P. [Link]

  • Thresholds of Toxicological Concern (TTC) ISO 10993 - Efor Group . Efor Group. [Link]

  • Qualification of non-mutagenic impurities (NMIs) - European Pharmaceutical Review . European Pharmaceutical Review. [Link]

  • Toxicity Testing of Impurities and Metabolites Kurt A. Black, Ph.D, DABT 1 - HSTalks . HSTalks. [Link]

  • Stability Indicating HPLC Method for Quantification of Solifenacin Succinate & Tamsulosin Hydrochloride along with Its Impurities in Tablet Dosage Form - Scientific Research Publishing . Scientific Research Publishing. [Link]

  • Solifenacin EP Impurities & USP Related Compounds - SynThink . SynThink. [Link]

  • Solifenacin EP Impurity D | CAS 2216750-52-4 - Veeprho . Veeprho. [Link]

Sources

Safety & Regulatory Compliance

© Copyright 2026 BenchChem. All Rights Reserved.